molecular formula C8H10O3 B7767714 2,3-Dimethoxyphenol CAS No. 25155-26-4

2,3-Dimethoxyphenol

Cat. No.: B7767714
CAS No.: 25155-26-4
M. Wt: 154.16 g/mol
InChI Key: QSZCGGBDNYTQHH-UHFFFAOYSA-N
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Description

2,3-dimethoxyphenol is a member of phenols and a member of methoxybenzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxyphenol
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InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10179832
Record name Phenol, dimethoxy-
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Molecular Weight

154.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5150-42-5, 25155-26-4
Record name 2,3-Dimethoxyphenol
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Record name 2,3-Dimethoxyphenol
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Record name Phenol, dimethoxy-
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Record name 2,3-Dimethoxyphenol
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Record name Phenol, dimethoxy-
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Record name 2,3-dimethoxyphenol
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Record name 2,3-DIMETHOXYPHENOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Occurrence of 2,3-Dimethoxyphenol in Lignin: From Polymer Component to Valorized Chemical

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of 2,3-dimethoxyphenol and its relationship with lignin, the complex aromatic biopolymer. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of its presence to dissect its origins, the causality behind its formation, and the methodologies for its study. We will delve into the subtle but critical distinction between a core structural monomer and a degradation-derived product, offering insights grounded in the principles of polymer chemistry, biosynthesis, and analytical science.

Foundational Principles: The Aromatic Architecture of Lignin

To comprehend the occurrence of any specific methoxyphenol, one must first understand the fundamental structure of the parent polymer. Lignin is not a uniform, repeating structure like cellulose; it is a complex, amorphous heteropolymer assembled from the radical coupling of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1][2] These precursors give rise to the corresponding p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units within the lignin polymer.[3][4][5]

  • Guaiacyl (G) units , derived from coniferyl alcohol, feature a single methoxy group at the C3 position of the aromatic ring.

  • Syringyl (S) units , derived from sinapyl alcohol, contain two methoxy groups, at C3 and C5.[4][6]

  • p-Hydroxyphenyl (H) units , from p-coumaryl alcohol, have no methoxy groups.

The relative abundance of these units varies significantly between plant types (e.g., softwoods are rich in G-lignin, while hardwoods are typically G-S lignins), directly influencing the chemical properties of the polymer and the profile of aromatic compounds that can be derived from it.[2][5] The inter-unit linkages are also highly variable, with the β-O-4 (β-aryl ether) bond being the most common but far from the only type.[7][8] This inherent complexity is the primary reason why lignin is a source of such a diverse array of phenolic compounds upon degradation.

The Genesis of this compound: A Product of Lignin Disassembly

Current scientific literature does not support the classification of this compound as a primary, genetically encoded monolignol that is directly incorporated into the lignin polymer during biosynthesis. Instead, its presence is overwhelmingly documented as a product resulting from the depolymerization of the lignin macromolecule. It is best understood as a marker of specific chemical transformations occurring during lignin breakdown.

Several processes can yield this compound and other related methoxyphenols from lignin:

  • Thermochemical Conversion (Pyrolysis): Fast pyrolysis involves heating biomass or isolated lignin to high temperatures (450–600 °C) in the absence of oxygen.[9] This process cleaves the ether and carbon-carbon bonds holding the polymer together, releasing a vapor rich in aromatic compounds.[10][11] During pyrolysis, the native G and S units undergo a series of complex reactions, including side-chain cleavage, demethoxylation, and rearrangement, which can lead to the formation of various substituted phenols, including this compound.[9] While guaiacol (from G-units) and syringol (from S-units) are often the most abundant products, the detection of isomers like this compound provides deeper insight into the reaction mechanisms.[12][13]

  • Chemical & Biological Degradation: Industrial processes like Kraft pulping, as well as natural degradation by microorganisms, break down lignin through chemical and enzymatic pathways.[14][15][16] These processes generate a complex mixture of low-molecular-weight phenolic compounds.[8][17] Fungal enzymes such as lignin peroxidase and laccase oxidatively cleave lignin's inter-unit bonds, releasing a cocktail of aromatic fragments.[14][18] Subsequent enzymatic modifications, including demethylation, can alter the substitution patterns of the initially released G and S-type phenols, potentially leading to the formation of this compound.[18]

The logical relationship between lignin and its degradation products, including this compound, is visualized below.

Lignin_Degradation_Pathway Lignin Lignin Polymer (G, S, H Units) Degradation Depolymerization Processes (Pyrolysis, Chemical, Biological) Lignin->Degradation Input Primary Primary Aromatic Products (Guaiacols, Syringols, etc.) Degradation->Primary Cleavage Secondary Secondary Reactions (Rearrangement, Demethylation) Primary->Secondary Modification DMP This compound Secondary->DMP Other Other Phenolic Compounds Secondary->Other

Caption: Logical flow from lignin polymer to this compound.

Biosynthetic Plausibility and Structural Analogs

While not a direct product of the canonical monolignol pathway, the existence of a 2,3-dimethoxy substitution pattern is not entirely outside the realm of biochemical possibility. The biosynthesis of sinapyl alcohol (the S-unit precursor) involves a key hydroxylation step at the C5 position of the aromatic ring, followed by O-methylation. It is plausible that minor, off-target enzymatic activities could lead to alternative hydroxylation and methylation patterns on phenylpropanoid intermediates, although such pathways have not been definitively characterized for producing this compound as a monolignol.

More relevant to researchers is the use of this compound as a lignin monomer analog .[19] Its defined structure, which incorporates features of lignin's aromatic core (a phenol group and multiple methoxy substituents), makes it an excellent model compound for spectroscopic and chemical studies.[19] By investigating the behavior of such analogs, scientists can gain insights into the complex structure and reactivity of the native lignin polymer without the confounding variables of its heterogeneity.

Analytical Workflow: Identification and Quantification

For any researcher aiming to study lignin-derived compounds, a robust and validated analytical methodology is paramount. The identification and quantification of this compound in a complex mixture of lignin degradation products typically involves a multi-step workflow combining separation and detection.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol outlines a standard method for analyzing the phenolic products from the fast pyrolysis of a lignin sample.

Objective: To identify and semi-quantify this compound and other methoxyphenols derived from the thermal decomposition of lignin.

Materials:

  • Lignin sample (dried, ~100-500 µg)

  • Pyrolysis unit coupled to a GC/MS system

  • Helium (carrier gas)

  • GC column suitable for phenolic compounds (e.g., DB-5ms or equivalent)

  • Reference standard for this compound (for retention time and mass spectrum confirmation)

Methodology:

  • Sample Preparation:

    • Ensure the lignin sample is thoroughly dried to prevent interference from water.

    • Weigh approximately 100-500 µg of the lignin sample into a pyrolysis sample cup.

  • Pyrolysis:

    • Place the sample cup into the pyrolyzer autosampler.

    • Set the pyrolysis temperature to a range typically between 500 °C and 650 °C. A temperature of 600 °C is a common starting point.

    • Set the pyrolysis time to 10-20 seconds.

    • The pyrolyzer interface should be heated (e.g., 300 °C) to ensure the transfer of all products to the GC column.

  • Gas Chromatography (GC) Separation:

    • Injector: Operate in split mode (e.g., 50:1 split ratio) at a temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2-4 minutes.

      • Ramp: Increase temperature at a rate of 6-10 °C/min to 280-300 °C.

      • Final hold: Hold at the final temperature for 10-15 minutes to ensure all compounds elute.

  • Mass Spectrometry (MS) Detection:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan from a mass-to-charge ratio (m/z) of 35 to 550 amu.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • For each peak of interest, examine the mass spectrum.

    • Compare the obtained mass spectrum and GC retention time with a spectral library (e.g., NIST) and, if available, an injected reference standard of this compound to confirm its identity.

    • Semi-quantification can be performed by comparing the peak area of this compound to the total area of all identified lignin-derived peaks. For absolute quantification, a full calibration curve with an internal standard is required.

The diagram below illustrates this self-validating experimental workflow.

Analytical_Workflow Sample Dried Lignin Sample Pyrolysis Pyrolysis (600°C) Sample->Pyrolysis GC GC Separation (Capillary Column) Pyrolysis->GC Volatiles MS MS Detection (EI, 70 eV) GC->MS Separated Analytes Data Data Processing MS->Data ID Compound ID (Library Match) Data->ID Quant Quantification (Peak Area) Data->Quant Standard Reference Standard (2,3-DMP) Standard->GC Validation Standard->MS

Caption: Experimental workflow for Py-GC/MS analysis of lignin.

Quantitative Data Summary

The yield of specific phenolic compounds from lignin is highly dependent on the lignin source and the degradation method used. The following table summarizes representative data for methoxyphenol yields from different processes, illustrating the context in which this compound might be found.

Lignin SourceDegradation MethodKey Methoxyphenol ProductsRepresentative Yields (% of bio-oil)Reference
Corn Stalk LigninAlkaline HydrothermalPhenol, Guaiacol, 2,6-Dimethoxyphenol7-9% for each major compound[12]
Softwood LigninFast PyrolysisGuaiacols (2-methoxyphenols)Varies, major fraction[9]
Hardwood LigninFast PyrolysisGuaiacols and Syringols (2,6-dimethoxyphenols)Varies, major fraction[9]
Organosolv LigninFast PyrolysisMethoxy phenols, Alkylated phenolsMajor fraction of pyrolyzate[2]

Note: Specific yields for this compound are often not reported separately and are typically grouped with other isomers. Its presence is confirmed by mass spectrometry, but it is generally a minor component compared to guaiacol or syringol.

Significance for Drug Development and Chemical Research

The interest in lignin-derived phenols, including this compound, extends beyond biomass valorization into the realm of life sciences. Many methoxyphenolic compounds exhibit significant biological activities that make them attractive scaffolds for drug development.

  • Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known radical scavengers. The specific substitution pattern of methoxy and hydroxyl groups on the aromatic ring modulates this activity.[20][21] Studies have investigated a range of 2-methoxyphenols for their antioxidant capacity and ability to inhibit inflammatory pathways, such as the expression of cyclooxygenase-2 (COX-2).[20][21]

  • Reduced Estrogenic Activity: Research into lignin-derivable alternatives to industrial chemicals like bisphenol A (BPA) has shown that the addition of methoxy groups to phenolic structures can significantly reduce their estrogenic activity.[22] This makes compounds like bisguaiacols (derived from G-units) promising candidates for safer polymers and materials.

  • Phytotoxicity and Other Bioactivities: Simple phenols derived from plant matter can also exhibit phytotoxic or antimicrobial properties, playing a role in plant-environment interactions.[23]

For drug development professionals, lignin represents a sustainable and vast library of structurally diverse aromatic scaffolds. Understanding the degradation pathways that produce specific isomers like this compound is the first step toward harnessing this renewable resource for the synthesis of novel therapeutic agents.

Conclusion

References

An In-depth Technical Guide to 2,3-Dimethoxyphenol (CAS 5150-42-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Phenolic Intermediate

2,3-Dimethoxyphenol, registered under CAS Number 5150-42-5, is a disubstituted aromatic organic compound belonging to the family of methoxybenzenes and phenols.[1][2] Structurally, it is a pyrogallol molecule where the hydroxyl groups at positions 1 and 2 have been methylated, earning it the common synonym Pyrogallol 1,2-dimethyl ether.[3][4] This compound typically presents as a colorless to pale yellow or amber liquid, though it can exist as a solid depending on purity and ambient temperature.[5][6] Its utility in the scientific community is primarily as a specialized research chemical and a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes.[5]

A key application that has drawn significant interest from researchers, particularly in the fields of molecular biology and toxicology, is its use in studying the mechanisms of DNA damage. Specifically, this compound serves as a tool to investigate the nitrosative deamination of DNA bases caused by reactive nitrogen species (RNS), a process implicated in mutagenesis.[1][3][5][7] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Section 1: Core Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in both storage and reaction environments. The data for this compound is summarized below. Its liquid state at room temperature, high boiling point, and solubility in organic solvents are key characteristics for its application in synthesis.

PropertyValueSource(s)
CAS Number 5150-42-5[2][3][6]
Molecular Formula C₈H₁₀O₃[2][5][6]
Molecular Weight 154.16 g/mol [2][3][8]
Appearance Clear orange to brownish liquid; Colorless to pale yellow liquid or solid[1][5][6]
Boiling Point 233-234 °C at 760 mmHg[1][8][9]
Density 1.182 g/mL at 25 °C[1][9]
Refractive Index (n20/D) 1.539[1][9]
Flash Point 108.89 °C (228.00 °F) - closed cup[3][8]
Solubility Soluble in organic solvents like ethanol, ether, and chloroform. Limited solubility in water.[1][5]
IUPAC Name This compound[2]
Synonyms 1-Hydroxy-2,3-dimethoxybenzene, Pyrogallol 1,2-dimethyl ether[3][5][9]
SMILES COC1=CC=CC(=C1OC)O[2]
InChI Key QSZCGGBDNYTQHH-UHFFFAOYSA-N[2][5][9]

Section 2: Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is indispensable. This compound has been characterized by multiple techniques. Publicly available spectral data confirm its structure through:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR data are available, providing a complete map of the proton and carbon environments within the molecule.[10]

  • Infrared (IR) Spectroscopy : IR spectra, available via techniques like film, ATR, and vapor phase, show characteristic peaks for the O-H stretch of the phenolic group and C-O stretches of the ether and phenol functionalities.[2][10]

  • Mass Spectrometry (MS) : Mass spectra are available, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS), confirming the molecular weight of 154.16 g/mol .[10]

  • Raman Spectroscopy : Raman data further complements the vibrational spectroscopy profile of the molecule.[2][10]

The availability of this rich dataset from multiple sources allows researchers to confidently verify the identity and purity of their materials.[10][11]

Section 3: Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective use as a building block.

Reference Synthetic Protocol: Decarboxylation

A common laboratory-scale synthesis involves the decarboxylation of a related benzoic acid derivative.[1] This method is effective because the carboxyl group can be removed as carbon dioxide upon heating, a thermodynamically favorable process.

Reaction: Decarboxylation of 2,3-Dimethoxybenzoic acid's precursor, Pyrogallol carboxylic acid 3,4-dimethyl ether.

Experimental Protocol:

  • Setup : Place Pyrogallol carboxylic acid 3,4-dimethyl ether (1 equivalent) in a round-bottom flask equipped for distillation under reduced pressure.

  • Heating : Heat the flask in an oil bath to 150 °C under vacuum.

  • Decarboxylation & Distillation : The acid will decarboxylate, and the resulting this compound will distill over. The product typically distills at 120-125 °C at a pressure of 17 mmHg.[1]

  • Purification : Collect the distillate. For higher purity, a subsequent redistillation at atmospheric pressure can be performed, collecting the fraction boiling at 232-234 °C.[1]

Synthesis_Workflow Start Pyrogallol carboxylic acid 3,4-dimethyl ether Process1 Heat to 150°C Under Vacuum Start->Process1 Intermediate Decarboxylation (Loss of CO₂) Process1->Intermediate Process2 Vacuum Distillation (120-125°C @ 17 mmHg) Intermediate->Process2 Product Crude this compound Process2->Product Process3 Atmospheric Redistillation (232-234°C) Product->Process3 Optional FinalProduct Purified this compound Process3->FinalProduct

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by three key features:

  • The Phenolic Hydroxyl Group : This group is weakly acidic and can be deprotonated by a base. It is also a key site for derivatization, such as etherification or esterification.

  • The Aromatic Ring : The ring is "electron-rich" due to the activating effects of the hydroxyl and two methoxy groups.

  • The Methoxy Groups : These are strong ortho-, para-directing activators for electrophilic aromatic substitution.[5] The positions ortho and para to the hydroxyl group (positions 4 and 6) and para to the methoxy groups are particularly activated, making them susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions.

Section 4: Core Applications in Scientific Research

While used as a general synthetic intermediate, the most cited specific application of this compound is in the study of DNA damage.

Investigating Nitrosative Deamination of DNA

Reactive Nitrogen Species (RNS), such as nitrous acid, are byproducts of cellular metabolism and inflammation. They can cause deamination of DNA bases (e.g., converting cytosine to uracil), which is a primary cause of mutagenesis and is linked to various diseases. This compound is employed in this research area, likely as a scavenger or model compound, to understand the kinetics and mechanisms of this DNA damage.[1][3][5][7] Its phenolic structure allows it to interact with and potentially neutralize RNS, protecting DNA bases from modification.

The choice of this specific molecule is likely due to its defined structure and reactivity, allowing researchers to create a controlled experimental system to probe the complex interactions between RNS and biological macromolecules.

RNS_Research_Workflow cluster_system In Vitro Experimental System RNS Reactive Nitrogen Species (RNS) Source DNA DNA Bases (e.g., Cytosine) RNS->DNA Induces Outcome2 RNS Scavenging (Protection) RNS->Outcome2 Leads to Outcome1 Nitrosative Deamination (DNA Damage) DNA->Outcome1 DMP This compound (Test Compound) DMP->RNS Interacts with

Caption: Logical workflow of RNS research using this compound.

Antioxidant and Biological Activity Research

As a substituted phenol, this compound possesses antioxidant properties.[5] The broader class of 2-methoxyphenols has been studied for radical-scavenging activity, cytotoxicity, and inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[12][13] While specific studies on this compound are less common than for other isomers, its structure suggests potential for similar biological activities, making it a candidate for screening in drug discovery programs focused on anti-inflammatory or antioxidant agents.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[6][14][15]

Hazard Classifications:

  • Skin Corrosion/Irritation (Category 2)[6][16]

  • Serious Eye Damage/Eye Irritation (Category 2)[6][16]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[3]

GHS Hazard Statements:

  • H315 : Causes skin irritation.[3]

  • H319 : Causes serious eye irritation.[3]

  • H335 : May cause respiratory irritation.[3]

Precautionary Measures & PPE:

  • Engineering Controls : Use only outdoors or in a well-ventilated area.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or goggles.[6]

    • Hand Protection : Wear appropriate chemical-resistant gloves.[6]

    • Skin and Body Protection : Wear a lab coat.[6]

    • Respiratory Protection : Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if ventilation is inadequate.[3]

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling.[6]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[6]

  • It is classified as a combustible liquid (Storage Class 10).[3]

Conclusion

This compound (CAS 5150-42-5) is more than a mere catalog chemical; it is a specific tool for investigating fundamental biochemical processes like DNA damage and a versatile precursor for synthetic chemistry. Its well-defined physicochemical properties, established reactivity, and documented spectroscopic profile provide researchers with a reliable and characterizable molecule. For professionals in drug development and molecular biology, understanding the nuances of this compound—from its synthesis to its application in mutagenesis studies—is key to leveraging its full potential in the laboratory.

References

Spectroscopic Fingerprint of 2,3-Dimethoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

2,3-Dimethoxyphenol (CAS 5150-42-5) is a substituted phenolic compound of significant interest in various chemical and biological domains. As a derivative of pyrogallol, it serves as a versatile building block in organic synthesis and has been utilized in studies on the effects of reactive nitrogen species (RNS) on DNA, a critical aspect of mutagenesis research.[1][2] Its structural complexity, arising from the asymmetric substitution pattern on the benzene ring, necessitates a robust and unambiguous analytical characterization. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. Understanding this spectroscopic signature is paramount for quality control, reaction monitoring, and structural verification in drug development and materials science.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the resulting spectral features. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with a reliable framework for their own analytical work.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy groups, and the phenolic hydroxyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-Aromatic6.95 - 6.45Multiplet (m)3H
OH5.76Singlet (s)1H
OCH₃3.87Singlet (s)6H

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The aromatic region (δ 6.95-6.45 ppm) presents as a complex multiplet because the three protons on the benzene ring (at positions 4, 5, and 6) are chemically non-equivalent and couple with each other. The electron-donating effects of the hydroxyl and two methoxy groups shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.

The sharp singlet at δ 3.87 ppm, integrating to six protons, is the classic signature of two equivalent methoxy groups. Their chemical equivalence indicates free rotation around the C-O bonds. The phenolic hydroxyl proton appears as a singlet at δ 5.76 ppm. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound (22.5 MHz, CDCl₃)

Signal AssignmentChemical Shift (δ, ppm)
C-O (Aromatic)147.2
C-O (Aromatic)146.4
C-O (Aromatic)136.7
C-H (Aromatic)120.2
C-H (Aromatic)118.0
C-H (Aromatic)108.6
OCH₃60.8
OCH₃55.9

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The three signals in the downfield region (δ 136-148 ppm) are assigned to the aromatic carbons directly bonded to oxygen (C1, C2, and C3), which are deshielded by the electronegative oxygen atoms. The signals at δ 108.6, 118.0, and 120.2 ppm correspond to the aromatic carbons bonded to hydrogen (C4, C5, and C6). The two upfield signals at δ 60.8 and 55.9 ppm are characteristic of the two non-equivalent methoxy carbon atoms, confirming the 2,3-substitution pattern.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials & Instrumentation:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm diameter)

  • NMR Spectrometer (e.g., 90 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Tetramethylsilane (TMS) within the solvent serves as the internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

  • Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition (¹H NMR):

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

  • Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to cause skin and serious eye irritation.[5]

  • Avoid inhalation of vapors, which may cause respiratory irritation.[5]

  • Consult the Safety Data Sheet (SDS) before handling.

Visualization of NMR Assignments

To clarify the relationship between the NMR data and the molecular structure, the following diagram illustrates the atom numbering scheme used for signal assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3452Strong, BroadO-H Stretch (Phenol)
2998, 2939, 2836Medium-StrongC-H Stretch (sp³ - Methoxy)
1591, 1485StrongC=C Stretch (Aromatic Ring)
1269, 1088StrongC-O Stretch (Aryl Ether)

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The most prominent feature of the IR spectrum is the strong, broad absorption band centered around 3452 cm⁻¹. This is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. The peaks in the 2836-2998 cm⁻¹ range are due to the C-H stretching vibrations of the methyl groups. The sharp, strong peaks at 1591 and 1485 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring. Finally, the very strong absorptions at 1269 and 1088 cm⁻¹ are assigned to the C-O stretching vibrations of the aryl ether bonds of the methoxy groups.

Experimental Protocol: IR Data Acquisition (ATR Method)

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials & Instrumentation:

  • This compound sample (liquid)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or ethanol) and laboratory wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.

  • Acquisition: Clamp the ATR arm down to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

    • Typical parameters: scan range of 4000-600 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or another suitable solvent.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

m/zRelative Intensity (%)Assignment
154100[M]⁺ (Molecular Ion)
13985[M - CH₃]⁺
11130[M - CH₃ - CO]⁺
8315[C₅H₃O]⁺
6520[C₅H₅]⁺

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 154, which corresponds to the molecular weight of this compound (C₈H₁₀O₃). This peak is the base peak (100% relative intensity), indicating that the molecular ion is relatively stable.

A significant fragment ion is observed at m/z 139, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a common and favorable fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent loss of a molecule of carbon monoxide (CO) from the [M - CH₃]⁺ fragment leads to the ion at m/z 111. The smaller fragments at m/z 83 and 65 represent further cleavages of the aromatic ring structure.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials & Instrumentation:

  • This compound sample

  • Suitable solvent (e.g., methanol or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source

  • Autosampler vials and syringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector: Set to 250 °C, split mode (e.g., 50:1).

    • Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection and Analysis: Inject 1 µL of the sample into the GC-MS. The compound will be separated by the GC and subsequently analyzed by the MS.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the associated mass spectrum.

Visualization of MS Fragmentation

The primary fragmentation pathway can be visualized to understand the origin of the major ions observed in the mass spectrum.

MS_Fragmentation M [C8H10O3]⁺ m/z = 154 (Molecular Ion) M_minus_CH3 [C7H7O3]⁺ m/z = 139 M->M_minus_CH3 - •CH3 M_minus_CH3_minus_CO [C6H7O2]⁺ m/z = 111 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed primary fragmentation pathway for this compound under EI-MS conditions.

IV. Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive analytical signature for this compound. The combined data from ¹H NMR, ¹³C NMR, IR, and MS create a multi-faceted molecular fingerprint that is essential for its unambiguous identification. The characteristic aromatic signals in NMR, the prominent hydroxyl and ether bands in IR, and the distinct molecular ion and fragmentation pattern in MS are all consistent with the 2,3-disubstituted phenolic structure. Researchers and drug development professionals can leverage this detailed guide as an authoritative reference for quality assessment, structural verification, and as a foundation for the characterization of related derivatives.

References

The Solubility of 2,3-Dimethoxyphenol in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethoxyphenol, a substituted phenolic compound, serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation development. A comprehensive understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals to ensure process efficiency, product purity, and formulation stability.

This in-depth technical guide provides a thorough exploration of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and present estimated solubility data to guide solvent selection.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, several key factors influence its solubility:

  • Polarity: The presence of a hydroxyl (-OH) group and two methoxy (-OCH3) groups imparts a significant degree of polarity to the this compound molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether linkages of the methoxy groups primarily act as hydrogen bond acceptors.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a dominant factor in the solubility of this compound. Solvents that can participate in hydrogen bonding, such as alcohols, will readily interact with the hydroxyl and methoxy groups, leading to higher solubility.

  • Intramolecular Hydrogen Bonding: As an ortho-substituted methoxyphenol, this compound can form an intramolecular hydrogen bond between the hydroxyl group and the adjacent methoxy group. This internal bonding can slightly reduce its interaction with external solvent molecules compared to its isomers where such intramolecular bonding is not possible.

  • Dispersion Forces: The benzene ring in this compound contributes to its nonpolar character, allowing for van der Waals interactions (dispersion forces) with nonpolar solvents.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[2] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] The principle is that substances with similar HSP values are more likely to be miscible.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterDispersion (δD) (MPa½)Polar (δP) (MPa½)Hydrogen Bonding (δH) (MPa½)
Estimated Value 18.59.513.0

Disclaimer: These values are estimations based on group contribution methods and should be used as a guide for solvent selection. Experimental verification is recommended.

Qualitative and Estimated Quantitative Solubility of this compound

Based on its chemical structure and the principle of "like dissolves like," a qualitative solubility profile of this compound can be predicted. Quantitative solubility is more difficult to predict accurately without experimental data. The values presented in Table 2 are estimations based on the compound's structural similarity to other phenolic compounds and should be considered as a guide for initial solvent screening.

Table 2: Estimated Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventEstimated Solubility ( g/100 mL)Qualitative Solubility
Alcohols Methanol> 50Very Soluble
Ethanol> 50Very Soluble[8]
Isopropanol> 30Soluble
Ketones Acetone> 50Very Soluble
Esters Ethyl Acetate> 20Soluble
Ethers Diethyl Ether> 20Soluble[8]
Tetrahydrofuran (THF)> 30Soluble
Chlorinated Solvents Chloroform> 50Very Soluble[9][10]
Aromatic Hydrocarbons Toluene~5-10Sparingly Soluble
Aliphatic Hydrocarbons n-Hexane< 1Insoluble
Aqueous Water~1.2Sparingly Soluble[1]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[11][12] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Workflow for Equilibrium Solubility Determination

The overall workflow for determining the equilibrium solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification prep_solid Weigh excess this compound prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Measure known volume of solvent prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 24-48h) prep_vial->shake settle Allow to settle (e.g., >4h) shake->settle sample Withdraw supernatant settle->sample filter Filter through 0.45 µm syringe filter sample->filter dilute Dilute filtrate to known concentration filter->dilute analyze Analyze by UV-Vis or HPLC dilute->analyze end end analyze->end Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol for Shake-Flask Solubility Determination with UV-Vis Quantification

This protocol outlines the steps for determining the solubility of this compound in an organic solvent using UV-Vis spectroscopy for quantification.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with concentrations ranging from approximately 0.005 mg/mL to 0.05 mg/mL.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. For phenolic compounds, this is typically around 270-280 nm.[13] It is recommended to first run a scan to determine the precise λmax in the chosen solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker at a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[11]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 4 hours at the same constant temperature to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • Quantification:

    • Measure the absorbance of the diluted sample solution at the λmax.

    • Using the equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

For complex mixtures or when higher specificity is required, HPLC is the preferred method for quantification.[14][15]

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Acid (e.g., phosphoric acid or formic acid) for mobile phase modification

Suggested HPLC Method:

  • Mobile Phase: A gradient of water (with 0.1% acid) and acetonitrile or methanol. A starting point could be a 70:30 mixture of aqueous and organic phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 275 nm

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standards and Samples: Prepare standard solutions and saturated sample solutions as described in the UV-Vis protocol. The final dilution of the samples should be done in the mobile phase.

  • Analysis: Inject the standard solutions to generate a calibration curve based on peak area versus concentration. Then, inject the diluted sample solutions.

  • Calculation: Calculate the concentration in the diluted sample from the calibration curve and then determine the original solubility by applying the dilution factor.

Molecular Interactions and Solubility: A Deeper Dive

The solubility of this compound in different classes of organic solvents can be explained by the specific molecular interactions at play.

G cluster_solute This compound cluster_solvents Organic Solvents solute Phenolic -OH (H-bond donor/acceptor) 2 Methoxy groups (H-bond acceptor) Aromatic Ring (π-π stacking, dispersion) alcohols Alcohols (e.g., Ethanol) -OH group (H-bond donor/acceptor) solute->alcohols Strong H-bonding (High Solubility) ethers Ethers (e.g., THF) Ether oxygen (H-bond acceptor) solute->ethers Moderate H-bonding (Good Solubility) hydrocarbons Hydrocarbons (e.g., Hexane) Only dispersion forces solute->hydrocarbons Weak dispersion forces only (Poor Solubility)

Caption: Intermolecular interactions governing the solubility of this compound.

  • In Alcohols (e.g., Ethanol, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the hydroxyl and methoxy groups of this compound, leading to high solubility.[16][17]

  • In Ethers (e.g., Diethyl Ether, THF): Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound.[18] This results in good solubility, though generally less than in alcohols.

  • In Ketones and Esters (e.g., Acetone, Ethyl Acetate): The carbonyl group in these solvents is a good hydrogen bond acceptor, leading to favorable interactions and high solubility.

  • In Aromatic Hydrocarbons (e.g., Toluene): While toluene cannot form hydrogen bonds, it can engage in π-π stacking interactions with the benzene ring of this compound, resulting in some degree of solubility.

  • In Aliphatic Hydrocarbons (e.g., Hexane): These nonpolar solvents can only interact through weak dispersion forces. The significant polarity mismatch with this compound leads to very poor solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental guidance. While precise quantitative data remains to be extensively published, the provided estimations and detailed protocols offer a solid foundation for researchers to conduct their own determinations. By understanding the interplay of polarity, hydrogen bonding, and other intermolecular forces, scientists can make informed decisions on solvent selection, thereby optimizing their synthetic, purification, and formulation processes involving this versatile compound.

References

A Theoretical and Quantum Chemical Deep Dive into 2,3-Dimethoxyphenol: Structure, Reactivity, and Spectroscopic Fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive theoretical analysis of 2,3-dimethoxyphenol, a significant methoxyphenolic compound. Leveraging the principles of quantum chemistry, we explore its molecular architecture, electronic landscape, and spectroscopic characteristics. Through detailed computational methodologies, primarily Density Functional Theory (DFT), this guide elucidates the fundamental properties that govern the reactivity and potential applications of this compound, particularly in the realms of antioxidant activity and drug design. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, molecular-level understanding of this compound.

Introduction: The Significance of this compound

This compound, a member of the dimethoxyphenol isomer family, is a compound of interest due to the prevalence of the methoxyphenol moiety in biologically active natural products and synthetic molecules.[1][2] Its structure, featuring a hydroxyl group and two adjacent methoxy groups on a benzene ring, imparts unique electronic and chemical properties.[3] Understanding these properties at a quantum mechanical level is crucial for predicting its behavior as an antioxidant, its role in enzymatic reactions, and its potential as a scaffold in medicinal chemistry.[1][4] This guide will dissect the theoretical underpinnings of its structure, spectroscopy, and electronic properties through rigorous quantum chemical calculations.

Computational Methodology: The Quantum Chemist's Toolkit

The insights presented herein are derived from established quantum chemical calculation protocols, primarily utilizing Density Functional Theory (DFT). The choice of DFT is predicated on its balance of computational cost and accuracy in predicting the electronic structure and properties of molecules of this size.

Geometry Optimization and Vibrational Analysis

A foundational step in any quantum chemical study is the determination of the molecule's equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Initial Structure: The initial molecular structure of this compound is constructed using a molecular modeling program like GaussView.

  • Computational Level of Theory: Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5] This functional is widely used for its robust performance with organic molecules.

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen atoms, and polarization functions (d,p) allow for greater flexibility in describing bonding environments.[4][6]

  • Optimization Algorithm: The optimization is carried out until the forces on the atoms are negligible, and the geometry corresponds to a stationary point on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra.[6]

Diagram: Computational Workflow for this compound Analysis

G cluster_input Input cluster_dft DFT Calculation cluster_analysis Property Analysis initial_structure Initial Molecular Structure geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation molecular_geometry Optimized Molecular Geometry geometry_optimization->molecular_geometry electronic_properties HOMO, LUMO, MEP geometry_optimization->electronic_properties vibrational_spectra IR & Raman Spectra frequency_calculation->vibrational_spectra thermo_properties Thermodynamic Properties frequency_calculation->thermo_properties

Caption: A typical workflow for the quantum chemical analysis of this compound.

Molecular Structure and Properties

The optimized geometry of this compound reveals key structural parameters that influence its chemical behavior.

Bond Lengths and Angles

The calculated bond lengths and angles provide a quantitative description of the molecular structure. Of particular interest are the C-O bonds of the hydroxyl and methoxy groups, and the O-H bond, which is central to its antioxidant activity.

ParameterTypical Calculated Value (Å or °)Significance
O-H Bond Length~0.96 ÅThe strength and reactivity of this bond are critical for hydrogen atom transfer (HAT) mechanisms in antioxidant activity.[1][7]
C-O (hydroxyl)~1.36 ÅShorter than a typical C-O single bond due to resonance with the aromatic ring.
C-O (methoxy)~1.37 ÅSimilar to the hydroxyl C-O bond, indicating electronic delocalization.
C-C (aromatic)1.39 - 1.41 ÅTypical aromatic C-C bond lengths.
C-O-H Angle~109°Standard sp3 hybridization on the oxygen atom.
C-C-O Angles~118-122°Reflects the electronic influence of the oxygen-containing substituents on the ring geometry.

Note: These are representative values based on DFT calculations of similar phenolic compounds. Actual values would be obtained from the output of a specific calculation on this compound.

Thermochemical Properties

Quantum chemical calculations can also predict thermodynamic properties. The standard molar enthalpy of formation in the gaseous phase for this compound has been experimentally determined to be -(386.0 ± 2.2) kJ mol⁻¹.[8] Theoretical calculations using methods like DFT can be used to estimate such thermochemical data, and a close agreement between calculated and experimental values validates the computational model.[8]

Electronic Properties and Reactivity

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for this analysis.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the aromatic ring and the oxygen atoms, indicating these are the primary sites for electrophilic attack and electron donation.

  • LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the aromatic ring.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[2] The HOMO-LUMO gap is a key descriptor in quantitative structure-activity relationship (QSAR) studies.[2]

Diagram: Frontier Molecular Orbitals

FMO homo_desc Electron-rich regions (Aromatic ring, Oxygen atoms) Primary site for electrophilic attack and electron donation. lumo_desc Electron-deficient regions (Aromatic ring) Primary site for nucleophilic attack and electron acceptance. lumo_desc->homo_desc  HOMO-LUMO Gap (Reactivity Indicator) Energy Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying sites for electrophilic and nucleophilic attack.[5]

  • Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen atoms of the hydroxyl and methoxy groups. These are the most likely sites for electrophilic attack and hydrogen bonding.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atom of the hydroxyl group. This site is susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas of neutral potential, generally over the carbon atoms of the aromatic ring.

The MEP map for this compound would clearly highlight the nucleophilic character of the oxygen atoms and the electrophilic nature of the hydroxyl proton, providing a rationale for its reactivity patterns.[5]

Spectroscopic Analysis

Theoretical calculations can predict various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. Key expected vibrational frequencies for this compound include:

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
O-H Stretch~3500-3600 cm⁻¹A characteristic sharp peak for the hydroxyl group.
C-H (aromatic) Stretch~3000-3100 cm⁻¹Stretching vibrations of the C-H bonds on the benzene ring.
C-H (methyl) Stretch~2800-3000 cm⁻¹Symmetric and asymmetric stretching of the methoxy C-H bonds.
C=C (aromatic) Stretch~1400-1600 cm⁻¹Ring stretching vibrations.
C-O Stretch~1000-1300 cm⁻¹Stretching vibrations of the C-O bonds of the hydroxyl and methoxy groups.

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by an appropriate factor (e.g., ~0.96 for B3LYP) for better comparison.[6]

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts.[6] Theoretical ¹H and ¹³C NMR spectra can be predicted and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus.

Potential Applications in Drug Development

The theoretical properties of this compound provide insights into its potential as a pharmacophore.

Antioxidant Activity

The antioxidant properties of phenolic compounds can proceed through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[1] Quantum chemical calculations can elucidate the most favorable mechanism by calculating key parameters:

  • Bond Dissociation Enthalpy (BDE): The enthalpy change for the homolytic cleavage of the O-H bond. A lower BDE indicates a greater propensity for the HAT mechanism.[4][7]

  • Ionization Potential (IP): The energy required to remove an electron. A lower IP favors the SET-PT mechanism.[4]

  • Proton Affinity (PA): The negative of the enthalpy change for protonation. A lower PA in the anionic form favors the SPLET mechanism.

Studies on related methoxyphenols suggest that in the gas phase, the HAT mechanism is often favored, while in polar solvents, the SPLET mechanism can become more significant.[1]

Structure-Activity Relationships (SAR)

The calculated electronic descriptors, such as HOMO and LUMO energies, dipole moment, and MEP, can be used in Quantitative Structure-Activity Relationship (QSAR) studies.[2] These models correlate the structural and electronic properties of a series of compounds with their biological activities, such as enzyme inhibition or cytotoxicity.[2] This allows for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the molecular world of this compound. This in-depth theoretical guide has demonstrated how methods like DFT can be employed to elucidate its structural, electronic, and spectroscopic properties. The insights gained from these computational studies are not merely academic; they provide a rational basis for understanding the reactivity of this molecule, predicting its behavior in different chemical environments, and guiding its application in fields such as antioxidant research and drug discovery. The synergy between theoretical calculations and experimental work will continue to be a driving force in advancing our understanding of important chemical entities like this compound.

References

thermal degradation pathway of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Degradation Pathway of 2,3-Dimethoxyphenol

Abstract

This compound, a substituted guaiacyl-type compound, serves as a relevant model for specific structural motifs within lignin, the complex aromatic biopolymer found in terrestrial plants. Understanding its thermal degradation is paramount for the rational design and optimization of thermochemical conversion processes like pyrolysis, which aim to valorize biomass into biofuels and platform chemicals. While direct experimental literature on this compound is limited, its degradation pathways can be reliably elucidated by synthesizing foundational principles from extensive studies on closely related lignin model compounds, primarily guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol). This guide provides a comprehensive analysis of the predicted thermal degradation pathways of this compound, grounded in authoritative studies of its structural analogs. We will explore the primary initiation steps, subsequent competing reaction pathways, the influence of temperature on product distribution, and the analytical workflows required to investigate these complex processes.

Introduction: The Significance of Lignin Model Compounds

Lignin is a vast, renewable source of aromatic chemicals, but its complex, irregular structure makes direct, selective conversion challenging. To overcome this, researchers utilize simpler model compounds that represent the key linkages and monomeric units of the polymer. This compound represents a methoxy-substituted G-unit (guaiacyl) structure. Its thermal decomposition provides critical insights into how specific functionalities on the aromatic ring behave at elevated temperatures in the absence of oxygen (pyrolysis). The primary goal of studying such compounds is to map the reaction networks that lead to valuable phenolic monomers versus less desirable gaseous products and char.[1][2]

This guide synthesizes data from foundational studies on methoxyphenols to construct a detailed, mechanistically sound picture of the thermal degradation of this compound.

Core Degradation Mechanisms: A Multi-Pathway Process

The thermal decomposition of this compound is not a single reaction but a cascade of competing radical-driven processes. The degradation can be understood as proceeding from an initial bond-breaking event to a series of primary and secondary reactions that dictate the final product slate.

Initiation: Homolytic Cleavage of Methoxy Bonds

The universally recognized primary initiation step in the pyrolysis of methoxyphenols is the homolytic cleavage of the O–CH₃ bond, which is the weakest bond on the methoxy substituent.[3][4] This reaction generates a methyl radical (•CH₃) and a corresponding phenoxy radical. For this compound, cleavage can occur at either the 2- or 3-position methoxy group, leading to two isomeric initial radical pairs.

G cluster_initiation Initiation Step 2_3_DMP This compound Heat Δ (Heat) 2_3_DMP->Heat Radical_Pair_1 3-Methoxy-2-oxyphenoxy Radical + •CH₃ Heat->Radical_Pair_1  Homolysis of C2-OCH₃ Radical_Pair_2 2-Methoxy-3-oxyphenoxy Radical + •CH₃ Heat->Radical_Pair_2  Homolysis of C3-OCH₃

Caption: Initial homolytic cleavage of O–CH₃ bonds in this compound.

This initial bond scission is the gateway to all subsequent degradation pathways. The highly reactive methyl and phenoxy radicals produced will drive the formation of the major product families.

Primary Decomposition Pathways

Following initiation, a network of competing reactions determines the product distribution. The relative dominance of these pathways is highly dependent on temperature.

  • Pathway A: Demethylation to form Catechol Derivatives This is a major pathway where the initial phenoxy radical is stabilized. The process is effectively the net loss of a methyl group. For this compound, the primary product of single demethylation would be 3-methoxycatechol . Subsequent demethylation of this intermediate at higher temperatures could lead to 1,2,3-trihydroxybenzene (pyrogallol) . This mechanism is well-established from studies of guaiacol, which readily forms catechol.[1][5][6]

  • Pathway B: Radical-Assisted Demethoxylation and Hydrogenation Instead of just the methyl group cleaving, the entire methoxy group can be removed and replaced with a hydrogen atom. This process is typically mediated by hydrogen radicals (H•) present in the high-temperature environment, which can be sourced from the decomposition of other molecules or coke formation reactions.[1] This pathway would convert this compound into 2-methoxyphenol (guaiacol) or 3-methoxyphenol . The resulting guaiacol would then degrade further via its own well-known pathways to produce phenol, catechol, and cresols.[1][2]

  • Pathway C: Ring Opening and Fragmentation At higher temperatures (>700 °C), the energy input is sufficient to overcome the stability of the aromatic ring. The phenoxy radicals formed during initiation can undergo decarbonylation (loss of CO) to form five-membered ring intermediates like hydroxycyclopentadienyl radicals.[3] These intermediates are unstable and rapidly lose a hydrogen atom to form cyclopentadienone , which subsequently fragments into smaller, non-condensable gas products such as acetylene, vinylacetylene, and carbon monoxide.[3][7] This pathway is responsible for the decrease in bio-oil yield and increase in gas yield at very high pyrolysis temperatures.

The interplay of these primary pathways is visualized below.

G 2_3_DMP This compound Radicals Phenoxy + Methyl Radicals 2_3_DMP->Radicals Initiation (Δ) Catechols Pathway A: Demethylation (3-Methoxycatechol, Pyrogallol) Radicals->Catechols Low-Med Temp Phenols Pathway B: Demethoxylation (Guaiacol, 3-Methoxyphenol) Radicals->Phenols H• assisted Fragments Pathway C: Ring Opening (Cyclopentadienone, CO, C₂H₂) Radicals->Fragments High Temp

Caption: Competing primary degradation pathways of this compound.

Influence of Reaction Conditions on Product Distribution

The pyrolysis temperature is the most critical parameter governing the product yields from this compound degradation.[8]

Temperature RangeDominant MechanismsMajor Products
Low (300-500 °C) Initial O-CH₃ bond homolysis, demethylation.3-Methoxycatechol, Guaiacol, other stable phenolic derivatives.
Medium (500-700 °C) Increased secondary cracking of phenolic products, some ring-opening.Phenol, cresols, catechols, increased formation of CH₄, H₂O.[2]
High (>700 °C) Extensive ring opening, fragmentation, and secondary reactions (coking).[3]CO, CO₂, H₂, light hydrocarbons (acetylene), polycyclic aromatic hydrocarbons (PAHs), char.

Higher heating rates and shorter residence times, characteristic of "fast pyrolysis," generally favor the formation of liquid products (bio-oil) by minimizing the extent of secondary cracking reactions that lead to gas and char.[1]

Experimental Analysis: A Methodological Overview

The gold standard for analyzing the complex product mixtures from biomass pyrolysis is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) .[9][10] This technique provides unparalleled separation and identification of volatile and semi-volatile degradation products.

Standard Py-GC/MS Protocol

A self-validating protocol for analyzing the thermal degradation of this compound would involve the following steps:

  • Sample Preparation: A precise, microgram-level quantity of high-purity this compound is placed into a pyrolysis sample cup or tube.

  • Pyrolysis: The sample is rapidly heated to a set-point temperature (e.g., 600 °C) in an inert helium atmosphere within the pyrolyzer. The heating is near-instantaneous, and the residence time is controlled (typically milliseconds to seconds).

  • Analyte Transfer: The vaporized degradation products ("pyrolysate") are immediately swept by the carrier gas into the GC injection port. A heated transfer line prevents condensation of higher-boiling point products.

  • Chromatographic Separation: The mixture is separated on a capillary GC column (e.g., a DB-5ms) based on the components' boiling points and polarities. A programmed temperature ramp ensures the elution of a wide range of compounds.

  • Mass Spectrometric Detection: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated product. The mass spectrum of each peak is compared against a reference library (e.g., NIST) for positive identification. The peak area provides semi-quantitative information about the relative abundance of each product.

Analytical Workflow Diagram

G cluster_workflow Py-GC/MS Analytical Workflow Sample 1. Sample Loading (µg of 2,3-DMP) Pyrolyzer 2. Fast Pyrolysis (e.g., 600°C, He atm) Sample->Pyrolyzer GC 3. GC Separation (Capillary Column) Pyrolyzer->GC MS 4. MS Detection (Ionization & Fragmentation) GC->MS Data 5. Data Analysis (Peak ID & Quantification) MS->Data

References

An In-depth Technical Guide on the Synthesis and Characterization of Pyrogallol 1,2-Dimethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of pyrogallol 1,2-dimethyl ether, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring both vicinal methoxy groups and a free hydroxyl group on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This document will delve into the primary synthetic routes, detailing the underlying chemical principles and offering practical, field-proven insights. Furthermore, it will outline the key analytical techniques for the thorough characterization and quality control of the synthesized compound.

I. Strategic Approaches to the Synthesis of Pyrogallol 1,2-Dimethyl Ether

The selective methylation of pyrogallol to yield the 1,2-dimethyl ether presents a classic challenge in synthetic organic chemistry due to the presence of three potentially reactive hydroxyl groups. The desired product, 1,2-dimethoxy-3-hydroxybenzene, requires a strategic approach to control the regioselectivity of the methylation reaction. The most prevalent and effective method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups followed by nucleophilic attack on a methylating agent.[3][4][5][6]

A. The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[3][5] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide or another substrate with a good leaving group.[4][5][6]

In the context of pyrogallol, the hydroxyl groups are first deprotonated using a suitable base to form the corresponding phenoxide ions. These phenoxides then react with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the ether linkages.[7][8] The choice of base and reaction conditions is critical to achieve the desired 1,2-dimethylated product while minimizing the formation of the mono-methylated and fully methylated (1,2,3-trimethoxybenzene) byproducts.

1. Causality in Experimental Choices: Navigating Regioselectivity

The acidity of the three hydroxyl groups in pyrogallol is not identical. The central hydroxyl group is generally considered the least acidic. This difference in acidity can be exploited to achieve selective methylation. By carefully controlling the stoichiometry of the base, it is possible to preferentially deprotonate the more acidic hydroxyls at positions 1 and 3.[9]

A common strategy involves a stepwise methylation process.[9] In the first step, a controlled amount of base is used to generate the mono-phenoxide, which then reacts with the methylating agent. Subsequent addition of base and methylating agent can then lead to the desired 1,2-dimethyl ether. However, achieving high selectivity can be challenging, and often a mixture of products is obtained, necessitating careful purification.

An alternative approach involves protecting the hydroxyl groups that are not intended to be methylated. For instance, one could selectively protect the 1- and 3-hydroxyl groups, methylate the remaining hydroxyl group, and then deprotect to obtain a different isomer. While effective, this adds extra steps to the synthesis.

A more direct approach, as described in some literature, involves the carboxylation of pyrogallol to form pyrogallolcarboxylic acid. This is followed by methylation of the hydroxyl groups and subsequent decarboxylation to yield the desired dimethyl ether.[9] This multi-step process, while more complex, can offer better control over the final product.

B. Experimental Workflow: A Practical Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of pyrogallol 1,2-dimethyl ether based on the Williamson ether synthesis. This should be considered a starting point, and optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired scale.

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Pyrogallol [label="Pyrogallol"]; Base [label="Strong Base\n(e.g., NaOH, NaH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethylatingAgent [label="Methylating Agent\n(e.g., (CH₃)₂SO₄, CH₃I)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactionMixture [label="Reaction Mixture\nin Anhydrous Solvent"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Purification\n(e.g., Distillation, Chromatography)"]; Product [label="Pyrogallol 1,2-Dimethyl Ether", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyrogallol -> ReactionMixture; Base -> ReactionMixture; MethylatingAgent -> ReactionMixture; ReactionMixture -> Workup [label="Reaction"]; Workup -> Purification [label="Crude Product"]; Purification -> Product [label="Pure Product"]; }

Caption: A generalized workflow for the synthesis of pyrogallol 1,2-dimethyl ether.

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pyrogallol in a suitable anhydrous solvent (e.g., acetone, DMF, or THF).[10]

  • Base Addition: Carefully add a strong base (e.g., sodium hydroxide or sodium hydride) portion-wise to the solution at room temperature. The amount of base should be carefully calculated based on the desired degree of methylation. For the 1,2-dimethyl ether, approximately two equivalents of base are theoretically required.

  • Methylation: Once the deprotonation is complete (indicated by the cessation of gas evolution if using NaH), slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.[10] The reaction may be exothermic, and cooling with an ice bath might be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup: After the reaction is complete, quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.[9]

  • Purification: The combined organic extracts are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.[10] The crude product is then purified by vacuum distillation or column chromatography to isolate the pyrogallol 1,2-dimethyl ether.[9]

Safety Precautions:

  • Pyrogallol is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[11] It is essential to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13][14]

  • Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. All manipulations should be carried out in a fume hood with extreme caution.

  • Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere.

II. Comprehensive Characterization of Pyrogallol 1,2-Dimethyl Ether

Thorough characterization of the synthesized product is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is typically employed for this purpose.

A. Spectroscopic Analysis: Unveiling the Molecular Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. For pyrogallol 1,2-dimethyl ether, one would expect to see signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as a multiplet in the aromatic region (typically 6.5-8.0 ppm). The two methoxy groups will likely give rise to two distinct singlets in the range of 3.5-4.0 ppm.[15] The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • 13C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of pyrogallol 1,2-dimethyl ether should show signals for the six aromatic carbons and the two methoxy carbons. The carbons attached to the oxygen atoms will be deshielded and appear at a higher chemical shift (downfield) in the range of 140-160 ppm, while the methoxy carbons will appear around 55-65 ppm.[15]

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of pyrogallol 1,2-dimethyl ether will exhibit characteristic absorption bands:

  • A broad O-H stretching band in the region of 3200-3600 cm-1, indicative of the hydroxyl group.

  • C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm-1.

  • A strong C-O stretching band for the ether linkages, typically in the range of 1000-1300 cm-1.[15]

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm-1 region.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of pyrogallol 1,2-dimethyl ether will show a molecular ion peak (M+) corresponding to its molecular weight (154.16 g/mol ). The fragmentation pattern can further help in confirming the structure.

B. Data Presentation: A Summary of Expected Analytical Data

Analytical Technique Expected Observations
1H NMR Aromatic protons (multiplet, ~6.5-7.5 ppm), Methoxy protons (two singlets, ~3.8-4.0 ppm), Hydroxyl proton (broad singlet, variable ppm)
13C NMR Aromatic carbons (~110-155 ppm), Methoxy carbons (~55-60 ppm)
IR Spectroscopy Broad O-H stretch (~3400 cm-1), C-H stretches (~2850-3100 cm-1), Strong C-O stretch (~1250 cm-1), C=C aromatic stretches (~1500-1600 cm-1)
Mass Spectrometry Molecular ion peak (m/z) = 154
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Synthesized_Product [label="Synthesized Pyrogallol\n1,2-Dimethyl Ether"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Structural_Confirmation [label="Structural Confirmation\n& Purity Assessment", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Synthesized_Product -> NMR; Synthesized_Product -> IR; Synthesized_Product -> MS; NMR -> Structural_Confirmation; IR -> Structural_Confirmation; MS -> Structural_Confirmation; }

Caption: The relationship between different analytical techniques for structural confirmation.

III. Conclusion and Future Perspectives

The synthesis of pyrogallol 1,2-dimethyl ether, while presenting challenges in regioselectivity, is achievable through well-established methods like the Williamson ether synthesis. Careful control of reaction conditions and a thorough understanding of the underlying chemical principles are key to obtaining the desired product in good yield and purity. The comprehensive characterization using a suite of spectroscopic techniques is essential for validating the successful synthesis and ensuring the quality of the material for its intended applications in research and drug development.

Future research in this area could focus on the development of more selective and efficient catalytic methods for the methylation of pyrogallol, potentially reducing the need for stoichiometric reagents and simplifying purification processes. Furthermore, the exploration of the biological activities of derivatives of pyrogallol 1,2-dimethyl ether remains a promising avenue for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 2,3-Dimethoxyphenol, a significant compound in various research and development applications. Intended for researchers, scientists, and drug development professionals, this document delves into the boiling point and density of this compound, presenting not only the established values but also the methodologies for their precise experimental determination. The protocols described herein are designed to ensure accuracy, reproducibility, and safety in the laboratory setting.

Introduction to this compound

This compound, also known as pyrogallol 1,2-dimethyl ether, is an aromatic organic compound with the chemical formula (CH₃O)₂C₆H₃OH.[1][2] Its structure, featuring a phenol group with two adjacent methoxy substituents, imparts unique chemical characteristics that are leveraged in various synthetic pathways and biological studies. For instance, it has been utilized in studies concerning the nitrosative deamination of DNA bases induced by reactive nitrogen species (RNS), a critical area of investigation in mutagenesis research.[1] A thorough understanding of its physical properties is paramount for its effective and safe use in these and other applications.

Core Physical Properties

The physical state of this compound under standard conditions is a clear orange to brown liquid.[3] Its key physical constants are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 233-234 °C760 mmHg (lit.)
124-157 °C17 Torr (lit.)
Density 1.182 g/mL25 °C (lit.)[1][3][4][5]
Molecular Weight 154.16 g/mol
Appearance Clear orange to brown liquidAmbient
Refractive Index n20/D 1.53920 °C

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the boiling point and density of this compound. The choice of method is critical, especially for a high-boiling and potentially viscous substance.

Boiling Point Determination: The Thiele Tube Method

For high-boiling point liquids like this compound, the Thiele tube method offers a reliable and efficient means of determination using a small sample size.[6] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: Fill a small test tube or a Durham tube to about half-full with this compound.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling point heat-transfer fluid, such as mineral oil or silicone oil. The heating arm of the Thiele tube is then gently and evenly heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

  • Boiling Point Identification: Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source. The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point of the liquid. The principle behind this is that at the boiling point, the vapor pressure inside the capillary tube equals the atmospheric pressure. As the liquid cools slightly below its boiling point, the vapor pressure drops, and the higher atmospheric pressure forces the liquid into the capillary.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary for the most accurate determination.

Causality Behind Experimental Choices:

  • Thiele Tube: The design of the Thiele tube ensures uniform heating of the heat-transfer fluid through convection, which is crucial for an accurate boiling point measurement.

  • Inverted Capillary Tube: This setup creates a small, enclosed space to observe the equilibrium between the liquid's vapor pressure and the external pressure, which is the definition of the boiling point.

  • Small Sample Size: This method is advantageous when working with valuable or limited quantities of a substance.

Density Determination: The Pycnometer Method

The density of a liquid is a fundamental property defined as its mass per unit volume. For a liquid like this compound, which may exhibit some viscosity, a pycnometer (or specific gravity bottle) provides a precise method for density determination.

Methodology:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance.

  • Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the liquid is viscous, this may require careful, slow filling. The use of a syringe can be beneficial.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25.0 °C (the temperature at which the density is cited) and allow it to equilibrate. The liquid will expand or contract to this precise temperature.

  • Volume Adjustment: Carefully remove any excess liquid that may have expanded out of the capillary opening of the stopper to ensure the volume is exactly that of the pycnometer.

  • Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it accurately.

  • Calculation: The density is calculated using the following formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

  • Calibration: For the highest accuracy, the exact volume of the pycnometer can be predetermined by performing the same procedure with a liquid of a well-known density, such as deionized water.

Causality Behind Experimental Choices:

  • Pycnometer: This specialized glassware is designed to hold a precise and known volume of liquid, which is essential for an accurate density calculation.

  • Constant Temperature Bath: The density of liquids is temperature-dependent. Using a constant temperature bath ensures that the measurement is made at a standardized and reproducible temperature.

  • Analytical Balance: High precision in mass measurements is critical for an accurate density determination.

Experimental Workflow Diagram

Experimental_Workflow cluster_boiling_point Boiling Point Determination (Thiele Tube) cluster_density Density Determination (Pycnometer) bp_prep Sample Preparation Fill Durham tube with this compound. Insert inverted capillary tube. bp_assembly Apparatus Assembly Attach tube to thermometer. Immerse in Thiele tube. bp_prep->bp_assembly Assemble bp_heat Heating & Observation Gently heat Thiele tube. Observe bubble stream. bp_assembly->bp_heat Heat bp_measure Measurement Remove heat at continuous bubble stream. Record temperature when liquid enters capillary. bp_heat->bp_measure Cool & Read d_prep Pycnometer Preparation Clean and dry pycnometer. Weigh empty pycnometer. d_fill Filling & Equilibration Fill with this compound. Equilibrate at 25°C in water bath. d_prep->d_fill Fill d_weigh Final Weighing Adjust volume precisely. Dry and weigh filled pycnometer. d_fill->d_weigh Equilibrate d_calc Calculation Density = (Mass_liquid) / (Volume_pycnometer) d_weigh->d_calc Calculate

Caption: Workflow for the experimental determination of boiling point and density.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance.

  • Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][7]

  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[4] Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[1]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3][4] It is incompatible with bases, acid anhydrides, and acid chlorides.[3][4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical aid.[3]

Conclusion

The accurate determination and understanding of the physical properties of this compound, such as its boiling point and density, are fundamental to its successful application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable data while prioritizing laboratory safety. By adhering to these protocols, scientists can ensure the integrity of their experimental work and contribute to the advancement of their respective fields.

References

An In-Depth Technical Guide to 2,3-Dimethoxyphenol: A Plant-Derived Phenylpropanoid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2,3-Dimethoxyphenol

Within the vast and intricate world of plant secondary metabolites, the phenylpropanoid pathway stands as a crucial source of diverse and bioactive compounds.[1][2] These molecules, synthesized from the amino acid phenylalanine, play vital roles in plant defense, structure, and signaling. Among these, this compound emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Although not as extensively studied as some of its other methoxyphenolic cousins, its unique chemical structure hints at a range of biological activities with therapeutic potential.

This technical guide provides a comprehensive overview of this compound, from its biosynthetic origins within the complex phenylpropanoid network to its potential applications in drug discovery. We will delve into its known biological activities, supported by available data, and provide detailed experimental protocols for its extraction, characterization, and in vitro evaluation. This document is designed to serve as a foundational resource, empowering researchers to explore and unlock the full therapeutic promise of this intriguing plant-derived phenylpropanoid.

Section 1: Biosynthesis and Natural Occurrence

The journey of this compound begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[2] Phenylalanine, the direct precursor to the phenylpropanoid pathway, is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[3] A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and various O-methyltransferases (OMTs), give rise to a diverse array of phenolic compounds.

The specific enzymatic steps leading to the characteristic 2,3-dimethoxy substitution pattern on the phenol ring are a subject of ongoing research. It is hypothesized to be a downstream modification within the broader phenylpropanoid pathway, likely involving specific hydroxylases and O-methyltransferases that act on a dihydroxylated intermediate. The biosynthesis of syringyl lignin precursors, which involves sequential hydroxylation and methylation of the aromatic ring, provides a model for understanding how such specific substitution patterns can arise.[1][2][3][4][5]

While the definitive natural source of this compound in high abundance is yet to be widely documented, various methoxyphenols and other phenylpropanoids are known to occur in a variety of plant families, including the Asteraceae (e.g., Artemisia, Chrysanthemum) and Oleaceae (e.g., Fraxinus).[6][7] The presence of structurally related compounds in these species suggests they are promising candidates for the isolation of this compound.

Phenylpropanoid Pathway tothis compound Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Hydroxylated_Intermediates Hydroxylated Intermediates Cinnamic_Acid->Hydroxylated_Intermediates C4H, 4CL, etc. Dihydroxylated_Intermediate Dihydroxylated Intermediate (e.g., 2,3-dihydroxy precursor) Hydroxylated_Intermediates->Dihydroxylated_Intermediate Hydroxylases 2_3_Dimethoxyphenol This compound Dihydroxylated_Intermediate->2_3_Dimethoxyphenol O-Methyltransferases (OMTs)

Figure 1: A proposed biosynthetic pathway for this compound.

Section 2: Biological Activities and Therapeutic Potential

Methoxyphenolic compounds, as a class, are recognized for their potent antioxidant and anti-inflammatory properties. These activities are largely attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and terminating damaging free radical chain reactions.[8] The presence and position of methoxy groups on the aromatic ring can modulate this antioxidant capacity.

Antioxidant Activity

The antioxidant potential of this compound can be quantitatively assessed using various in vitro assays. While specific data for this compound is limited, studies on structurally similar methoxyphenols provide valuable insights into its likely efficacy.[9][10][11] The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are typically expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 1: Antioxidant Activity of Structurally Related Methoxyphenols

CompoundAssayIC50 (µM)Reference
2-MethoxyphenolDPPH>100[9]
2,4-DimethoxyphenolDPPH~50[12]
2,6-DimethoxyphenolDPPH~30[10]
This compoundDPPHPredicted: 30-60N/A

Note: The IC50 value for this compound is an educated prediction based on the activities of its structural isomers and is intended for illustrative purposes. Experimental verification is required.

The predicted antioxidant activity of this compound suggests it is a potent free radical scavenger, comparable to other dimethoxyphenols. This activity is the foundation for its potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. Key targets include cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[13][14][15][16][17]

Studies on related methoxyphenols have demonstrated their ability to inhibit COX-2 expression and activity, a key enzyme in the production of pro-inflammatory prostaglandins.[9][12] Furthermore, many phenolic compounds are known to interfere with the NF-κB signaling cascade, a central regulator of the inflammatory response.[14][16][17][18] By inhibiting the activation of NF-κB, these compounds can downregulate the expression of a wide range of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Anti-inflammatory Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Dimethoxyphenol This compound Dimethoxyphenol->IKK Inhibits Dimethoxyphenol->NFkB Inhibits Translocation

Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

While direct experimental data for this compound is still emerging, its structural similarity to other known anti-inflammatory methoxyphenols strongly suggests its potential as a modulator of inflammatory processes.

Section 3: Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed, self-validating protocols for its extraction from a potential plant source (Fraxinus chinensis), and for the in vitro assessment of its antioxidant and anti-inflammatory properties.

Extraction and Isolation of this compound from Fraxinus chinensis

This protocol is a generalized procedure based on methods for extracting phenolic compounds from plant materials and will require optimization for the specific plant matrix.[19][20][21][22]

3.1.1 Materials and Reagents

  • Dried and powdered bark of Fraxinus chinensis

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Silica gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

3.1.2 Extraction Procedure

  • Macerate 500 g of powdered Fraxinus chinensis bark with 2 L of 80% methanol at room temperature for 72 hours, with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

  • Suspend the crude extract in 500 mL of deionized water and partition successively with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).

  • Combine the ethyl acetate fractions and concentrate to dryness to yield the ethyl acetate fraction, which is expected to be enriched with phenolic compounds.

3.1.3 Isolation by Column Chromatography

  • Subject the ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100) followed by a gradient of ethyl acetate and methanol.

  • Collect fractions of 20 mL and monitor by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualization under a UV lamp (254 nm and 366 nm).

  • Combine fractions showing similar TLC profiles.

  • Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the eluent.

  • The final purification can be achieved by preparative HPLC.

3.1.4 Characterization The structure of the isolated this compound should be confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and by comparison with published data.[23][24][25][26]

Extraction and Isolation Workflow Plant_Material Powdered Fraxinus chinensis Bark Maceration Maceration with 80% Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection Sephadex_CC Sephadex LH-20 Chromatography Fraction_Collection->Sephadex_CC Prep_HPLC Preparative HPLC Sephadex_CC->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound Characterization Spectroscopic Characterization (NMR, MS) Isolated_Compound->Characterization

Figure 3: Workflow for the extraction and isolation of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing antioxidant activity.[25][27]

3.2.1 Materials and Reagents

  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

3.2.2 Procedure

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of this compound in methanol and a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for ascorbic acid.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or standard to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol to triplicate wells, and then add 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3.2.3 Data Analysis Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or standard. Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes a common method for evaluating the direct inhibitory effect of a compound on COX-2 activity.[28][29][30][31]

3.3.1 Materials and Reagents

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • This compound

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

3.3.2 Procedure

  • Pre-incubate the COX-2 enzyme with various concentrations of this compound or celecoxib in the reaction buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to the mixture.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

3.3.3 Data Analysis Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising yet underexplored plant-derived phenylpropanoid with significant potential for drug discovery. Its predicted antioxidant and anti-inflammatory properties, rooted in its unique chemical structure, warrant further in-depth investigation. This technical guide has provided a foundational framework for researchers, outlining its biosynthetic origins, potential biological activities, and detailed experimental protocols to facilitate its study.

Future research should focus on several key areas:

  • Identification of a reliable and abundant natural source: A systematic screening of plants from families known to produce methoxyphenols, such as Asteraceae and Oleaceae, is crucial.

  • Elucidation of the specific biosynthetic pathway: Identifying the specific hydroxylases and O-methyltransferases responsible for the 2,3-dimethoxy substitution pattern will provide valuable insights into plant metabolic engineering.

  • Comprehensive in vitro and in vivo evaluation: Rigorous testing of the antioxidant, anti-inflammatory, and other potential biological activities (e.g., anticancer, neuroprotective) of purified this compound is essential to validate its therapeutic potential.

  • Mechanism of action studies: Detailed investigations into the molecular targets and signaling pathways modulated by this compound will be critical for its development as a therapeutic agent.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and pave the way for the development of novel, plant-derived therapeutics for a range of human diseases.

References

Methodological & Application

The Versatile Synthon: Application Notes and Protocols for 2,3-Dimethoxyphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2,3-Dimethoxyphenol

This compound, also known as pyrogallol 1,2-dimethyl ether, is a polysubstituted aromatic compound that serves as a valuable and versatile building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a hydroxyl group and two adjacent methoxy groups, imparts distinct reactivity and regiochemical control, making it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and functional materials.

The presence of three electron-donating groups—one strongly activating hydroxyl group and two moderately activating methoxy groups—renders the aromatic ring highly nucleophilic and susceptible to electrophilic aromatic substitution. The interplay of the electronic and steric effects of these substituents governs the regioselectivity of these transformations, often leading to predictable and high-yielding reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for key transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Clear orange to brownish liquid or solid
Melting Point 65-70 °C
Boiling Point 233-234 °C
Density 1.182 g/mL at 25 °C

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.[1]

Application in Electrophilic Aromatic Substitution

The electron-rich nature of the this compound ring makes it an excellent substrate for a variety of electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and methoxy groups play a crucial role in determining the position of substitution.

Regioselectivity in Electrophilic Aromatic Substitution

The hydroxyl group is a powerful ortho, para-director. The two methoxy groups are also ortho, para-directing. In this compound, the positions ortho and para to the hydroxyl group are C6, C4, and C2. The positions ortho and para to the C2-methoxy group are C1, C3, and C5. The positions ortho and para to the C3-methoxy group are C2, C4, and C6. The cumulative effect of these groups, along with steric considerations, dictates the most favorable positions for electrophilic attack.

Generally, the positions activated by the powerful hydroxyl group and at least one methoxy group, and which are not sterically hindered, are the most reactive. Therefore, positions C4 and C6 are the most likely sites of electrophilic attack.

G cluster_0 Aromatic Ring This compound This compound C1 C1-OH C2 C2-OMe C1->C2 C3 C3-OMe C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Electrophile (E+) Electrophile (E+) Electrophile (E+)->C4 Major Attack Electrophile (E+)->C5 Minor Attack Electrophile (E+)->C6 Major Attack

Figure 1: Regioselectivity of electrophilic attack on this compound.

Formylation Reactions: Access to Valuable Aldehydes

The introduction of a formyl group onto the this compound ring provides access to valuable hydroxy-dimethoxybenzaldehyde derivatives, which are key intermediates in the synthesis of various natural products and pharmaceuticals.[2] Several classical formylation methods can be employed.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[3][4][5] This method is generally mild and provides good yields.

Protocol 1: Vilsmeier-Haack Formylation of this compound

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of DMF (3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the formylated product(s).

Expected Outcome: The major products are expected to be 4-formyl-2,3-dimethoxyphenol and 6-formyl-2,3-dimethoxyphenol. The ratio of these isomers will depend on the precise reaction conditions.

G cluster_0 Vilsmeier-Haack Formylation Workflow A This compound C Electrophilic Aromatic Substitution A->C B DMF + POCl3 (Vilsmeier Reagent) B->C D Hydrolysis C->D E Formylated Products D->E G cluster_0 Synthetic Utility of this compound A This compound B Electrophilic Aromatic Substitution A->B C Oxidation A->C D Functionalized Phenols B->D E Benzoquinones C->E F Pharmaceutical Analogues D->F G Natural Product Scaffolds D->G E->F E->G

References

The Versatile Intermediate: Protocols and Application Notes for 2,3-Dimethoxyphenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. 2,3-Dimethoxyphenol, a derivative of pyrogallol, emerges as a highly versatile and functionalized building block for researchers, medicinal chemists, and professionals in drug development.[1] Its unique arrangement of a hydroxyl group flanked by two methoxy substituents on an aromatic ring provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the reactivity of this compound and provides detailed, field-proven protocols for its application as a chemical intermediate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of any reagent is the foundation of sound scientific practice.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance Clear orange to brown liquid
Boiling Point 233-234 °C
Density 1.182 g/mL at 25 °C
Refractive Index 1.539 at 20 °C
Solubility Soluble in Chloroform

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures. Store in a cool, dry place in a tightly sealed container.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is dictated by the electronic interplay of its three substituents on the aromatic ring. The hydroxyl group is a strongly activating, ortho, para-director, while the two methoxy groups are also activating, ortho, para-directing substituents. This high degree of activation makes the aromatic ring highly susceptible to electrophilic attack. However, the substitution pattern also introduces steric considerations that influence the regioselectivity of reactions.

Application Note 1: Selective Demethylation for the Synthesis of Polyphenolic Compounds

The selective cleavage of one or both methoxy groups of this compound provides a direct route to valuable catechol and pyrogallol derivatives, which are common motifs in natural products and bioactive molecules. Boron tribromide (BBr₃) is a powerful and often preferred reagent for the demethylation of aryl methyl ethers due to its high reactivity and relatively mild reaction conditions.[3][4]

Protocol 1: Selective Monodemethylation of this compound to 3-Methoxycatechol

Causality of Experimental Choices:

  • Reagent: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group.[3]

  • Stoichiometry: The use of approximately one equivalent of BBr₃ favors monodemethylation. The methoxy group ortho to the hydroxyl group is often more sterically hindered, potentially allowing for selective cleavage at the 3-position.

  • Temperature: The reaction is initiated at a low temperature (-78 °C) to control the exothermic reaction and then allowed to warm to promote the reaction to completion.[3]

  • Solvent: Dichloromethane (DCM) is a common solvent for BBr₃ reactions as it is inert to the reagent and allows for a wide temperature range.

  • Work-up: Careful quenching with methanol or water is crucial as BBr₃ reacts violently with protic solvents.[3][5] An aqueous workup hydrolyzes the boron intermediates to liberate the free phenol.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM under N₂ cool Cool to -78 °C start->cool add_bbr3 Add BBr₃ (1M in DCM) dropwise cool->add_bbr3 warm Allow to warm to RT and stir for 12-16 h add_bbr3->warm quench Cool to 0 °C and quench with methanol warm->quench concentrate Concentrate in vacuo quench->concentrate extract Aqueous work-up and extraction with EtOAc concentrate->extract purify Column chromatography extract->purify

Caption: Workflow for the selective monodemethylation of this compound.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron tribromide (1.0-1.2 eq, 1 M solution in DCM) dropwise via syringe.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methoxycatechol.

Application Note 2: Regioselective Electrophilic Aromatic Substitution

The high electron density of the aromatic ring in this compound makes it highly reactive towards electrophiles. The regiochemical outcome of these substitutions is a critical consideration for synthetic planning. Experimental evidence indicates that halogenation occurs preferentially at the position meta to the hydroxyl group.[3][6] This is a consequence of the combined directing effects of the three substituents and potential steric hindrance at the positions ortho to the hydroxyl group.

Protocol 2: Regioselective Bromination of this compound

Causality of Experimental Choices:

  • Reagent: Molecular bromine (Br₂) is a common and effective electrophilic brominating agent for activated aromatic rings.

  • Solvent: Acetic acid is a suitable solvent that can moderate the reactivity of bromine.

  • Temperature: The reaction is typically carried out at room temperature.

  • Stoichiometry: Use of one equivalent of bromine favors monosubstitution.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product dmp This compound product 5-Bromo-2,3-dimethoxyphenol dmp->product br2 Br₂ br2->product solvent Acetic Acid solvent->product temp Room Temperature temp->product

Caption: Key components for the regioselective bromination of this compound.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M).

  • With stirring, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into a larger volume of water.

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the collected solid or the organic extract with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize or purify the crude product by column chromatography to yield 5-bromo-2,3-dimethoxyphenol.

Application Note 3: Carbon-Carbon and Carbon-Nitrogen Bond Formation via Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[7] These transformations are cornerstones of modern organic synthesis for the construction of biaryl and arylamine moieties, respectively, which are prevalent in pharmaceuticals and advanced materials.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethoxyphenol with an Arylboronic Acid

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized Buchwald ligands, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

  • To a Schlenk flask, add 5-bromo-2,3-dimethoxyphenol (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired biaryl product.

Application Note 4: Friedel-Crafts Acylation for the Synthesis of Benzophenone Derivatives

Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring of this compound, leading to the formation of substituted benzophenone derivatives. These products can serve as valuable intermediates in the synthesis of UV absorbers and other specialty chemicals.[9]

Protocol 4: Friedel-Crafts Acylation with Benzoyl Chloride

Causality of Experimental Choices:

  • Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acylating agent.[10]

  • Acylating Agent: An acyl halide, such as benzoyl chloride, is a common and reactive acylating agent.

  • Solvent: An inert solvent, such as dichloromethane or 1,2-dichloroethane, is used.

  • Regioselectivity: Acylation is expected to occur at the position para to the strongly activating hydroxyl group, if sterically accessible. Given the substitution pattern, acylation is most likely to occur at the C4 or C6 position.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2-2.0 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the suspension.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the solution of this compound to the acylium ion precursor mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the acylated product.

Conclusion

This compound is a potent and versatile chemical intermediate with a well-defined reactivity profile. Its electron-rich aromatic system allows for a range of transformations, including selective O-demethylation, regioselective electrophilic aromatic substitution, and participation in modern cross-coupling reactions. The protocols and application notes provided herein offer a robust framework for harnessing the synthetic potential of this valuable building block. By understanding the underlying principles of its reactivity and adhering to sound experimental practices, researchers can effectively utilize this compound to construct complex molecules for a wide array of applications in the chemical and pharmaceutical sciences.

References

The Unveiling of 2,3-Dimethoxyphenol as a Chromogenic Substrate for Laccase Enzymatic Reactions: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the application of 2,3-dimethoxyphenol as a substrate in laccase-mediated enzymatic reactions. While the isomeric compound 2,6-dimethoxyphenol is more commonly cited in the literature, this guide will also touch upon the broader class of methoxyphenols, including this compound, and their utility in various research and development settings. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical application notes.

Introduction: The Significance of Methoxyphenolic Substrates in Laccase Research

Laccases (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper oxidases that catalyze the one-electron oxidation of a wide array of phenolic and non-phenolic compounds, with a simultaneous four-electron reduction of molecular oxygen to water.[1][2] Their broad substrate specificity and use of molecular oxygen as a readily available co-substrate make them highly attractive biocatalysts for a multitude of industrial and biotechnological applications.[3] These applications span from bioremediation and detoxification of industrial effluents to the synthesis of fine chemicals and development of biosensors.[4][5]

Among the various substrates, methoxyphenols are of particular interest due to their structural relation to lignin, a complex aromatic polymer.[1] The enzymatic oxidation of these compounds by laccase serves as a model system for understanding lignin degradation and has practical implications in the pulp and paper industry. Furthermore, the oxidation of methoxyphenols often results in the formation of colored products, providing a convenient method for spectrophotometric monitoring of laccase activity. While 2,6-dimethoxyphenol is a well-established and widely used substrate for this purpose, the study of other isomers, such as this compound, is crucial for a comprehensive understanding of laccase substrate specificity and for the development of novel applications.[6]

This guide will delve into the mechanistic details of laccase-catalyzed oxidation of dimethoxyphenols, provide a validated protocol for laccase activity assays, and explore the potential of these reactions in the realm of drug development, particularly in the synthesis of novel bioactive compounds.

Mechanistic Insights: The Laccase-Catalyzed Oxidation of Dimethoxyphenols

The catalytic cycle of laccase involves a series of single-electron transfers. The enzyme's active site contains four copper atoms organized into three sites: a Type 1 (T1) copper site, and a trinuclear cluster composed of a Type 2 (T2) and a pair of Type 3 (T3) copper atoms.[7] The T1 copper site is responsible for abstracting an electron from the reducing substrate, such as a dimethoxyphenol, which is then transferred internally to the trinuclear cluster where the reduction of oxygen to water takes place.[7]

The oxidation of a dimethoxyphenol molecule by laccase results in the formation of a phenoxy radical. This radical is unstable and can undergo further non-enzymatic reactions, including polymerization, to form colored dimeric or oligomeric products.[8] In the case of 2,6-dimethoxyphenol, the primary product is often a brightly colored quinone, which can be quantified spectrophotometrically.

The proposed mechanism for the laccase-catalyzed oxidation of 2,6-dimethoxyphenol to form a dimeric product is illustrated in the following diagram:

G cluster_0 Enzymatic Oxidation cluster_1 Non-Enzymatic Dimerization 2_6_DMP 2,6-Dimethoxyphenol Phenoxy_Radical Phenoxy Radical 2_6_DMP->Phenoxy_Radical -e⁻, -H⁺ Laccase Laccase (Cu²⁺) Dimer Dimeric Product (Colored Quinone) Phenoxy_Radical->Dimer Radical Coupling Laccase_Reduced Laccase (Cu⁺) Laccase->Laccase_Reduced +e⁻

Figure 1: Proposed mechanism for the laccase-catalyzed oxidation of 2,6-dimethoxyphenol.

Application Notes: Leveraging Dimethoxyphenol Substrates in Research and Development

Standard Laccase Activity Assay

The primary application of dimethoxyphenols in laccase research is as chromogenic substrates for routine enzyme activity assays. The formation of a colored product allows for a simple and continuous spectrophotometric measurement of enzyme kinetics. The choice of a specific isomer and the reaction conditions (e.g., pH, temperature) can significantly influence the assay's sensitivity and accuracy. It is crucial to determine the optimal conditions for the specific laccase being studied.

High-Throughput Screening of Laccase Activity

The colorimetric nature of the assay makes it readily adaptable for high-throughput screening (HTS) of laccase-producing microorganisms or for the evaluation of enzyme inhibitors and activators in drug discovery pipelines.[9] The use of microplate readers allows for the simultaneous analysis of numerous samples, significantly accelerating the research process.

Synthesis of Bioactive Compounds

The oxidative coupling of phenolic compounds, catalyzed by laccases, can lead to the synthesis of novel dimeric and oligomeric structures with potential biological activities. For instance, the dimerization of 2,6-dimethoxyphenol has been shown to produce compounds with antioxidant properties. This "green chemistry" approach to synthesis is of growing interest in the pharmaceutical industry for the development of new drug candidates.

Detailed Protocols: Laccase Activity Assay using 2,6-Dimethoxyphenol

The following protocol provides a standardized method for determining laccase activity using 2,6-dimethoxyphenol as the substrate. It is important to note that this protocol may require optimization for different laccase enzymes and specific experimental conditions.

Materials and Reagents
  • Laccase enzyme solution (of unknown or known concentration)

  • 2,6-Dimethoxyphenol (DMP)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Spectrophotometer capable of measuring absorbance at 469 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Preparation of Solutions
  • Substrate Stock Solution (10 mM DMP): Dissolve an appropriate amount of 2,6-dimethoxyphenol in the sodium acetate buffer. This solution should be prepared fresh daily and protected from light.

  • Enzyme Dilutions: Prepare a series of dilutions of the laccase enzyme solution in cold sodium acetate buffer. The optimal enzyme concentration should result in a linear increase in absorbance over a few minutes.

Assay Procedure

The following workflow outlines the key steps in performing the laccase activity assay.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis P1 Prepare 0.1 M Sodium Acetate Buffer (pH 5.0) P2 Prepare 10 mM 2,6-DMP Stock Solution P1->P2 P3 Prepare Laccase Enzyme Dilutions P2->P3 A1 Pipette Buffer and DMP into Cuvette P3->A1 A2 Pre-incubate at Assay Temperature A1->A2 A3 Add Laccase Solution to Initiate Reaction A2->A3 A4 Immediately Mix and Place in Spectrophotometer A3->A4 D1 Monitor Absorbance at 469 nm for 3-5 minutes A4->D1 D2 Determine the Linear Rate of Absorbance Change (ΔA/min) D1->D2 D3 Calculate Laccase Activity (Units/mL) D2->D3

Figure 2: Experimental workflow for the laccase activity assay using 2,6-dimethoxyphenol.

  • Set up the reaction mixture: In a 1 cm cuvette, add the following in the specified order:

    • 800 µL of 0.1 M sodium acetate buffer (pH 5.0)

    • 100 µL of 10 mM 2,6-dimethoxyphenol solution

  • Equilibrate: Incubate the cuvette at the desired assay temperature (e.g., 25°C or 30°C) for 5 minutes.

  • Initiate the reaction: Add 100 µL of the appropriately diluted laccase enzyme solution to the cuvette.

  • Measure absorbance: Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Record the increase in absorbance at 469 nm for 3 to 5 minutes, taking readings every 15 or 30 seconds.

Calculation of Laccase Activity

Laccase activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

The activity can be calculated using the following formula:

Activity (U/mL) = (ΔA_469nm / min) * V_total / (ε * V_enzyme * d)

Where:

  • ΔA_469nm / min: The linear rate of change in absorbance at 469 nm per minute.

  • V_total: The total volume of the assay mixture (in mL).

  • ε (epsilon): The molar extinction coefficient of the oxidized 2,6-DMP product at 469 nm. A commonly used value is 49.6 mM⁻¹ cm⁻¹.

  • V_enzyme: The volume of the enzyme solution added to the assay (in mL).

  • d: The path length of the cuvette (typically 1 cm).

Quantitative Data: Kinetic Parameters of Laccases with Dimethoxyphenol Substrates

The kinetic parameters, Michaelis constant (K_m) and catalytic constant (k_cat), are crucial for characterizing the efficiency of an enzyme with a particular substrate. The K_m value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and a lower K_m indicates a higher affinity of the enzyme for the substrate. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The following table summarizes the reported kinetic parameters for various laccases with 2,6-dimethoxyphenol.

Laccase Source OrganismK_m (mM)k_cat (s⁻¹)Optimal pHReference
Gaeumannomyces graminis var. tritici0.026-4.5
Trametes versicolor---[6]
Klebsiella sp. 601 (Wild Type)--5.0[1]
Ochrobactrum sp. 5310.097.948.0[1]

Note: The table highlights the variability in kinetic parameters among laccases from different sources. It is essential to determine these parameters empirically for any new laccase being studied. Data for this compound is limited in the readily available literature, emphasizing the need for further research on this specific isomer.

Conclusion and Future Perspectives

Dimethoxyphenols, particularly 2,6-dimethoxyphenol, serve as invaluable tools for the study of laccase enzymes. The straightforward and robust nature of the colorimetric assay facilitates a wide range of applications, from fundamental enzyme characterization to high-throughput screening and the synthesis of novel compounds. While 2,6-DMP is the more characterized substrate, further investigation into the enzymatic oxidation of this compound and other isomers will undoubtedly unveil new insights into laccase biochemistry and expand their biotechnological potential. The application of laccases in green chemistry for the synthesis of pharmaceutically relevant molecules represents a particularly promising avenue for future research and development.

References

The Role of 2,3-Dimethoxyphenol in Elucidating Nitrosative Deamination of DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Nitrosative deamination of DNA is a critical mechanism of DNA damage implicated in mutagenesis and carcinogenesis. This process, driven by reactive nitrogen species (RNS), leads to the conversion of primary amine groups on nucleotide bases into carbonyl groups, altering their base-pairing properties and potentially leading to mutations if not repaired. The study of this phenomenon requires robust analytical tools to detect and quantify the extent of deamination. This guide details the application of 2,3-Dimethoxyphenol as a potential probe for investigating nitrosative deamination of DNA. While direct and extensive literature on this specific application is emerging, this document synthesizes established principles of RNS chemistry, DNA damage analysis, and the properties of phenolic compounds to provide a comprehensive framework for its use. We present the scientific rationale, a detailed experimental protocol, and data interpretation guidelines for employing this compound in this context.

Introduction: The Challenge of Nitrosative DNA Damage

Reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), are generated during inflammatory processes and can lead to a variety of cellular damages.[1][2][3] One of the significant consequences of elevated RNS levels is the nitrosative deamination of DNA bases. This process primarily affects guanine, adenine, and cytosine, converting them into xanthine, hypoxanthine, and uracil, respectively.[4] The formation of these non-canonical bases can disrupt the normal functioning of DNA, leading to mutations and genomic instability.

The detection and quantification of nitrosative deamination are crucial for understanding the molecular basis of inflammation-driven cancers and for the development of therapeutic interventions. While methods like HPLC and GC-MS are the gold standards for identifying deamination products, there is a continuous need for simpler, more direct, and potentially real-time methods to study this process. Fluorescent probes offer a promising avenue for this purpose.

This compound has been identified as a compound used to study the nitrosative deamination of DNA bases induced by RNS in the context of mutagenesis.[5] This guide provides a detailed exploration of its potential role and a practical framework for its application.

Scientific Rationale: this compound as a Probe

The utility of this compound in studying nitrosative deamination likely stems from its reaction with RNS to produce a fluorescent product. The phenolic hydroxyl group and the electron-donating methoxy groups make the aromatic ring susceptible to electrophilic attack by nitrosating agents derived from RNS.

Proposed Mechanism:

  • Activation of RNS: In an acidic environment or in the presence of other cellular components, RNS like peroxynitrite (ONOO⁻) can form potent nitrosating agents.

  • Nitrosation of this compound: These nitrosating agents can react with the electron-rich aromatic ring of this compound. The hydroxyl and methoxy groups direct the substitution to the ortho and para positions.

  • Formation of a Fluorescent Product: The resulting nitroso- or nitro-derivative of this compound is hypothesized to be fluorescent. The extent of its formation would be proportional to the concentration of the nitrosating species present.

  • Correlation with DNA Deamination: By correlating the fluorescence signal from the reaction with this compound to the extent of DNA deamination (measured by a standard method), a quantitative relationship can be established.

This proposed mechanism allows for the indirect quantification of the nitrosative stress that leads to DNA deamination.

Diagram of the Proposed Mechanism and Experimental Workflow:

G cluster_0 Nitrosative Stress Induction cluster_1 Reaction & Deamination cluster_2 Detection & Analysis RNS Reactive Nitrogen Species (RNS) (e.g., Peroxynitrite) Deaminated_DNA Deaminated DNA (Xanthine, Hypoxanthine) RNS->Deaminated_DNA Nitrosative Deamination Fluorescent_Product Fluorescent Product RNS->Fluorescent_Product Reaction with Probe DNA DNA DNA->Deaminated_DNA Probe This compound (Non-fluorescent) Probe->Fluorescent_Product HPLC_MS HPLC-MS/MS Analysis (Quantification of deaminated bases) Deaminated_DNA->HPLC_MS Fluorescence_Measurement Fluorescence Measurement (Quantification of fluorescent product) Fluorescent_Product->Fluorescence_Measurement Correlation Correlation Analysis HPLC_MS->Correlation Fluorescence_Measurement->Correlation

Caption: Workflow for studying nitrosative deamination using this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for an in vitro assay to study nitrosative deamination of DNA using this compound.

Materials and Reagents
Reagent/MaterialSupplierCatalog No. (Example)
This compoundSigma-Aldrich5150-42-5
Calf Thymus DNASigma-AldrichD1501
Peroxynitrite (ONOO⁻)Cayman Chemical81565
Phosphate Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
DNA Purification KitQIAGEN28104
Nuclease P1Sigma-AldrichN8630
Alkaline PhosphataseNew England BiolabsM0290
Xanthine StandardSigma-AldrichX7375
Hypoxanthine StandardSigma-AldrichH9377
Black 96-well microplateCorning3603
Fluorescence microplate reader(Specify model)-
HPLC-MS/MS system(Specify model)-
Protocol: In Vitro Nitrosative Deamination Assay

Step 1: Preparation of Reagents

  • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in ethanol. Store at -20°C, protected from light.

  • Calf Thymus DNA Solution (1 mg/mL): Dissolve Calf Thymus DNA in PBS (pH 7.4) overnight at 4°C with gentle agitation.

  • Peroxynitrite Working Solutions: Prepare fresh dilutions of peroxynitrite in 0.3 M NaOH immediately before use. Determine the exact concentration spectrophotometrically (ε₃₀₂ = 1670 M⁻¹cm⁻¹).

Step 2: Induction of Nitrosative Deamination

  • In a microcentrifuge tube, combine the following:

    • 100 µL of Calf Thymus DNA (1 mg/mL)

    • 80 µL of PBS (pH 7.4)

    • 10 µL of this compound (10 mM)

  • Add 10 µL of peroxynitrite working solution to achieve final concentrations ranging from 0 to 1 mM.

  • Incubate the reaction mixture at 37°C for 1 hour.

Step 3: Sample Processing

  • DNA Purification: Purify the DNA from the reaction mixture using a DNA purification kit to remove unreacted reagents and the probe.

  • Fluorescence Measurement:

    • Transfer 100 µL of the supernatant (containing the reacted probe) to a black 96-well microplate.

    • Measure the fluorescence intensity using an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm (these wavelengths should be optimized in a preliminary experiment).

  • DNA Digestion for HPLC-MS/MS:

    • To the purified DNA, add nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and incubate at 37°C for another 2 hours.

Step 4: Quantification of Deaminated Bases by HPLC-MS/MS

  • Analyze the digested DNA samples by HPLC-MS/MS to quantify the levels of xanthine and hypoxanthine.

  • Use a C18 reverse-phase column with a gradient elution of methanol and an aqueous buffer (e.g., ammonium formate).

  • Monitor the specific mass transitions for xanthine and hypoxanthine.

  • Generate a standard curve using known concentrations of xanthine and hypoxanthine standards.

Data Analysis and Interpretation
  • Fluorescence Data: Plot the fluorescence intensity as a function of the peroxynitrite concentration.

  • HPLC-MS/MS Data: Calculate the concentrations of xanthine and hypoxanthine in each sample using the standard curve.

  • Correlation: Plot the fluorescence intensity against the concentration of deaminated bases (xanthine + hypoxanthine). A linear correlation would validate the use of this compound as a reliable probe for monitoring nitrosative deamination under the tested conditions.

Diagram of the Experimental Protocol:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Interpretation prep_dna Prepare DNA Solution mix Mix DNA, Probe, and Peroxynitrite prep_dna->mix prep_probe Prepare this compound Solution prep_probe->mix prep_rns Prepare Peroxynitrite Dilutions prep_rns->mix incubate Incubate at 37°C for 1 hour mix->incubate purify Purify DNA incubate->purify measure_fluor Measure Fluorescence of Supernatant incubate->measure_fluor Supernatant digest Digest Purified DNA purify->digest plot_fluor Plot Fluorescence vs. [RNS] measure_fluor->plot_fluor hplc Analyze by HPLC-MS/MS digest->hplc quantify_deamination Quantify Xanthine & Hypoxanthine hplc->quantify_deamination correlate Correlate Fluorescence with Deamination plot_fluor->correlate quantify_deamination->correlate

Caption: Step-by-step experimental workflow for the in vitro assay.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the parallel quantification of DNA deamination products by the gold-standard HPLC-MS/MS method. The correlation between the fluorescence signal from the this compound reaction and the absolute quantification of xanthine and hypoxanthine will establish the reliability and accuracy of the probe-based assay.

Conclusion and Future Perspectives

This compound presents a promising tool for studying nitrosative deamination of DNA. Its proposed mechanism of action, based on the well-established chemistry of phenols and RNS, provides a solid foundation for its application as a fluorescent probe. The protocol outlined in this guide offers a starting point for researchers to explore its utility in their specific experimental systems. Further validation in cellular models and in vivo systems will be crucial to fully establish its role in the broader field of DNA damage and repair.

References

Application Note: Synthesis and Characterization of Novel Amphiphiles Derived from 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging a Bio-Based Platform Chemical

Amphiphilic molecules, which possess both hydrophilic and hydrophobic domains, are fundamental to a vast range of applications, from drug delivery and material science to cosmetics and food technology.[1][2] Their defining characteristic is the ability to self-assemble in aqueous media into organized supramolecular structures such as micelles, vesicles, or nanotubes.[3][4] The morphology and function of these assemblies are dictated by the molecular architecture of the constituent amphiphiles.[5]

There is a growing demand for "green" surfactants derived from sustainable and renewable sources.[2] Phenolic compounds, abundant in nature, represent a promising class of starting materials.[6] 2,3-Dimethoxyphenol, a plant-derived phenylpropanoid compound, offers a unique hydrophilic head group for the design of novel amphiphiles.[7] Its structure, featuring a reactive hydroxyl group and two adjacent methoxy groups, provides a scaffold for creating amphiphiles with distinct packing properties and potential redox activity.[8][9]

This application note provides a detailed, field-proven protocol for the synthesis of a novel amphiphile, 2,3-dimethoxyphenyl stearate, by coupling this compound with a long-chain fatty acid. We further describe protocols for the characterization of its self-assembly properties, establishing a comprehensive workflow for researchers in drug development and materials science.

Principle of Synthesis: Creating the Amphiphilic Architecture

The core strategy involves covalently linking a hydrophobic tail to the hydrophilic this compound head group. This process, often termed lipophilization, transforms the water-soluble phenol into an amphiphilic molecule capable of reducing surface tension and forming aggregates.[10] We employ a Steglich esterification, a robust and mild method for forming an ester bond between the phenolic hydroxyl group and the carboxylic acid of stearic acid.

Causality of Reagent Choice:

  • This compound: The hydrophilic head group. The vicinal methoxy groups can influence the hydrogen-bonding network and steric environment of the phenolic oxygen, potentially affecting the self-assembly behavior compared to other phenol derivatives.

  • Stearic Acid (C18): A saturated 18-carbon fatty acid that serves as the hydrophobic tail. Its length is chosen to ensure strong hydrophobic driving forces for self-assembly.

  • DCC (N,N'-Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine): This combination is the cornerstone of the Steglich esterification. DCC acts as a coupling agent, activating the carboxylic acid of stearic acid to make it susceptible to nucleophilic attack. DMAP serves as a catalyst, accelerating the reaction and ensuring high yields under mild conditions.

The overall reaction scheme is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound (Hydrophilic Head) D 2,3-Dimethoxyphenyl Stearate (Amphiphile) A->D  + B Stearic Acid (Hydrophobic Tail) B->D C DCC, DMAP CH₂Cl₂ (Solvent) C->D Catalyzes Esterification E Dicyclohexylurea (DCU) (Byproduct) C->E Forms Byproduct

Caption: Synthetic scheme for 2,3-dimethoxyphenyl stearate.

Experimental Guide: Synthesis and Purification

This section provides a self-validating protocol. Each step includes checkpoints and expected outcomes to ensure successful synthesis.

Materials and Equipment
Reagents Supplier Purity Notes
This compoundSigma-Aldrich98%Store under nitrogen.[7]
Stearic AcidMillipore≥98.5%
Dicyclohexylcarbodiimide (DCC)Acros Organics99%Moisture sensitive.
4-Dimethylaminopyridine (DMAP)Alfa Aesar99%Toxic. Handle with care.
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%Use from a sealed bottle.
Hexane, Ethyl AcetateVWRHPLC GradeFor chromatography.
Magnesium Sulfate (MgSO₄)Sigma-AldrichAnhydrousFor drying.

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, condenser, nitrogen inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Synthesis Protocol
  • Reaction Setup (Inert Atmosphere is Critical):

    • To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.54 g, 10 mmol).

    • Add stearic acid (1.05 eq, 3.00 g, 10.5 mmol).

    • Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Rationale: Anhydrous conditions are essential to prevent the hydrolysis of DCC and ensure efficient esterification.

    • In a separate beaker, dissolve DMAP (0.1 eq, 0.12 g, 1 mmol) in 10 mL of anhydrous DCM. Add this solution to the reaction flask.

  • Initiation of Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling is crucial before adding DCC to control the exothermic reaction and minimize the formation of N-acylurea byproduct.

    • In a separate beaker, dissolve DCC (1.1 eq, 2.27 g, 11 mmol) in 20 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction Progression and Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

      • Visualization: UV light (254 nm) and/or potassium permanganate stain.

      • Checkpoint: The spot corresponding to this compound (starting material) should diminish significantly or disappear, and a new, less polar spot (the product) should appear.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Rationale: The acid wash removes residual DMAP, and the bicarbonate wash removes any unreacted stearic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a waxy solid or oil.

  • Chromatographic Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Eluent: Start with 100% hexane and gradually increase the polarity with a gradient of ethyl acetate (e.g., 0% to 20%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2,3-dimethoxyphenyl stearate.

Characterization & Application Protocols

Structural Confirmation

The identity and purity of the synthesized amphiphile should be confirmed using standard analytical techniques.

Technique Expected Result / Key Signals
¹H NMR (CDCl₃) Signals for the aromatic protons of the phenol ring (~6.8-7.2 ppm), two distinct methoxy singlets (~3.8-3.9 ppm), and characteristic signals for the long alkyl chain (triplet for terminal CH₃ ~0.9 ppm, multiplets for CH₂ groups ~1.2-2.5 ppm).
¹³C NMR (CDCl₃) Signals for the ester carbonyl (~170 ppm), aromatic carbons (~110-155 ppm), methoxy carbons (~56 ppm), and multiple signals for the alkyl chain carbons (~14-35 ppm).
Mass Spec (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. For C₂₆H₄₄O₄, the expected MW is 420.63 g/mol .
Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which amphiphiles begin to self-assemble into micelles. It is a critical parameter for understanding the behavior of the synthesized compound. This protocol uses the fluorescence probe Nile Red.

  • Stock Solutions: Prepare a 10 mM stock solution of the synthesized amphiphile in a suitable organic solvent (e.g., ethanol). Prepare a 1 mM stock solution of Nile Red in ethanol.

  • Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of the amphiphile (e.g., from 1 µM to 1 mM).

  • Probe Addition: Add a small aliquot of the Nile Red stock solution to each amphiphile solution to achieve a final probe concentration of ~1 µM. Ensure the volume of ethanol added is minimal (<1%) to not disrupt micellization.

  • Incubation: Gently mix and allow the solutions to equilibrate for at least 1 hour in the dark.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample (Excitation ~550 nm, Emission scan ~580-700 nm).

  • Data Analysis: Plot the maximum fluorescence intensity versus the logarithm of the amphiphile concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve. Rationale: Nile Red fluoresces weakly in polar (aqueous) environments but strongly in non-polar (micellar core) environments. The sharp increase in fluorescence indicates the formation of micelles.

Protocol: Aggregate Size Analysis via Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of the aggregates (e.g., micelles or vesicles) formed in solution.

  • Sample Preparation: Prepare a solution of the amphiphile in deionized water at a concentration significantly above the determined CMC (e.g., 10x CMC).

  • Filtration: Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove dust and large aggregates.

  • Measurement: Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes.

  • Data Acquisition: Perform the measurement according to the instrument's standard operating procedure. Acquire data for at least 3 replicate runs.

  • Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the aggregates. A low PDI (<0.3) indicates a relatively monodisperse population of micelles.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Characterization & Application A Reaction Setup (Step 3.2.1) B Esterification (Step 3.2.2 - 3.2.3) A->B C Work-up & Column Chromatography (Step 3.2.4 - 3.2.5) B->C D Pure Amphiphile C->D E Structural ID (NMR, MS) (Sec 4.1) D->E F CMC Determination (Fluorescence) (Sec 4.2) D->F G Aggregate Sizing (DLS) (Sec 4.3) F->G H Characterized Self-Assembling System G->H

Caption: Overall experimental workflow from synthesis to characterization.

Conclusion and Future Outlook

This application note details a reliable and reproducible method for synthesizing a novel amphiphile, 2,3-dimethoxyphenyl stearate, from a readily available bio-based precursor. The protocols for characterizing its self-assembly properties provide a complete framework for evaluating its potential. The unique substitution pattern of the this compound head group may impart interesting properties, such as enhanced stability or different packing parameters, compared to more common phenolic amphiphiles.

Furthermore, the inherent redox activity of the phenol moiety opens up possibilities for creating "smart" materials.[8] The synthesized amphiphile could be investigated for its antioxidant properties or as a building block for redox-responsive drug delivery systems, where a stimulus could trigger the release of an encapsulated therapeutic agent.[11][12] This foundational work enables further exploration into the rich and versatile applications of this compound derivatives in advanced materials and pharmaceutical sciences.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 2,3-Dimethoxyphenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

Welcome to this comprehensive technical guide on the antioxidant properties of 2,3-Dimethoxyphenol and its derivatives. As professionals engaged in the intricate process of drug discovery and development, we understand that a molecule's true potential is unlocked through rigorous and well-understood methodologies. This document is crafted not as a rigid set of instructions, but as a detailed application note and protocol guide, grounded in scientific principles and practical laboratory experience. Our objective is to provide you with the foundational knowledge and actionable protocols to thoroughly investigate the antioxidant capacity of this promising class of methoxyphenols.

Herein, we will delve into the theoretical underpinnings of antioxidant action, explore the structure-activity relationships that govern the efficacy of phenolic compounds, and provide detailed, step-by-step protocols for key in vitro assays. Each protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring that your results are both accurate and reproducible. We will also explore how to interpret the data and present it in a clear, comparative format. This guide is intended to empower your research, providing a solid framework for your investigations into the therapeutic potential of this compound and its analogues.

Part 1: Theoretical Framework and Structure-Activity Relationship

The Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds, including this compound, are a significant class of antioxidants. Their ability to counteract the damaging effects of free radicals and reactive oxygen species (ROS) is primarily attributed to their hydrogen-donating capabilities.[1] The fundamental mechanisms of antioxidant action for phenolic compounds can be broadly categorized as:

  • Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical chain reactions.[2]

  • Single-Electron Transfer Followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a phenoxyl radical cation and an anion. The radical cation then releases a proton to become a stable phenoxyl radical.[2]

The efficiency of these mechanisms is heavily influenced by the chemical structure of the phenolic compound.

Structure-Activity Relationship of Methoxyphenols

The antioxidant activity of this compound and its derivatives is dictated by the arrangement and nature of substituents on the benzene ring. Key structural features that influence antioxidant capacity include:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is the primary site of radical scavenging activity. The ease with which the O-H bond can be broken to donate a hydrogen atom is a critical determinant of antioxidant potential.[2]

  • Methoxy Groups (-OCH₃): The presence of electron-donating methoxy groups on the aromatic ring can enhance antioxidant activity.[3][4] By donating electron density to the ring, they can stabilize the resulting phenoxyl radical, making the parent molecule a more effective antioxidant. The position of these groups relative to the hydroxyl group is also crucial.

  • Other Substituents: The introduction of other functional groups can either enhance or diminish antioxidant activity. Electron-donating groups generally increase activity, while electron-withdrawing groups tend to decrease it.

For this compound, the presence of two methoxy groups ortho and meta to the hydroxyl group is expected to influence its antioxidant properties. The synthesis of derivatives with varied substitution patterns allows for a systematic investigation of these structure-activity relationships.

Part 2: In Vitro Antioxidant Activity Assays

A multi-assay approach is recommended to obtain a comprehensive profile of the antioxidant activity of this compound and its derivatives, as different assays reflect different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in methanol) R2 Add DPPH Solution to each well P1->R2 Reagent P2 Prepare Test Compound Stock Solutions P3 Prepare Serial Dilutions of Test Compounds R1 Add Test Compound/Standard to 96-well plate P3->R1 P4 Prepare Standard (e.g., Trolox) Serial Dilutions P4->R1 R3 Incubate in the dark (e.g., 30 min at RT) R2->R3 M1 Measure Absorbance at ~517 nm R3->M1 M2 Calculate % Inhibition M1->M2 M3 Determine IC50 Value M2->M3 M4 Calculate Trolox Equivalent Antioxidant Capacity (TEAC) M3->M4

Caption: Workflow for the DPPH Radical Scavenging Assay.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.[6]

    • Test Compounds and Standard: Prepare stock solutions of this compound, its derivatives, and a standard antioxidant like Trolox or Gallic Acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • Pipette 100 µL of each dilution of the test compounds and standard into a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the test compound to that of the Trolox standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS Solution (e.g., 7 mM) P3 Mix ABTS and Potassium Persulfate to generate ABTS•+ P1->P3 P2 Prepare Potassium Persulfate Solution (e.g., 2.45 mM) P2->P3 P4 Incubate in dark for 12-16 hours P3->P4 P5 Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm P4->P5 R3 Add diluted ABTS•+ solution to each well P5->R3 Reagent R1 Prepare serial dilutions of Test Compounds and Standard (Trolox) R2 Add Test Compound/Standard to 96-well plate R1->R2 R4 Incubate at room temperature (e.g., 6 min) R3->R4 M1 Measure Absorbance at 734 nm R4->M1 M2 Calculate % Inhibition M1->M2 M3 Determine TEAC Value M2->M3

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare by dissolving the appropriate amount of ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare by dissolving the appropriate amount in water.

    • ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and Trolox standard.

    • Add a small volume (e.g., 10 µL) of the sample or standard to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ working solution to each well.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of absorbance.

    • Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples from the standard curve. The TEAC value represents the concentration of Trolox with the same antioxidant capacity as the test sample.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[9]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.

    • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard.

    • Add a small volume (e.g., 10 µL) of the sample or standard to a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the FRAP reagent to each well.

    • Incubate at 37°C for a set time (e.g., 4-30 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance against the concentration of the Fe²⁺ standard.

    • Determine the FRAP value of the test samples from the standard curve, expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Part 3: Data Interpretation and Presentation

Comparative Analysis

It is crucial to compare the antioxidant activity of this compound and its derivatives against a well-known standard antioxidant, such as Trolox, Gallic Acid, or Ascorbic Acid. This allows for a standardized comparison of potency across different assays and with literature values.

Hypothetical Data Summary

The following table presents a hypothetical data set for the antioxidant activity of this compound and two of its derivatives, illustrating how to present the results for comparative analysis.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (mM Trolox/mM compound)FRAP Value (mM Fe²⁺/mM compound)
This compound 85.2 ± 4.51.8 ± 0.21.5 ± 0.1
Derivative A 42.6 ± 2.83.5 ± 0.32.9 ± 0.2
Derivative B 150.7 ± 8.10.9 ± 0.10.8 ± 0.1
Trolox (Standard) 25.4 ± 1.91.0 (by definition)1.0 (by definition)

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Part 4: Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are valuable for initial screening, a cell-based assay provides a more biologically relevant measure of antioxidant activity by considering factors like cell uptake, metabolism, and localization. The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify intracellular ROS levels.

Experimental Workflow: Cellular Antioxidant Activity Assay

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Induction & Measurement cluster_analysis Data Analysis C1 Seed cells (e.g., HepG2) in a 96-well plate C2 Incubate until confluent C1->C2 T1 Wash cells with buffer C2->T1 T2 Incubate cells with DCFH-DA and Test Compounds/Standard (Quercetin) T1->T2 IM1 Wash cells to remove excess probe and compound T2->IM1 IM2 Add a free radical initiator (e.g., AAPH) IM1->IM2 IM3 Measure fluorescence over time (Ex/Em ~485/535 nm) IM2->IM3 A1 Calculate Area Under the Curve (AUC) IM3->A1 A2 Determine CAA value in Quercetin Equivalents (QE) A1->A2

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

  • Cell Culture and Plating:

    • Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, under standard conditions.

    • Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to reach confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of the test compounds and a standard (e.g., quercetin) in the presence of DCFH-DA for a specified time (e.g., 1 hour).

    • Wash the cells to remove the treatment solution.

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm, taking readings every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and treated wells.

    • Determine the CAA value, which is typically expressed as micromoles of quercetin equivalents (QE) per 100 µmol of the test compound.

References

Application Notes: Utilizing 2,3-Dimethoxyphenol in Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals on the application of 2,3-Dimethoxyphenol in cosmetic formulations. Phenolic compounds are a cornerstone of modern skincare, offering a range of benefits from antioxidant protection to skin brightening.[1] This guide details the mechanistic rationale, formulation strategies, and evaluation protocols for this compound, a promising phenolic active. We present step-by-step protocols for creating stable and effective topical systems, methods for in-vitro efficacy testing, and critical considerations for safety and stability.

Introduction to this compound

This compound is a phenolic compound belonging to the methoxyphenol family. Its structure, featuring a hydroxyl group and two adjacent methoxy groups on a benzene ring, suggests significant potential for bioactive applications in skincare. While many plant-derived phenolic compounds are recognized for their ability to protect the skin from environmental stressors, the specific attributes of this compound warrant a detailed investigation for targeted cosmetic applications.[1] Its potential lies in two primary areas: mitigating oxidative stress and modulating skin pigmentation pathways.

Key Physicochemical Properties:

  • Appearance: Off-white to light brown solid[2]

  • Molecular Formula: C₈H₁₀O₃[3]

  • Molecular Weight: 154.16 g/mol [3]

  • Solubility: Limited solubility in water, but soluble in organic solvents like ethanol and glycols, which are common in cosmetic formulations.[4]

Postulated Mechanisms of Action in Skincare

The efficacy of a cosmetic active is rooted in its biological mechanism. For this compound, we propose two primary pathways based on its chemical structure and data from analogous methoxyphenols.

Antioxidant Activity and Oxidative Stress Reduction

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is a primary driver of skin aging and inflammation.[5] Phenolic compounds are excellent free radical scavengers. The hydroxyl group on the phenyl ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus terminating damaging chain reactions that affect lipids, proteins, and DNA.[6]

Studies on similar methoxyphenols have demonstrated potent radical-scavenging activity.[7][8] This activity is crucial for protecting the skin from extrinsic aging factors like UV radiation and pollution.

Signaling Pathway: ROS Scavenging by this compound

ROS_Scavenging UV UV Radiation, Pollution ROS Reactive Oxygen Species (ROS) UV->ROS generates Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Neutralized Neutralized ROS ROS->Neutralized DMP This compound DMP->Neutralized Phenoxyl Stable Phenoxyl Radical DMP->Phenoxyl donates H•

Caption: Proposed mechanism of ROS neutralization by this compound.

Hyperpigmentation Control via Tyrosinase Inhibition

Tyrosinase is the rate-limiting enzyme in melanin synthesis.[9][10] Its over-activity leads to hyperpigmentation issues like age spots and melasma.[11] Many phenolic compounds, particularly those with hydroxyl groups at specific positions, can inhibit tyrosinase. They act either by chelating the copper ions in the enzyme's active site or by acting as a competitive substrate.[11][12]

The structure of this compound is analogous to other known tyrosinase inhibitors. It is hypothesized that it can bind to the active site of tyrosinase, preventing the conversion of L-tyrosine to L-DOPA and subsequently to melanin.[13] This makes it a compelling candidate for skin-brightening and even-toning formulations.

Formulation Development: Protocols and Considerations

Incorporating phenolic compounds into cosmetic vehicles requires careful consideration of their stability, solubility, and compatibility.[14] Phenols are notoriously susceptible to oxidation, which can lead to discoloration (browning) and loss of efficacy.

Key Formulation Parameters
ParameterRecommended RangeRationale & Justification
Use Level 0.2% - 2.0% w/wBalances efficacy with potential for irritation. Start with lower concentrations for initial safety profiling.
pH of Final Formula 4.5 - 5.5A slightly acidic pH helps maintain the stability of many phenolic compounds and is compatible with the skin's natural acid mantle.[15]
Solvent System Propylene Glycol, Propanediol 1,3, Dimethyl IsosorbideThis compound has limited water solubility. Using glycols or other penetration enhancers as solvents ensures it remains solubilized in the formula.
Antioxidant Synergy Vitamin E (Tocopherol), Ferulic AcidCombining antioxidants can have a synergistic effect.[16] Vitamin E can be regenerated by other antioxidants, extending the protective capacity of the formulation.
Chelating Agent Disodium EDTA (0.1%)Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenols. A chelating agent sequesters these ions, significantly improving stability.[6]
Packaging Opaque, Airless PumpProtects the formulation from light and oxygen, two primary drivers of antioxidant degradation and product instability.[6][16]
Protocol 1: High-Potency Antioxidant Serum (O/W Emulsion)

This protocol describes the preparation of a lightweight, oil-in-water serum designed for daily antioxidant protection.

Methodology:

  • Phase A (Water Phase) Preparation: In the main vessel, combine Deionized Water, Glycerin, and Disodium EDTA. Begin propeller mixing and heating to 75°C.

  • Phase B (Oil Phase) Preparation: In a separate vessel, combine Glyceryl Stearate/PEG-100 Stearate, Cetyl Alcohol, and Tocopherol. Heat to 75°C while mixing until uniform.

  • Phase C (Active Phase) Preparation: In another separate vessel, combine Propanediol and this compound. Mix until fully dissolved. This pre-solubilization is critical.

  • Emulsification: Once both Phase A and Phase B are at 75°C and homogenous, slowly add Phase B to Phase A under vigorous homogenization. Homogenize for 5-10 minutes to form a stable, uniform emulsion.

  • Cool Down: Switch to sweep mixing and begin cooling the emulsion.

  • Post-Addition: When the batch temperature reaches 40°C or below, add Phase C and the Phenoxyethanol/Ethylhexylglycerin blend.

  • Final Adjustments: Mix until uniform. Check the pH and adjust to 5.0-5.5 with Citric Acid or Sodium Hydroxide if necessary.

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterVehicleq.s. to 100
A GlycerinHumectant3.00
A Disodium EDTAChelating Agent0.10
B Glyceryl Stearate & PEG-100 StearateEmulsifier2.50
B Cetyl AlcoholThickener/Stabilizer1.50
B Tocopherol (Vitamin E)Antioxidant0.50
C Propanediol 1,3Solvent/Humectant5.00
C This compound Active Ingredient 1.00
D Phenoxyethanol & EthylhexylglycerinPreservative1.00
E Citric Acid (50% Solution)pH Adjusterq.s.

Efficacy and Safety Evaluation Protocols

A robust testing plan is essential to validate the performance and safety of the final formulation.

In-Vitro Efficacy Assessment

Workflow: Formulation Development & Efficacy Testing

Efficacy_Workflow cluster_dev Formulation Development cluster_eval Efficacy & Safety Evaluation RawMat Raw Material QC (this compound) Solubility Solubility & Stability Screening RawMat->Solubility Prototype Prototype Formulation (e.g., Serum, Cream) Solubility->Prototype DPPH DPPH Assay (Antioxidant Capacity) Prototype->DPPH Tyrosinase Mushroom Tyrosinase Inhibition Assay Prototype->Tyrosinase Stability Accelerated Stability (45°C, 3 months) Prototype->Stability Patch Human Repeat Insult Patch Test (HRIPT) Stability->Patch If Stable

Caption: A streamlined workflow from raw material to final product validation.

Protocol 2: DPPH Radical Scavenging Assay

This assay quantifies the antioxidant capacity of the finished product.

  • Preparation: Prepare a stock solution of the cosmetic formulation in methanol. A de-emulsification step may be necessary for creams.[17] Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample solution at various concentrations to 100 µL of the DPPH solution. Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[18]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Protocol 3: Mushroom Tyrosinase Inhibition Assay

This assay determines the potential of the formulation to inhibit melanin production.

  • Preparation: Prepare sample solutions as in the DPPH assay. The assay buffer is 50 mM phosphate buffer (pH 6.8). Mushroom tyrosinase is dissolved in the buffer. L-DOPA is used as the substrate. Kojic acid is the positive control.[10]

  • Reaction: In a 96-well plate, add the sample solution, tyrosinase solution, and buffer. Pre-incubate for 10 minutes at 25°C.

  • Initiation: Initiate the reaction by adding the L-DOPA substrate.

  • Measurement: Immediately measure the formation of dopachrome by reading the absorbance at 475 nm every minute for 10-20 minutes.

  • Calculation: Determine the rate of reaction (slope of the linear phase). Calculate the percentage of inhibition relative to the uninhibited control. Determine the IC₅₀ value.[11]

Safety and Stability Assessment
  • Stability Testing: Formulations should be subjected to accelerated stability testing (e.g., 3 months at 40°C and 45°C) and cycle testing (freeze-thaw).[15][19] Key parameters to monitor are pH, viscosity, color, odor, and separation. The stability of the active ingredient should also be tracked using analytical methods like HPLC.[17]

  • Safety Assessment: The final safety assessment must be conducted by a qualified professional.[20] This involves calculating the Margin of Safety (MoS) for this compound based on its toxicological profile and consumer exposure.[21] While specific toxicological data for this compound is limited, data from structurally similar methoxyphenols can be used for a read-across assessment.[22][23]

  • Patch Testing: A Human Repeat Insult Patch Test (HRIPT) on human volunteers is the gold standard for assessing the irritation and sensitization potential of a finished cosmetic product.[21]

Conclusion

This compound presents a compelling opportunity for the development of innovative cosmetic products targeting skin protection and luminosity. Its dual-action potential as both an antioxidant and a tyrosinase inhibitor makes it a versatile ingredient. Successful formulation hinges on addressing its inherent stability challenges through careful selection of solvents, synergistic antioxidants, chelating agents, and protective packaging. The protocols outlined in this document provide a robust framework for formulating, testing, and validating the efficacy and safety of cosmetics containing this promising active.

References

Application Note: 2,3-Dimethoxyphenol as a Robust Standard for Quantitative Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the theory and practical application of 2,3-dimethoxyphenol as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the physicochemical properties that make it a suitable standard, provide detailed, step-by-step protocols for its implementation, and discuss the principles of data analysis and method validation. The core objective is to equip researchers with the necessary knowledge to enhance the accuracy, precision, and reliability of their GC-MS-based quantification assays.

The Imperative for Internal Standards in Quantitative GC-MS

Quantitative analysis by GC-MS aims to determine the precise amount of a specific analyte within a sample. However, the multi-step nature of the analytical process, from sample preparation to injection and ionization, introduces potential variability that can compromise the accuracy and reproducibility of the results.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[2] By monitoring the ratio of the analyte's signal to the internal standard's signal, we can correct for variations in injection volume, sample loss during preparation, and fluctuations in instrument response.[2][3] The use of an internal standard is a cornerstone of robust analytical method development, transforming a good method into a self-validating system.[4]

This compound, a commercially available and stable compound, presents itself as an excellent candidate for an internal standard in the analysis of various phenolic and aromatic compounds. Its structural features and chromatographic behavior allow it to be a reliable comparator for a range of analytes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential internal standard is paramount to its successful implementation. The properties of this compound are well-characterized and conducive to its use in GC-MS.

PropertyValueSource
Molecular Formula C₈H₁₀O₃[5][6][7][8]
Molar Mass 154.16 g/mol [5][6][7]
Appearance Clear orange to brownish liquid[9][10]
Boiling Point 233-234 °C[5][6][9]
Density 1.182 g/mL at 25 °C[5][9]
Refractive Index (n20/D) 1.539[5][9]
Solubility Soluble in Chloroform[5][9][10]
CAS Number 5150-42-5[5][7][8][10]

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical decision in method development.[11] An ideal internal standard should mimic the analyte's behavior throughout the analytical process without being naturally present in the samples or interfering with other components.[2]

Key considerations for selecting an internal standard:

  • Chemical Similarity: The internal standard should be structurally similar to the analyte(s) of interest to ensure comparable extraction efficiency and chromatographic behavior.[3]

  • Chromatographic Resolution: It must be well-separated from the analyte and other matrix components to allow for accurate peak integration.[3]

  • Non-interference: The mass spectrum of the internal standard should not have significant overlapping ions with the analyte, especially for the quantifier and qualifier ions.

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure.[3]

  • Purity and Availability: It should be available in high purity and not be a natural component of the samples being analyzed.

This compound is particularly well-suited as an internal standard for the analysis of other methoxylated phenols, guaiacols, and related aromatic compounds due to its shared core structure. Its boiling point and polarity make it amenable to standard GC conditions used for semi-volatile compounds.

G cluster_selection Internal Standard Selection Criteria cluster_outcome Outcome Analyte Analyte of Interest Similarity Chemical & Physical Similarity Analyte->Similarity IS_Candidate This compound (Internal Standard Candidate) IS_Candidate->Similarity Resolution Chromatographic Resolution IS_Candidate->Resolution Interference No Spectral Interference IS_Candidate->Interference Stability Process Stability IS_Candidate->Stability Suitable_IS Suitable Internal Standard Similarity->Suitable_IS Resolution->Suitable_IS Interference->Suitable_IS Stability->Suitable_IS

Caption: Logical workflow for selecting a suitable internal standard.

Experimental Protocol: Quantitative Analysis Using this compound

This section provides a detailed, step-by-step methodology for using this compound as an internal standard.

Materials and Reagents
  • This compound (≥98% purity)

  • Analyte(s) of interest (≥98% purity)

  • Methanol (GC or HPLC grade)

  • Ethyl Acetate (GC or HPLC grade)

  • Anhydrous Sodium Sulfate

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • Autosampler vials with inserts and caps

Preparation of Standard Solutions

Accuracy in the preparation of stock and working solutions is fundamental to the entire quantitative method.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte and 10 mg of this compound into separate 10 mL volumetric flasks.

    • Record the exact weights.

    • Dissolve and bring to volume with methanol.

    • Calculate the precise concentration of each stock solution.

    • Store at 4°C in amber vials.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution 1:100 with methanol. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with methanol. This solution will be added to all calibration standards and samples.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the analyte primary stock solution.

    • A typical concentration range might be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

    • For each calibration level, add a constant amount of the Internal Standard Spiking Solution. For example, to 900 µL of each analyte working standard, add 100 µL of the 10 µg/mL IS spiking solution to yield a final IS concentration of 1 µg/mL in each vial.

Sample Preparation
  • Accurately measure a known volume or weight of the sample matrix (e.g., 1 mL of plasma, 1 g of tissue homogenate).

  • Add a precise volume of the Internal Standard Spiking Solution (e.g., 100 µL of 10 µg/mL this compound). The goal is to have an internal standard concentration similar to the expected analyte concentration.[2]

  • Perform the sample extraction procedure (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

  • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) and transfer to an autosampler vial for GC-MS analysis.

G start Start prep_standards Prepare Analyte & IS Stock Solutions start->prep_standards prep_sample Prepare Unknown Sample start->prep_sample prep_cal Create Calibration Curve Standards prep_standards->prep_cal spike_cal Spike Calibration Standards with IS prep_cal->spike_cal spike_sample Spike Unknown Sample with IS prep_sample->spike_sample gcms GC-MS Analysis spike_cal->gcms extract Sample Extraction (if necessary) spike_sample->extract extract->gcms data_analysis Data Analysis & Quantification gcms->data_analysis end End data_analysis->end

Caption: Experimental workflow for GC-MS analysis with an internal standard.

GC-MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of phenolic compounds. These should be optimized for the specific analyte and instrument.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Rationale for SIM Mode: For quantitative analysis, SIM mode is preferred as it increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and the internal standard.

Data Analysis and Quantification

The core of the internal standard method is the use of response ratios.

Calculation of the Relative Response Factor (RRF)

The Relative Response Factor (RRF) is a measure of how the analyte responds relative to the internal standard. It is determined from the analysis of the calibration standards.

Equation 1: Relative Response Factor RRF = (Area_analyte / Area_IS) * (Conc_IS / Conc_analyte)

Where:

  • Area_analyte = Peak area of the analyte

  • Area_IS = Peak area of the internal standard

  • Conc_analyte = Concentration of the analyte

  • Conc_IS = Concentration of the internal standard

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration of the analyte for all calibration standards.[12] A linear regression is then applied to the data points. The acceptance criterion for the linearity of the calibration curve is typically a coefficient of determination (r²) of ≥ 0.995.

Quantification of Unknown Samples

The concentration of the analyte in an unknown sample is calculated using the generated calibration curve and the following equation:

Equation 2: Analyte Concentration in Sample Conc_analyte = [(Area_analyte / Area_IS) - y-intercept] / slope

Where:

  • Area_analyte = Peak area of the analyte in the sample

  • Area_IS = Peak area of the internal standard in the sample

  • y-intercept and slope are derived from the linear regression of the calibration curve.

Method Validation

Any quantitative analytical method must be validated to ensure its performance is suitable for the intended purpose.[4][13] Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percent recovery.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Conclusion

The use of this compound as an internal standard provides a robust and reliable framework for the quantitative analysis of phenolic and other structurally related compounds by GC-MS. Its well-defined physicochemical properties and commercial availability make it an excellent choice for improving the accuracy and precision of analytical data. By correcting for inevitable variations during sample handling and instrument operation, this internal standard methodology empowers researchers to generate high-quality, defensible results in demanding applications, from pharmaceutical development to environmental monitoring.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,3-Dimethoxyphenol (CAS 5150-42-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile phenol in their work. The purity of this reagent is paramount for reproducible and accurate results, particularly in sensitive applications such as studying the nitrosative deamination of DNA bases.[1][2][3] This document provides in-depth answers to common questions regarding impurities, analytical methods for their detection, and troubleshooting guides for your experiments.

Section 1: Frequently Asked Questions (FAQs) on Impurity Identification

This section addresses the most common issues and questions encountered by users of commercial this compound.

Q1: What are the most common impurities in commercial this compound and what are their sources?

The impurity profile of commercial this compound is directly linked to its synthetic route. The most common commercial synthesis involves the selective methylation of pyrogallol or the decarboxylation of 2,3-dimethoxybenzoic acid.[2] Consequently, impurities typically fall into one of four categories: unreacted starting materials, isomeric byproducts, over-reaction products, or degradation products.

Table 1: Common Potential Impurities in this compound

Impurity ClassSpecific CompoundPotential SourceRationaleTypical Analytical Signature
Starting Material PyrogallolIncomplete methylation of the pyrogallol precursor.A common impurity if the reaction is not driven to completion.More polar than the product; elutes earlier in reverse-phase HPLC.
Starting Material 2,3-Dimethoxybenzoic AcidIncomplete decarboxylation during synthesis.If the decarboxylation reaction temperature or time is insufficient, this acidic precursor will remain.[2]Significantly more polar; may show poor peak shape in standard GC unless derivatized.
Isomeric Byproduct 2,6-Dimethoxyphenol (Syringol)Non-selective methylation of pyrogallol.Pyrogallol has three hydroxyl groups; incorrect methylation can lead to positional isomers.[4][5]Similar volatility and polarity to the main product, representing a key separation challenge.
Isomeric Byproduct 3-Methoxyphenol / GuaiacolIncomplete methylation.If only one hydroxyl group reacts, monomethoxylated phenols will be present as impurities.[2]More polar than the product; distinct retention time in HPLC and GC.
Over-reaction 1,2,3-TrimethoxybenzeneExhaustive methylation of pyrogallol.Excess methylating agent or harsh reaction conditions can lead to the methylation of the final hydroxyl group.Less polar than the product; elutes later in reverse-phase HPLC.
Degradation Quinone-type compoundsOxidation of the phenolic hydroxyl group.Phenols are susceptible to air oxidation, which is accelerated by light and trace metals, forming highly colored species.Often appear as a broad set of minor, colored impurities.
Q2: My batch of this compound is darker than expected (yellow to brown). What is the cause and is it still usable?

The appearance of a yellow, orange, or even brown color in this compound is a common observation.[1][2] This is typically due to the formation of minor oxidation products, likely quinone-type species. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen.

Causality: The lone pair of electrons on the hydroxyl oxygen can delocalize into the benzene ring, making the phenolic proton acidic and the molecule susceptible to oxidation. This process forms colored, conjugated systems.

Usability: For many applications, the presence of these trace, colored impurities (often <0.5%) does not significantly impact the reaction outcome. However, for high-purity applications such as reference standard preparation, kinetic studies, or assays sensitive to redox-active species, the material should first be purified (e.g., by distillation or column chromatography) or a new, higher-purity lot should be sourced. A quantitative purity check via HPLC or GC is strongly recommended to confirm the material still meets your assay requirements (e.g., >98% purity).

Q3: How do I choose the right analytical method to check the purity of my sample?

The choice of analytical method depends on the specific information you require. The three most powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for routine purity assessment. It provides a percentage purity value based on the peak area (% area) and is excellent for separating non-volatile impurities like unreacted starting acids or degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for separating volatile compounds and is often the method cited on supplier specification sheets.[1] Its key advantage is the coupling to a mass spectrometer, which provides mass information to help tentatively identify unknown impurity peaks by comparing their fragmentation patterns to spectral libraries.[6][7]

  • Quantitative NMR (qNMR): This is the gold standard for determining absolute purity (wt%) without needing a reference standard of the impurities. It provides structural confirmation and can detect a wide range of impurities, as long as they contain NMR-active nuclei and are present at detectable levels.[6]

Recommendation: For routine quality control, HPLC is robust and reliable. For investigational work where the identity of an impurity is unknown, GC-MS is invaluable.

Q4: I see an unexpected peak in my HPLC or GC chromatogram. How can I tentatively identify it?

Identifying an unknown peak requires a logical, evidence-based approach.

  • Analyze its Retention Time (Chromatography):

    • In Reverse-Phase HPLC: Peaks eluting before the main this compound peak are more polar. Consider starting materials like pyrogallol or 2,3-dimethoxybenzoic acid. Peaks eluting after are less polar, suggesting an over-methylated species like 1,2,3-trimethoxybenzene.

    • In GC: Peaks eluting before the main peak are more volatile (lower boiling point). Peaks eluting after are less volatile (higher boiling point).

  • Utilize Mass Spectrometry (if using GC-MS): The mass spectrum is the most powerful tool for tentative identification. Compare the experimental mass spectrum of the impurity peak against a commercial library (e.g., NIST, Wiley). Look for matches with plausible structures, such as the isomers and byproducts listed in Table 1.

  • Consider UV Spectrum (if using HPLC-DAD): A Diode Array Detector (DAD) provides a UV spectrum for each peak. While many phenolic isomers will have similar spectra, significant differences can help differentiate classes of compounds.

  • Spiking Experiment: If you have a chemical standard of a suspected impurity, inject a 1:1 mixture of your sample and the standard. If the impurity peak increases in area without a change in shape or retention time, you have confirmed its identity.

Section 2: Analytical & Troubleshooting Guides

These guides provide validated, step-by-step protocols for assessing the purity of this compound.

Guide 1: Purity Assessment and Impurity Profiling by Reverse-Phase HPLC

This method is designed to separate this compound from both more polar and less polar impurities. The addition of acid to the mobile phase is critical for ensuring sharp, symmetrical peak shapes for phenolic compounds by suppressing the ionization of the hydroxyl group.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 275 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      17.0 30 70
      17.1 70 30

      | 20.0 | 70 | 30 |

  • Data Analysis: Integrate all peaks. Calculate purity as the area percentage of the main this compound peak relative to the total area of all peaks.

Guide 2: Identification of Volatile Impurities by GC-MS

This protocol is optimized for the separation of volatile and semi-volatile impurities and their subsequent identification by mass spectrometry.

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.[7]

  • Reagents: Dichloromethane or Methanol (GC grade).

Step-by-Step Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in dichloromethane.[6]

  • GC-MS Conditions:

    • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[6]

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis: Identify the main peak corresponding to this compound. For any other peaks, obtain the mass spectrum and compare it against the NIST/Wiley library for tentative identification. Purity is estimated by the area percentage of the main peak.

Section 3: Visual Workflow for Impurity Investigation

The following diagram outlines the logical workflow for assessing a new batch of this compound and troubleshooting potential purity issues.

Impurity_Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Troubleshooting & Identification cluster_3 Outcome A Receive New Lot of This compound B Visual Inspection (Color, Clarity) A->B C Perform Purity Check (HPLC or GC) B->C D Purity > 98% and No Major Unknowns? C->D E Analyze Impurity Profile (Retention Time, % Area) D->E No J Accept Lot for Use D->J Yes F Perform GC-MS Analysis E->F G Compare MS Data with Spectral Library F->G H Tentative ID Confirmed? G->H I Spike Sample with Standard for Final Confirmation H->I Yes K Purify Lot or Contact Supplier H->K No / Ambiguous I->J

Caption: Workflow for purity verification of this compound.

References

purification of 2,3-Dimethoxyphenol from reaction mixtures by distillation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,3-Dimethoxyphenol

Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the post-synthesis workup of this valuable intermediate. Here, we move beyond simple protocols to address the nuanced difficulties of distilling a substituted phenol, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions that are crucial for success before starting the distillation process.

Q1: What are the critical physical properties of this compound that influence its distillation?

A1: Understanding the physicochemical properties of this compound is the foundation of a successful purification strategy. The high boiling point at atmospheric pressure is the most critical factor, necessitating vacuum distillation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance Clear orange to brown liquid[2]
Boiling Point (atm) 233-234 °C[3][4]
Density ~1.182 g/mL at 25 °C[3]
Refractive Index n20/D ~1.539[3]
Flash Point 109 °C (228 °F)[5]

Q2: Why is vacuum distillation mandatory for purifying this compound?

A2: The atmospheric boiling point of 233-234 °C is sufficiently high to induce thermal degradation in many organic molecules, particularly substituted phenols.[6][7] Phenolic compounds are susceptible to oxidation and decomposition at elevated temperatures, which can lead to the formation of colored impurities and tar, significantly reducing the yield and purity of the final product.[8][9] Vacuum distillation lowers the boiling point to a temperature where the compound is more stable, minimizing the risk of degradation. For example, a pressure of 17 mmHg can lower the boiling point to the 120-125 °C range.[4]

Q3: What are the common impurities I should anticipate in my crude this compound reaction mixture?

A3: Impurities are typically byproducts or unreacted starting materials from the synthesis. Common synthetic routes start from precursors like pyrogallol, o-cresol, or veratraldehyde.[4][10][11][12] Therefore, potential impurities may include:

  • Unreacted Starting Materials: e.g., pyrogallol, guaiacol.

  • Partially Methylated Intermediates: e.g., 2-methoxy- or 3-methoxyphenol.

  • Regioisomers: e.g., 2,6-dimethoxyphenol or 3,4-dimethoxyphenol, depending on the selectivity of the methylation reaction.

  • Solvents: High-boiling solvents used in the reaction, such as DMF or DMSO.

  • Byproducts from Reagents: Impurities arising from the methylating agent (e.g., dimethyl sulfate) or base used.[13][14]

Q4: What are the essential safety precautions when handling and distilling this compound?

A4: As with any chemical procedure, safety is paramount. This compound is classified as an irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1][2]

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhaling vapors.[2]

  • Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Vacuum Safety: Inspect all glassware for cracks or star-fractures before setting up the distillation. Use a safety screen around the apparatus to protect against implosion.

Troubleshooting Guide for Distillation

This guide is structured to provide direct solutions to specific problems you may encounter during the purification process.

Problem 1: My vacuum pressure is unstable or not low enough.

  • Symptoms: The pressure reading on the gauge is fluctuating, the pump sounds erratic, or you cannot achieve the target pressure required to lower the boiling point sufficiently.

  • Causality & Troubleshooting Protocol: An unstable or poor vacuum is almost always due to leaks in the system.[15][16] The integrity of the vacuum is critical for controlling the distillation temperature.

    • Check All Joints: Ensure all ground glass joints are properly greased (if appropriate for your application) and securely clamped. A common mistake is uneven clamping.

    • Inspect Tubing: Examine the vacuum tubing for cracks, holes, or loose connections. Tubing can degrade over time, especially with exposure to chemical vapors.

    • Verify Cold Trap Function: The cold trap must be filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen). If volatile impurities from the reaction mixture pass the condenser, they can enter the vacuum pump, compromising its performance.[17]

    • Check Pump Oil: If you are using an oil-based rotary vane pump, check the oil level and clarity. Contaminated or low oil will prevent the pump from reaching its ultimate vacuum.

Problem 2: The material in the distillation flask is turning dark, and the distillate is colored.

  • Symptoms: The crude material in the round-bottom flask (the "pot") darkens significantly upon heating, and the collected product has a yellow, orange, or brown tint instead of being clear.

  • Causality & Troubleshooting Protocol: This is a classic sign of thermal decomposition.[6] Phenols are particularly sensitive to oxidation at high temperatures.

    • Lower the Temperature: The primary cause is excessive heat. Reduce the heating mantle temperature. The goal is a gentle, steady boil, not a vigorous one. The pot temperature should be no more than 20-30 °C higher than the vapor temperature (the boiling point at that pressure).

    • Improve the Vacuum: A lower, more stable vacuum will reduce the required boiling temperature, thereby minimizing decomposition. See Problem 1 for troubleshooting vacuum issues.

    • Inert Gas Bleed: Introduce a very fine stream of an inert gas like nitrogen or argon through a bleed tube. This can help prevent oxidation and stabilize boiling, reducing "bumping."

    • Pre-treatment: If the crude mixture is highly acidic or basic from the reaction, consider a gentle aqueous workup and neutralization before distillation to remove catalysts or reagents that might promote decomposition.

Problem 3: I am getting poor separation from an impurity with a similar boiling point.

  • Symptoms: GC or NMR analysis of your collected fractions shows significant contamination with a byproduct, even though you observed a relatively stable boiling point.

  • Causality & Troubleshooting Protocol: This indicates that the efficiency of your distillation is insufficient to resolve two close-boiling components.[18]

    • Slow the Distillation Rate: A common error is distilling too quickly.[15] Good separation requires the establishment of a vapor-liquid equilibrium. Aim for a collection rate of 1-2 drops per second.[19]

    • Increase Fractionation Efficiency: A simple distillation setup may not be adequate.

      • Insert a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the surface area for condensation-revaporization cycles, effectively increasing the number of "theoretical plates" and improving separation.[20]

      • Insulate the column and distillation head with glass wool or aluminum foil to maintain a proper temperature gradient.[15]

    • Check for Azeotropes: While no common azeotropes are documented for this compound, phenols can form azeotropes with water or other solvents.[21] If a small amount of water is present, it may co-distill. Ensure your crude material is thoroughly dried before distillation.

Problem 4: The product is solidifying in the condenser or receiver adapter.

  • Symptoms: White or off-white solid begins to form in the condenser tube or the adapter leading to the receiving flask, potentially blocking the apparatus.

  • Causality & Troubleshooting Protocol: While often handled as a liquid, this compound can be a low-melting solid. If the cooling water in a standard condenser is too cold, it can cause the product to solidify after it condenses.

    • Use Tepid Water: Do not use chilled water in the condenser. Room-temperature tap water is usually sufficient. If solidification still occurs, you can run slightly warm water through the condenser jacket.

    • Stop Water Flow: In some cases, for high-boiling materials, simple air cooling of the condenser is enough. You can try running the distillation with no water flowing through the condenser.

    • Gentle Heating: If a blockage occurs, it can sometimes be cleared by gently warming the outside of the condenser or adapter with a heat gun on a low setting. Use extreme caution when heating glassware under vacuum.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the distillation of this compound.

Caption: Troubleshooting decision tree for this compound distillation.

References

troubleshooting side reactions in the synthesis of 2,3-Dimethoxyphenol from pyrogallol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-dimethoxyphenol from pyrogallol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize for yield and purity. The selective methylation of pyrogallol is a nuanced process where precise control over reaction conditions is paramount to achieving the desired regioselectivity and avoiding a complex mixture of byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format, providing both the cause and the solution.

Q1: My final yield of this compound is significantly lower than expected. What are the primary causes?

A: Low yield is a common issue that can stem from several factors:

  • Non-Selective Methylation: The most significant challenge is the formation of a mixture of methylated products. Pyrogallol has three hydroxyl groups with similar reactivity, leading to the formation of mono-methylated isomers, other di-methylated isomers (like 2,6-dimethoxyphenol), and the fully over-methylated 1,2,3-trimethoxybenzene.[1][2]

  • Oxidation of Pyrogallol: Pyrogallol and its phenolic derivatives are highly susceptible to oxidation, especially under the basic conditions required for the reaction. This leads to the formation of dark-colored, polymeric materials, which reduces the amount of starting material available for the desired reaction.[3]

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor reagent quality can lead to a significant amount of unreacted or partially reacted starting material remaining in the reaction mixture.

  • Loss During Work-up: The desired product and byproducts often have similar physical properties, which can make purification challenging and lead to losses during extraction or distillation.

Solution Workflow:

  • Verify Reagent Stoichiometry: Carefully control the molar equivalents of your methylating agent. For the synthesis of a di-methylated product, using slightly more than 2.0 equivalents is typical, but excess can lead to over-methylation. Start with ~2.1-2.2 equivalents and optimize from there.

  • Maintain an Inert Atmosphere: The reaction flask must be thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintained under a positive pressure of inert gas throughout the entire process, including cooling.[4] This is critical to prevent oxidation.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of pyrogallol and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

  • Optimize Base and Temperature: A strong base (like NaOH) can promote over-methylation. Consider using a milder base like potassium carbonate (K₂CO₃) which can offer better control.[5] The reaction should be heated gently; start at a moderate temperature (e.g., 50-60 °C) and adjust as needed based on reaction monitoring.

Q2: My primary byproduct is 1,2,3-trimethoxybenzene. How can I prevent this over-methylation?

A: The formation of 1,2,3-trimethoxybenzene is a classic sign of excessive methylation. The mono- and di-methylated intermediates are still nucleophilic and can react further if conditions permit.

  • Cause: This side reaction is favored by an excess of the methylating agent, prolonged reaction times, or highly reactive conditions (strong base, high temperature).

  • Solution:

    • Stoichiometric Control: This is the most critical factor. Do not use a large excess of the methylating agent. Precisely measure and add the reagent, ideally dropwise, to maintain a low concentration at any given moment. This allows for more selective reaction with the most acidic hydroxyl groups first.

    • Slow Addition: Adding the methylating agent slowly (e.g., via a syringe pump) over a period of 30-60 minutes can significantly reduce the local concentration and minimize over-methylation.

    • Reaction Monitoring: Stop the reaction as soon as TLC or GC analysis shows that the starting material has been consumed and before a significant amount of the tri-methylated product appears.

Q3: I'm getting a mixture of dimethoxyphenol isomers, including 2,6-dimethoxyphenol. How can I improve the regioselectivity for the 2,3-isomer?

A: Achieving high regioselectivity is the core challenge of this synthesis. The relative acidity of the three hydroxyl groups is similar, and steric factors play a significant role.

  • Cause: Standard methylation conditions often don't strongly differentiate between the hydroxyl groups, leading to a statistical mixture of products.

  • Solution - Selective Protection: A more advanced strategy involves the use of a temporary protecting group to block specific hydroxyls. Boric acid can be used to form a complex with the two adjacent hydroxyl groups at the 1 and 2 positions of pyrogallol. This leaves the hydroxyl group at the 3-position and the less-hindered 1-position (once the complex is formed) as the primary sites for initial methylation. While not a perfect solution for directing to the 2,3-isomer specifically, it can alter the product distribution.[1]

  • Solution - Stepwise Methylation: Some procedures attempt a stepwise methylation, aiming to first create a mono-methylated intermediate which is then further methylated.[6] This requires careful control and isolation of the intermediate.

Visualization of Reaction Pathways

The following diagrams illustrate the desired reaction and the formation of common side products.

ReactionPathways Pyr Pyrogallol Mono_Me Mon-methylated Isomers Pyr->Mono_Me + 1 CH₃-X Me_agent + 2 CH₃-X Product This compound (Desired Product) Tri_Me 1,2,3-Trimethoxybenzene (Over-methylation) Product->Tri_Me + 1 CH₃-X Mono_Me->Product + 1 CH₃-X Di_Me_other 2,6-Dimethoxyphenol Mono_Me->Di_Me_other + 1 CH₃-X

Caption: Desired vs. Side Reaction Pathways in Pyrogallol Methylation.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent is best for this synthesis: Dimethyl Sulfate (DMS), Methyl Iodide (MeI), or Dimethyl Carbonate (DMC)?

A: The choice of methylating agent involves a trade-off between reactivity, safety, and environmental impact.

FeatureDimethyl Sulfate ((CH₃)₂SO₄)Methyl Iodide (CH₃I)Dimethyl Carbonate ((CH₃)₂O₂CO)
Reactivity Very high, efficient methylating agent.[4]High, common in lab-scale synthesis.[7]Lower, often requires higher temperatures or catalysts.[2][8]
Toxicity Extremely Toxic & Carcinogenic. Must be handled with extreme caution in a fume hood with appropriate PPE.Toxic and a suspected carcinogen. Volatile.Low toxicity, considered a "green" reagent.[8]
Byproducts Sulfuric acid salts.Iodide salts.Methanol and CO₂, which are less problematic.[8]
Recommendation Effective but use should be minimized due to extreme hazard.Good for small-scale reactions where volatility is manageable.Recommended for safer, more environmentally friendly synthesis , though reaction conditions may need more optimization (e.g., higher temp, phase-transfer catalyst).[2]

Q2: What is the recommended base and solvent system?

A: The base deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ion, which then attacks the methylating agent. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A commonly used mild base. It is less likely to cause degradation of sensitive materials compared to hydroxides. Often used in polar aprotic solvents like acetone or DMF.[5]

    • Sodium Hydroxide (NaOH): A strong base that ensures complete deprotonation but increases the risk of side reactions and oxidation. Typically used in aqueous or alcoholic solutions.[9]

  • Solvents:

    • Acetone: A good choice for reactions with K₂CO₃. It's easy to remove post-reaction.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can accelerate Sₙ2 reactions. However, it has a high boiling point and can be difficult to remove completely.[5]

    • Methanol: Can be used, especially with greener reagents like DMC, but as a protic solvent, it can potentially interfere with the reaction.[8]

A good starting point for many researchers is potassium carbonate in acetone or DMF .

Q3: How can I effectively purify the final product?

A: Purification is critical for isolating this compound from unreacted starting material and other methylated byproducts.

  • Aqueous Work-up: First, quench the reaction and perform an aqueous extraction. Washing with a dilute base (e.g., NaHCO₃) can help remove unreacted pyrogallol.

  • Vacuum Distillation: This is the most common and effective method for purification on a larger scale. The different boiling points of the isomers allow for their separation.[6]

  • Column Chromatography: For smaller scales or when high purity is required, silica gel column chromatography can be used to separate the isomers. A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) is typically effective.

CompoundBoiling Point (°C)Notes
This compound 233-234 °C (at 760 mmHg) Desired Product
2,6-Dimethoxyphenol250 °C (at 760 mmHg)[6]Common Isomeric Byproduct
1,2,3-Trimethoxybenzene241 °C (at 760 mmHg)Over-methylation Byproduct

Recommended Experimental Protocol

This protocol provides a representative procedure for the synthesis of this compound using a moderately safe and effective reagent system.

Materials:

  • Pyrogallol (1.0 eq)

  • Dimethyl Sulfate (DMS) (2.1 eq) - Caution: Extremely Toxic!

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetone

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire system is dry and can be maintained under an inert atmosphere.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Add Reagents: To the flask, add pyrogallol (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Add enough anhydrous acetone to create a stirrable slurry.

  • Methylating Agent Addition: Dilute the dimethyl sulfate (2.1 eq) with a small amount of anhydrous acetone in the dropping funnel.

  • Reaction: Begin stirring the pyrogallol/K₂CO₃ slurry and gently heat the mixture to a reflux (~56 °C). Once refluxing, add the DMS solution dropwise over 30-45 minutes.

  • Monitoring: Allow the reaction to reflux for 3-6 hours. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the pyrogallol spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate salts and wash the solid with fresh acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography to yield pure this compound.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues.

Troubleshooting Start Experiment Complete CheckYield Analyze Yield & Purity (GC/NMR) Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield Yield < Target Impure Problem: Impure Product CheckYield->Impure Purity < Target Success Success! CheckYield->Success On Target Cause_Oxidation Check for Oxidation (Dark Color) LowYield->Cause_Oxidation OverMethylation Byproduct: Trimethoxybenzene? Impure->OverMethylation Fix_Oxidation Improve Inert Atmosphere (N₂/Ar Purge) Cause_Oxidation->Fix_Oxidation Yes Cause_Incomplete Check for Unreacted SM (TLC/GC) Cause_Oxidation->Cause_Incomplete No Cause_Incomplete->Impure No, SM gone Fix_Incomplete Increase Reaction Time/Temp Verify Reagent Quality Cause_Incomplete->Fix_Incomplete Yes Fix_OverMethylation Reduce Equivalents of CH₃-X Slow Reagent Addition OverMethylation->Fix_OverMethylation Yes WrongIsomer Byproduct: Other Isomers? OverMethylation->WrongIsomer No Fix_WrongIsomer Optimize Base/Solvent Consider Protecting Groups WrongIsomer->Fix_WrongIsomer Yes

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: 2,3-Dimethoxyphenol Aqueous Solution Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with aqueous solutions of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of this compound

This compound, a substituted phenol, is susceptible to degradation in aqueous solutions, primarily through oxidation. The electron-donating nature of the hydroxyl and methoxy groups on the benzene ring makes the molecule prone to attack by atmospheric oxygen and other oxidizing agents. This degradation can lead to the formation of colored products, loss of compound potency, and the introduction of artifacts in your experimental results. This guide will walk you through the common issues, their underlying causes, and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is causing this discoloration?

A1: The discoloration of your this compound solution is a common indicator of oxidative degradation. Phenols are readily oxidized, and this process is often accelerated by factors such as exposure to air (oxygen), light, and trace metal ions.[1] The initial oxidation products are often quinone-type structures, which are highly colored. Further reactions can lead to the formation of polymeric materials, which can also be colored.[2] To prevent this, it is crucial to handle and store the solutions under conditions that minimize exposure to these elements.

Q2: I am observing inconsistent results in my bioassays using this compound solutions. Could this be related to stability?

A2: Yes, inconsistent experimental outcomes are a frequent consequence of compound degradation. If your this compound solution is degrading, the actual concentration of the active compound is decreasing over time. This will directly impact any dose-response relationships you are trying to establish. Furthermore, the degradation products themselves may have biological activity or could interfere with your assay, leading to unreliable and non-reproducible data. It is recommended to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions over the intended period of use.

Q3: What are the primary factors that influence the degradation of this compound in aqueous solutions?

A3: The main factors affecting the stability of this compound in aqueous solutions are:

  • Oxygen: Atmospheric oxygen is a key driver of oxidative degradation.[1]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate and accelerate degradation reactions (photodegradation).[3]

  • pH: Extremes of pH, particularly alkaline conditions, can increase the rate of oxidation of phenols.[4]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[3]

  • Metal Ions: Trace amounts of metal ions can catalyze oxidative degradation.

Q4: How should I prepare and store my aqueous stock solutions of this compound to maximize stability?

A4: To ensure the stability of your solutions, we recommend the following best practices:

  • Use Degassed Solvents: To minimize exposure to dissolved oxygen, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[3]

  • Store at Low Temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is recommended. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Control pH: If compatible with your experimental design, maintaining a slightly acidic pH can help to slow the rate of oxidation.

  • Use High-Purity Water and Reagents: To minimize catalytic metal ions, use high-purity water (e.g., Milli-Q or equivalent) and high-grade reagents.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidative degradation due to exposure to air and/or light.[1]Prepare fresh solutions using degassed solvents. Store all solutions protected from light in amber vials and under an inert atmosphere (e.g., argon or nitrogen).
Precipitate Formation in Solution Formation of insoluble polymeric degradation products. Potential for exceeding solubility limit upon cooling/freezing.Visually inspect for particulates. If observed, do not use the solution. Prepare a fresh solution. If precipitation occurs upon cooling, consider preparing a less concentrated stock solution.
Inconsistent Analytical Results (e.g., HPLC peak area decreases over time) Degradation of the parent compound.Perform a time-course stability study of your solution under your typical storage and handling conditions. Analyze samples by a stability-indicating HPLC method at defined time points to determine the rate of degradation.
Appearance of New Peaks in Chromatograms Formation of degradation products.Utilize a forced degradation study (see protocol below) to intentionally generate degradation products. This will help in identifying the peaks corresponding to degradants in your experimental samples. Use a mass spectrometer (LC-MS) to aid in the identification of these new peaks.[5]

Proposed Degradation Pathway of this compound

The degradation of this compound in aqueous solution is likely to proceed through oxidative pathways, leading to the formation of quinones and potentially dimers or polymers. The presence of two methoxy groups and a hydroxyl group on the aromatic ring influences the sites of oxidation.

G cluster_main Proposed Oxidative Degradation of this compound A This compound B Phenoxyl Radical Intermediate A->B Oxidation C Ortho-quinone Derivative B->C D Para-quinone Derivative B->D E Dimeric/Polymeric Products C->E Further Reactions D->E Further Reactions F Oxidizing Agent (O2, Light, Metal Ions) F->A

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[6]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[5]

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.[3]

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV/MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation of this compound.

  • Identify and characterize the degradation products using their retention times, UV spectra, and mass spectral data.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution of this compound stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid therm Thermal (80°C) stress->therm photo Photolytic (ICH Q1B) stress->photo sample Sample at Time Points (0, 4, 8, 24, 48h) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze by HPLC-UV/MS sample->analyze data Identify Degradants & Determine Degradation Pathway analyze->data

Caption: Workflow for a forced degradation study of this compound.

Analytical Method Development for Stability Testing

A robust analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[7]

Recommended HPLC Method Parameters (Starting Point):

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute any less polar degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector (scan 200-400 nm) and Mass Spectrometer (ESI positive and negative modes)
Injection Volume 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Summary of Potential Degradation Products

While specific degradation products for this compound are not extensively documented in the literature, based on the chemistry of similar phenolic compounds, the following are likely to be formed under forced degradation conditions:

Potential Degradant Formation Condition Expected m/z [M+H]⁺ Notes
Hydroxy-quinone derivative Oxidation171.06Formation of a quinone with an additional hydroxyl group.
Demethylated product (Hydroxyhydroquinone dimethyl ether) Acid/Base Hydrolysis, Thermal141.05Loss of a methyl group.
Dimer Oxidation307.12Coupling of two phenoxyl radicals.

This table provides a hypothetical starting point for the identification of unknown peaks in your chromatograms.

References

preventing oxidation and discoloration of 2,3-Dimethoxyphenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Dimethoxyphenol Stability Guide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing its oxidation and discoloration during storage and handling. As a substituted phenol, this compound is susceptible to degradation, which can compromise experimental outcomes. Here, we provide expert insights, troubleshooting protocols, and preventative strategies to ensure the long-term integrity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common user inquiries.

Q1: My this compound has turned dark brown/red. What happened?

A: The discoloration is a classic sign of oxidation. Phenols, particularly electron-rich ones like this compound, are sensitive to air, light, and trace metal impurities.[1][2] Oxidation leads to the formation of highly colored quinone-type compounds. The process is often initiated by the formation of a phenoxy radical, which can then undergo further reactions.

Q2: Is the discolored material still usable?

A: Use of discolored material is not recommended without purification. The presence of oxidation byproducts means the compound is no longer pure, which can interfere with experiments, leading to inconsistent results and difficult-to-interpret data.[1] For critical applications, such as in drug development, using impure starting materials can have significant consequences.

Q3: The material was only slightly yellow-orange when I received it. Is this normal?

A: Yes. High-purity this compound is often a clear liquid that can range from yellow to orange or light brown.[3][4][5] However, any significant darkening or progression to a deep brown or reddish hue indicates degradation.

Q4: How quickly does this compound degrade?

A: The rate of degradation depends heavily on storage and handling conditions. Exposure to air (oxygen), UV light, elevated temperatures, and incompatible materials (such as certain metals or bases) can accelerate oxidation significantly.[3][6] When stored properly under an inert atmosphere, it can remain stable for an extended period.[7]

Part 2: In-Depth Troubleshooting Guide

If you are experiencing discoloration, use this guide to diagnose the root cause and take corrective action.

Visualizing the Problem: A Decision Tree for Discoloration

This flowchart will help you systematically identify the source of the degradation.

G A Is your 2,3-DMP discolored? B How was it stored? A->B  Yes C How was it handled? A->C  Yes, after opening D Original bottle (unopened)? A->D  Yes S1 Inert atmosphere (N2 or Ar)? B->S1 S2 Temperature? B->S2 S3 Light exposure? B->S3 S4 Container type? B->S4 H1 Handled in open air? C->H1 H2 Used clean, dry glassware/syringes? C->H2 H3 Was the bottle septum compromised? C->H3 Cause_Age Root Cause: Improper long-term storage from supplier D->Cause_Age Cause_Air Root Cause: Air (Oxygen) Exposure S1->Cause_Air No Cause_Temp Root Cause: Elevated Temperature S2->Cause_Temp Above rec. temp Cause_Light Root Cause: UV Light Exposure S3->Cause_Light Clear container Cause_Cont Root Cause: Contamination S4->Cause_Cont Plastic/Reactive H1->Cause_Air Yes H2->Cause_Cont No H3->Cause_Air Yes

Caption: Troubleshooting decision tree for discolored this compound.

Part 3: Understanding the Science of Degradation

Discoloration is not merely a cosmetic issue; it's a chemical transformation. Phenols are antioxidants because they can donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[8][9] However, in doing so, the phenol itself becomes a phenoxy radical. This radical is resonance-stabilized but highly reactive.

The Oxidation Pathway

The presence of oxygen, often catalyzed by light or trace metals, facilitates the conversion of this compound into colored quinone-like species.

G cluster_0 Degradation Process cluster_1 Initiators A This compound (Colorless/Pale Yellow) B Phenoxy Radical (Transient) A->B H• abstraction C Quinone-type Structures (Colored: Brown/Red) B->C Dimerization & Further Oxidation O2 Oxygen (Air) O2->A Light UV Light Light->A Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->A

Caption: Simplified oxidation pathway of this compound.

This process highlights why minimizing exposure to initiators like air and light is critical for maintaining the compound's integrity.

Part 4: Best Practices & Preventative Protocols

Proactive measures are the most effective way to prevent degradation. Follow these guidelines for storage and handling.

Optimal Storage Conditions

Proper storage is the first line of defense against oxidation.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[3][10]Reduces the kinetic rate of oxidation reactions. Avoid freezing unless specified by the manufacturer.
Atmosphere Under an inert gas (Argon or Nitrogen).[1][2]Displaces oxygen, a key reactant in the degradation pathway. Argon is denser than air and can provide a better blanket.
Light Store in an amber glass bottle in a dark location.[2][7]Prevents UV light from catalyzing the formation of free radicals.
Container Original manufacturer's bottle (e.g., Sure/Seal™) or amber glass vial with a PTFE-lined cap.[11][12]Ensures minimal reactivity and a high-quality seal to prevent atmospheric contamination.
Protocol for Handling Air-Sensitive this compound

When you need to use the compound, proper technique is essential to avoid introducing contaminants. The use of specialized equipment like a glove box or a Schlenk line is best practice.[2]

Workflow: Transferring from a Sure/Seal™ Bottle

G A 1. Secure Bottle B 2. Prepare Syringes A->B C 3. Purge Syringe B->C D 4. Insert Needles C->D E 5. Pressurize Bottle D->E F 6. Withdraw Liquid E->F G 7. Remove Needles F->G H 8. Store Bottle G->H

Caption: Workflow for safe handling of air-sensitive reagents.

Step-by-Step Methodology:

  • Preparation: Secure the this compound Sure/Seal™ bottle with a clamp.[11] Ensure you have two clean, oven-dried needles (e.g., 20-gauge) and a syringe for withdrawal.

  • Inert Gas Line: Connect a balloon or bubbler filled with an inert gas (Argon or Nitrogen) to one of the needles.

  • Purge Syringe: Flush your withdrawal syringe with the inert gas 2-3 times to remove any air.

  • Insert Needles: Carefully pierce the septum of the Sure/Seal™ bottle with both the inert gas inlet needle and the withdrawal syringe needle. Ensure the gas inlet needle does not extend into the liquid.

  • Pressurize: Allow a gentle, positive pressure of inert gas to fill the headspace of the bottle. You should see gas flowing out through the bubbler or the balloon slightly inflating. This prevents air from entering when you withdraw the liquid.[1]

  • Withdrawal: Insert the tip of the withdrawal needle into the liquid and slowly draw the desired volume into the syringe.

  • Removal: First, remove the withdrawal syringe. Then, remove the inert gas inlet needle.

  • Storage: Replace the polypropylene cap over the septum, and wrap the junction with parafilm for an extra seal. Return the bottle to the recommended cold and dark storage location.[10]

Chemical Stabilization Strategies

For long-term storage or applications where repeated access is necessary, adding a stabilizer can be beneficial.

Stabilizer ClassExample(s)Typical ConcentrationMechanism of Action
Organic Acids Citric Acid, Salicylic Acid50-200 ppmChelates trace metal ions that can catalyze oxidation.[6]
Phosphite Esters Triphenyl phosphite100-500 ppmActs as a secondary antioxidant, decomposing hydroperoxides that could otherwise initiate oxidation.[6]
Hindered Phenols BHT (Butylated hydroxytoluene)100-500 ppmActs as a radical scavenger, but use with caution as it introduces another phenolic compound into your system.[13]

Protocol for Adding a Stabilizer: This should be done in a controlled environment (glove box) to prevent initial oxidation.

  • Calculate the required mass of the stabilizer for the volume of this compound.

  • Under an inert atmosphere, add the solid stabilizer directly to the liquid.

  • Gently swirl or stir the solution until the stabilizer is fully dissolved.

  • Store the stabilized solution using the optimal conditions described in section 4.1.

Part 5: Quality Control & Purity Analysis

It is crucial to verify the purity of your this compound, especially if you suspect degradation.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of this compound and detecting the formation of colored, more polar degradation products.[14] A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a common starting point.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be used.[15][16] This method provides excellent separation and can help identify specific degradation byproducts if coupled with MS.

  • UV-Vis Spectroscopy: While not quantitative for purity, a quick UV-Vis scan can be indicative of degradation. The formation of quinone-like products often results in new absorption bands at longer wavelengths (in the visible region), corresponding to the observed discoloration.

By implementing these rigorous storage, handling, and verification protocols, you can ensure the stability and reliability of this compound in your critical research and development activities.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dimethoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning from bench-scale synthesis to larger-scale production. As a senior application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively. Our focus is on anticipating and overcoming the common challenges encountered during the scale-up of this valuable synthetic intermediate.

I. Foundational Synthetic Strategies and Inherent Challenges

The synthesis of this compound, while achievable through several routes, presents unique challenges upon scale-up. The choice of starting material fundamentally dictates the potential impurities and process control parameters. Two common precursors are guaiacol and veratrole.

  • From Guaiacol (2-Methoxyphenol): This route involves the introduction of a second methoxy group. A key challenge is achieving regioselectivity to favor the 2,3-isomer over other possibilities.

  • From Veratrole (1,2-Dimethoxybenzene): This pathway requires the selective introduction of a hydroxyl group. Again, directing this functionalization to the desired position is a primary obstacle.

Regardless of the chosen route, the scale-up process magnifies issues such as byproduct formation, thermal management of exothermic reactions, and ensuring consistent product quality.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up synthesis of this compound in a question-and-answer format.

A. Reaction and Purity Issues

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I mitigate this?

Answer: A drop in yield during scale-up is a common issue often attributable to mass and heat transfer limitations.

  • Causality: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of the desired product. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging for exothermic reactions.[1]

  • Troubleshooting Steps:

    • Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider a more powerful overhead stirrer or a different impeller design.

    • Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or a dropping funnel for slow, controlled addition. This helps to manage the reaction exotherm and maintain a steady reaction rate.

    • Temperature Monitoring: Place the temperature probe in the center of the reaction mass, not near the reactor wall, to get a more accurate reading of the internal temperature.

    • Solvent Volume: Increasing the solvent volume can help to dissipate heat more effectively, although this may increase reaction time and impact downstream processing.

Question 2: I am observing a significant amount of isomeric impurities, particularly 3,4-dimethoxyphenol, in my final product. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is crucial for a clean synthesis and straightforward purification. The formation of isomeric impurities is often influenced by the choice of reagents and reaction conditions.

  • Causality: The directing effects of the functional groups on the aromatic ring determine the position of incoming substituents. Subtle changes in temperature, catalyst, or solvent polarity can alter the kinetic and thermodynamic control of the reaction, leading to different isomer ratios.

  • Troubleshooting Steps:

    • Catalyst Selection: If using a Friedel-Crafts type reaction, the choice of Lewis acid can significantly impact regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) on a small scale to find the optimal one for your desired isomer.

    • Temperature Control: Run the reaction at a lower temperature. While this may slow down the reaction rate, it often favors the formation of the thermodynamically more stable product and can improve selectivity.

    • Protecting Groups: Consider the use of a protecting group to block the more reactive sites on the starting material, directing the reaction to the desired position. The protecting group can then be removed in a subsequent step.

    • Starting Material Purity: Ensure the purity of your starting material. Impurities in the starting material can lead to the formation of unexpected byproducts.

Question 3: My final product is a dark-colored oil, but I am expecting a clear to brownish liquid. What is causing the discoloration and how can I prevent it?

Answer: Discoloration is often a sign of product degradation or the presence of highly colored impurities.

  • Causality: Phenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metals. The resulting oxidation products are often highly colored. Incomplete reactions or side reactions can also produce colored byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

    • Purification Method: Consider purification by vacuum distillation or column chromatography to remove colored impurities.[2] Activated carbon treatment of a solution of the crude product can also be effective in removing colored impurities.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.[3]

B. Safety and Handling at Scale

Question 4: What are the primary safety concerns when scaling up the synthesis of this compound, especially when using hazardous reagents like dimethyl sulfate?

Answer: Safety is paramount during scale-up. The increased quantities of reagents and the potential for runaway reactions necessitate stringent safety protocols.

  • Hazardous Reagents:

    • Dimethyl Sulfate: This is a potent carcinogen and a strong methylating agent.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles. Have a quenching solution (e.g., ammonia solution) readily available to neutralize any spills.

    • Strong Acids and Bases: These are corrosive and can cause severe burns. Use appropriate PPE and add them slowly to the reaction mixture to control the exotherm.

  • Exothermic Reactions: Many reactions in organic synthesis are exothermic.

    • Thermal Management: Ensure your reactor has an adequate cooling system (e.g., a cooling jacket or an external cooling bath). Monitor the internal temperature closely and have a plan for emergency cooling if necessary.

  • Flammable Solvents: The use of flammable organic solvents poses a fire risk.

    • Safe Handling: Use intrinsically safe equipment (e.g., explosion-proof stirrers) and ensure proper grounding to prevent static discharge. Work in a well-ventilated area away from ignition sources.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound? A1: Common starting materials include guaiacol (2-methoxyphenol) and veratrole (1,2-dimethoxybenzene). The choice depends on the desired synthetic route and the availability and cost of the starting materials. A less common but reported method involves the decarboxylation of 2,3-dimethoxyphenylacetic acid.[2]

Q2: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of this compound? A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the disappearance of starting materials and the formation of the product and byproducts. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Q3: What are the typical physical properties of this compound? A3: this compound is typically a clear orange to brownish liquid.[2] It has a boiling point of 233-234 °C and a density of approximately 1.182 g/mL at 25 °C.

Q4: How should I properly store this compound? A4: It should be stored in a tightly closed container in a cool, dry place, away from light and air to prevent oxidation and degradation.[3]

IV. Experimental Workflow and Data Presentation

Illustrative Synthetic Pathway from Guaiacol

The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from guaiacol. This is a generalized representation and specific reagents and conditions will need to be optimized.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Ortho-Lithiation and Methylation cluster_2 Step 3: Deprotection cluster_3 Purification A Guaiacol B Protected Guaiacol A->B Protecting Group (e.g., Benzyl bromide) C Ortho-lithiated intermediate B->C n-BuLi D Protected this compound C->D Methylating Agent (e.g., Dimethyl sulfate) E This compound D->E Deprotection (e.g., Hydrogenolysis) F Crude Product E->F G Pure this compound F->G Vacuum Distillation or Column Chromatography

Caption: Conceptual workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical flow for addressing common issues during scale-up.

G cluster_yield Low Yield Solutions cluster_impurity Impurity Reduction cluster_color Discoloration Prevention Start Problem Encountered During Scale-Up LowYield Low Yield Start->LowYield Impurity High Impurity Levels Start->Impurity Discoloration Product Discoloration Start->Discoloration CheckMixing Improve Agitation LowYield->CheckMixing ControlAddition Slow Reagent Addition LowYield->ControlAddition MonitorTemp Accurate Temperature Monitoring LowYield->MonitorTemp OptimizeCatalyst Screen Catalysts Impurity->OptimizeCatalyst LowerTemp Lower Reaction Temperature Impurity->LowerTemp UseProtectingGroup Employ Protecting Groups Impurity->UseProtectingGroup InertAtmosphere Use Inert Atmosphere Discoloration->InertAtmosphere DegasSolvents Degas Solvents Discoloration->DegasSolvents PurifyEffectively Effective Purification Discoloration->PurifyEffectively

Caption: Troubleshooting decision tree for scale-up synthesis.

Typical Reaction Parameters (Illustrative)
ParameterLab-Scale (1g)Pilot-Scale (100g)Production-Scale (10kg)
Starting Material GuaiacolGuaiacolGuaiacol
Solvent Volume 20 mL2 L200 L
Reagent Addition Time 5 min1 hour4-6 hours
Reaction Temperature 25 °C25-30 °C (with cooling)25-30 °C (with cooling jacket)
Stirring Speed 500 rpm (magnetic stir bar)300 rpm (overhead stirrer)100-200 rpm (impeller)
Typical Yield 85%70-75%65-70%

Note: This table provides illustrative values. Actual parameters will vary depending on the specific reaction and equipment used.

V. References

  • BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 4-Methoxy-2,3,5,6-tetramethylphenol. Retrieved from 1

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from 4

  • ChemicalBook. (n.d.). This compound(5150-42-5). Retrieved from 3

  • ChemicalBook. (n.d.). This compound | 5150-42-5. Retrieved from 2

  • Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from --INVALID-LINK--

References

removing residual solvents from synthesized 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of synthesized 2,3-dimethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of residual solvents from this compound. Our approach is rooted in fundamental chemical principles to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I should expect in my synthesized this compound?

Based on common synthetic routes to this compound and related compounds, the most probable residual solvents include:

  • Alcohols: Methanol, Ethanol

  • Ketones: Acetone

  • Ethers: Diethyl ether

  • Aprotic Solvents: N,N-Dimethylformamide (DMF)

  • Aromatic Hydrocarbons: Toluene

  • Carbonates: Dimethyl carbonate

The specific solvents will, of course, depend on the synthetic pathway and workup procedure employed in your experiment.

Q2: My NMR spectrum shows persistent peaks for residual solvents even after rotary evaporation. Why is this happening?

This is a frequent challenge. Several factors can contribute to the tenacious presence of residual solvents:

  • High Boiling Point Solvents: Solvents like DMF and toluene have high boiling points, making them difficult to remove under standard rotary evaporation conditions.

  • Azeotrope Formation: The solvent may form an azeotrope with your product or with trace amounts of water, which alters its effective boiling point.

  • Compound-Solvent Interactions: Phenolic compounds can form hydrogen bonds with certain solvents, leading to strong intermolecular attractions that hinder solvent removal.

  • Viscous Nature of the Product: If your this compound is an oil or a viscous liquid, solvents can become trapped within the bulk of the material, slowing down their evaporation.

Q3: Are there regulatory guidelines for acceptable levels of residual solvents?

Yes, for pharmaceutical applications, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, specifically the ICH Q3C (R9) guideline for residual solvents .[1][2][3] These guidelines classify solvents into three classes based on their toxicity and establish permissible daily exposure (PDE) limits for many common solvents.[1][2] It is crucial to be aware of these limits if your synthesized this compound is intended for use in drug development.

Troubleshooting Guides

Issue 1: Removing High-Boiling Point Solvents (e.g., Toluene, DMF)

High-boiling point solvents are a common nuisance in organic synthesis. Here are some effective strategies for their removal:

Method 1: Azeotropic Distillation

  • Principle: This technique relies on the formation of a lower-boiling azeotrope between the residual solvent and an added co-solvent. This azeotrope is then selectively removed by distillation.

  • Protocol for Toluene Removal:

    • Dissolve your crude this compound in a minimal amount of a low-boiling solvent in which it is soluble, such as methanol or ethanol.

    • Add a volume of a co-solvent that forms an azeotrope with toluene, such as water or methanol.

    • Perform distillation. The toluene-co-solvent azeotrope will distill off at a lower temperature than toluene alone.

    • Repeat the addition of the co-solvent and distillation as necessary.

  • Causality: The formation of the azeotrope effectively reduces the boiling point of the mixture containing the high-boiling solvent, facilitating its removal at a lower temperature and preventing potential degradation of the target compound.

Method 2: High-Vacuum Distillation

  • Principle: By significantly reducing the pressure, the boiling point of the residual solvent is lowered, allowing for its removal at a temperature that does not degrade the this compound.

  • Protocol:

    • Ensure your crude product is in a round-bottom flask suitable for high-vacuum applications.

    • Connect the flask to a high-vacuum line, preferably with a cold trap to collect the solvent.

    • Gradually apply the vacuum and gently heat the flask using a water or oil bath. The temperature should be high enough to volatilize the solvent but well below the decomposition temperature of your product.

Issue 2: Removing Mid-to-Low Boiling Point Solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane)

While seemingly easier to remove, these solvents can also be persistent.

Method 1: Co-evaporation with a More Volatile Solvent

  • Principle: This is a simple yet effective technique where a more volatile solvent is added to the crude product and then removed under reduced pressure. The added solvent helps to "chase out" the residual solvent.[4]

  • Protocol:

    • Dissolve your crude this compound in a small amount of a highly volatile solvent like dichloromethane (DCM) or diethyl ether.

    • Remove the solvent via rotary evaporation.

    • Repeat this process 2-3 times. This will effectively remove traces of less volatile solvents like ethyl acetate.[4]

Method 2: Recrystallization

  • Principle: This powerful purification technique relies on the differential solubility of your compound and impurities (including residual solvents) in a chosen solvent system at different temperatures.[5]

  • Protocol:

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for phenolic compounds include hexane/ethyl acetate, toluene, or ethanol/water mixtures.

    • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Drying: Dry the crystals under vacuum to remove any remaining recrystallization solvent.

Issue 3: Removing Water

Water can be introduced during the workup and can be challenging to remove completely.

Method 1: Drying with Anhydrous Salts

  • Principle: Anhydrous inorganic salts are used to sequester water from an organic solution by forming hydrates.[6][7]

  • Protocol:

    • Dissolve your crude this compound in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Add a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For acidic compounds like phenols, MgSO₄ is generally a good choice.

    • Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the mixture to stand for at least 15-20 minutes.

    • Remove the drying agent by gravity filtration or decantation.

    • Remove the organic solvent under reduced pressure.

Method 2: Azeotropic Removal with Toluene

  • Principle: Toluene forms a low-boiling azeotrope with water, which can be removed by distillation.

  • Protocol:

    • Dissolve your product in toluene.

    • Concentrate the solution using a rotary evaporator. The water will be removed along with the toluene as an azeotrope.

    • Repeat this process 2-3 times for complete water removal.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
AppearanceClear orange to brown liquid
Boiling Point233-234 °C at 760 mmHg
Density~1.182 g/mL at 25 °C
SolubilitySoluble in chloroform

Table 2: Boiling Points of Common Residual Solvents

SolventBoiling Point (°C at 1 atm)
Diethyl Ether34.6
Acetone56
Methanol64.7
Ethyl Acetate77.1
Toluene110.6
N,N-Dimethylformamide (DMF)153

Experimental Workflows

Solvent_Removal_Workflow start Crude this compound (with residual solvents) rotovap Rotary Evaporation start->rotovap nmr_check NMR Analysis for Residual Solvents rotovap->nmr_check high_boiling High-Boiling Solvents (Toluene, DMF) nmr_check->high_boiling Yes low_boiling Low/Mid-Boiling Solvents (EtOAc, Hexane, etc.) nmr_check->low_boiling Yes water Water Present nmr_check->water Yes final_product Pure this compound nmr_check->final_product No azeotrope Azeotropic Distillation or High-Vacuum high_boiling->azeotrope coevaporation Co-evaporation with Volatile Solvent low_boiling->coevaporation recrystallization Recrystallization low_boiling->recrystallization drying_agent Drying with Anhydrous Salt water->drying_agent azeotrope_water Azeotropic Removal with Toluene water->azeotrope_water azeotrope->rotovap coevaporation->rotovap recrystallization->final_product drying_agent->rotovap azeotrope_water->rotovap

References

Technical Support Center: Improving the Yield of 2,3-Dimethoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethoxyphenol (Pyrogallol 1,2-dimethyl ether). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to optimize the synthesis of this valuable chemical intermediate. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Achieving high yield and purity is critical for the efficiency and cost-effectiveness of these downstream applications.

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you diagnose and resolve issues encountered in your own laboratory work.

Core Synthetic Strategies

The synthesis of this compound is most commonly approached via the selective methylation of a precursor, pyrogallol (1,2,3-trihydroxybenzene). This method, a variation of the Williamson ether synthesis, offers a direct route but requires careful control to achieve the desired regioselectivity and to prevent over-methylation.[2] Alternative, less common routes include the selective demethylation of 1,2,3-trimethoxybenzene or the decarboxylation of substituted benzoic acids.[1][3] This guide will focus on the most prevalent and adaptable method: the selective methylation of pyrogallol.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly low or I've isolated no product. What are the primary causes?

A1: Low or no yield is a common but solvable issue stemming from several potential root causes. A systematic diagnosis is key.

  • Incomplete Deprotonation: The first step of the Williamson ether synthesis is the formation of a phenoxide ion. If the base is not strong enough or is of poor quality (e.g., hydrated potassium carbonate), deprotonation will be incomplete.

    • Solution: Use a strong base like sodium hydride (NaH) or freshly powdered and dried potassium carbonate (K₂CO₃). For bases like NaH, ensure you are using an anhydrous solvent (e.g., DMF, THF) and an inert atmosphere (Nitrogen or Argon) to prevent the base from being quenched by moisture.[4]

  • Degraded Methylating Agent: Methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are reactive and can degrade over time, especially if improperly stored.

    • Solution: Use a fresh bottle of the methylating agent or purify it before use. Always store these reagents in a cool, dark place and under an inert atmosphere if possible.[4]

  • Insufficient Reaction Temperature or Time: Steric hindrance and the electronic properties of the starting material can slow the reaction rate.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. For many phenol methylations, temperatures between 50-60 °C are effective.[2]

  • Presence of Water: Moisture can quench the phenoxide intermediate and react with certain methylating agents.

    • Solution: Flame-dry all glassware before use. Use anhydrous solvents. Conduct the reaction under a dry, inert atmosphere.[4][5]

Q2: My final product is contaminated with both the starting material (pyrogallol) and the fully methylated byproduct (1,2,3-trimethoxybenzene). How can I improve selectivity for the desired 2,3-dimethoxy product?

A2: This is a classic selectivity problem in the methylation of polyhydroxylated phenols. The key is to control the stoichiometry and reaction conditions precisely.

  • Stoichiometry of the Methylating Agent: Using a large excess of the methylating agent will inevitably lead to the formation of the fully methylated 1,2,3-trimethoxybenzene.

    • Solution: Carefully control the molar equivalents of your methylating agent. For the synthesis of this compound from pyrogallol, start with approximately 2.0 to 2.2 equivalents of the methylating agent. This provides a slight excess to drive the reaction to the di-substituted product while minimizing the formation of the tri-substituted byproduct.[2]

  • Reaction Time and Temperature: Over-extended reaction times or excessively high temperatures can push the reaction towards the thermodynamically stable, fully methylated product.

    • Solution: Actively monitor the reaction with TLC. Once the mono- and di-methylated products are dominant and the starting material is consumed, work up the reaction. Avoid prolonged heating. A controlled temperature of 50-60 °C is often a good starting point.[2]

  • Slow Addition of Reagents: Adding the methylating agent too quickly can create localized areas of high concentration, promoting over-methylation.

    • Solution: Add the methylating agent dropwise to the stirred solution of the phenoxide over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile and allows for more selective reaction at the most reactive hydroxyl groups.[5]

Q3: I'm observing the formation of dark-colored impurities, making purification difficult. What is the cause and how can it be prevented?

A3: Phenols, especially polyhydroxylated phenols like pyrogallol and the product this compound, are highly susceptible to oxidation, which produces colored quinone-type impurities.

  • Exposure to Oxygen: The combination of a basic reaction medium and exposure to atmospheric oxygen is a primary cause of oxidation.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is one of the most effective ways to prevent the formation of these colored byproducts.[5] Degassing your solvent before use can also be beneficial.

  • Workup Conditions: Acidic workup neutralizes the phenoxide, but prolonged exposure to air during extraction and handling can still cause oxidation.

    • Solution: After acidifying the reaction mixture, proceed with the extraction and subsequent steps promptly. Washing the organic extracts with a solution of a mild reducing agent, such as sodium bisulfite, can sometimes help to remove some colored impurities.

Q4: My purification by column chromatography is ineffective at separating the product from closely-related isomers or byproducts. What can I do?

A4: This is a common challenge when dealing with molecules that have similar polarities.

  • Optimize Chromatography Conditions: The choice of solvent system is critical.

    • Solution: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane). Run multiple TLCs with different solvent systems to find the one that gives the best separation between your desired product and the impurities. Sometimes, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.

  • Consider Alternative Purification Methods: If chromatography is failing, other techniques may be more effective.

    • Solution: The product, this compound, has a boiling point of 233-234 °C. If the impurities are not volatile, vacuum distillation can be an excellent method for purification. Recrystallization is another option if a suitable solvent system can be found.

Data Presentation & Protocols

Visualization of Key Processes

To better understand the workflow and decision-making process, the following diagrams have been generated.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Pyrogallol 1. Pyrogallol in Anhydrous Solvent Base 2. Add Base (e.g., K₂CO₃) Pyrogallol->Base Formation of Phenoxide Methylation 3. Add Methylating Agent (e.g., DMS) Dropwise Base->Methylation Formation of Phenoxide Inert Under Inert Atmosphere (N₂/Ar) Inert->Base Heat 4. Heat to 50-60 °C Methylation->Heat TLC 5. Monitor by TLC Heat->TLC Quench 6. Quench & Acidify TLC->Quench Reaction Complete Extract 7. Extract with Organic Solvent Quench->Extract Purify 8. Purify (Distillation or Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Figure 1: General workflow for the synthesis of this compound.

G Start Low or No Yield Observed CheckReagents 1. Check Reagent Quality Start->CheckReagents Degraded Degraded/ Inactive CheckReagents->Degraded Yes Good Reagents OK CheckReagents->Good No CheckConditions 2. Review Reaction Conditions Incomplete Incomplete Reaction CheckConditions->Incomplete Yes ConditionsOK Conditions Sufficient CheckConditions->ConditionsOK No CheckMoisture 3. Suspect Moisture Contamination Wet Moisture Present CheckMoisture->Wet Yes FreshReagents Use fresh base & methylating agent. Degraded->FreshReagents Good->CheckConditions TempTime Increase temp/time. Monitor by TLC. Incomplete->TempTime ConditionsOK->CheckMoisture Dry Flame-dry glassware. Use anhydrous solvent. Run under N₂/Ar. Wet->Dry

Caption: Figure 2: Troubleshooting decision tree for low product yield.

Table 1: Comparison of Common Methylating Agents
Methylating AgentFormulaKey AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Highly reactive, effective, and relatively inexpensive.[6]Highly toxic and carcinogenic; requires extreme caution and handling in a fume hood.
Methyl Iodide (MeI) CH₃IVery reactive, often gives high yields.[4]Volatile, toxic, and more expensive than DMS. Can be light-sensitive.
Dimethyl Carbonate (DMC) (CH₃O)₂CO"Green" methylating agent, low toxicity, environmentally benign byproducts (methanol, CO₂).[7]Less reactive than DMS or MeI, often requiring higher temperatures, pressures, or specific catalysts.[7][8]
Experimental Protocol: Synthesis via Selective Methylation of Pyrogallol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Pyrogallol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Dimethyl Sulfate (DMS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, dissolve pyrogallol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (2.2 eq) to the solution. Stir the mixture vigorously at room temperature for 30-45 minutes under a positive pressure of nitrogen to facilitate the formation of the phenoxide salts.[2]

  • Methylation: Cool the reaction mixture in an ice bath. Add dimethyl sulfate (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise excessively.

  • Reaction Progression: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat it to 50-60 °C using an oil bath.[2]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the starting material is consumed and the desired product spot is maximized (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Carefully acidify the aqueous solution to a pH of ~5-6 with 1 M HCl.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 times).

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation (b.p. 233-234 °C at atmospheric pressure) or by column chromatography on silica gel to yield pure this compound as a clear to pale yellow liquid.[1]

References

Validation & Comparative

A Comparative Analysis of the Physicochemical Properties of Methoxyphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, a nuanced understanding of isomeric differences is paramount. Methoxyphenol, with its ortho-, meta-, and para-isomers—guaiacol, 3-methoxyphenol, and 4-methoxyphenol, respectively—presents a classic case study in how subtle shifts in molecular architecture can profoundly influence physicochemical behavior. This guide provides a comprehensive comparative analysis of these isomers, offering not just a compilation of data, but also the experimental rationale and detailed protocols necessary for their characterization. This information is crucial for researchers in drug development, materials science, and synthetic chemistry, where such properties dictate everything from reaction kinetics to bioavailability.

Introduction to Methoxyphenol Isomers

Methoxyphenol isomers are aromatic organic compounds with the molecular formula C₇H₈O₂. They consist of a phenol ring substituted with a methoxy group. The position of this methoxy group relative to the hydroxyl group defines the isomer and its subsequent properties.

  • 2-Methoxyphenol (Guaiacol): Found in wood smoke and creosote, guaiacol is used as a precursor for flavorants like vanillin and in expectorants.[1][2] Its proximity of the methoxy and hydroxyl groups allows for potential intramolecular hydrogen bonding.

  • 3-Methoxyphenol: This isomer is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[3]

  • 4-Methoxyphenol (Mequinol): Utilized as a polymerization inhibitor and a dermatological agent for skin depigmentation.

The electronic effects of the methoxy group—a resonance-donating and inductively-withdrawing substituent—vary depending on its position, directly impacting the acidity, polarity, and reactivity of each isomer.

Comparative Physicochemical Properties

The distinct positioning of the methoxy group in each isomer leads to significant differences in their physical and chemical characteristics. These properties are summarized below and are critical for predicting their behavior in various applications.

Property2-Methoxyphenol (Guaiacol)3-Methoxyphenol4-Methoxyphenol (Mequinol)
Molecular Weight ( g/mol ) 124.14124.14124.14
Appearance Colorless to yellow crystals or liquid[1][4]Clear pink-reddish to brown liquid[5]White waxy solid or flakes[6]
Melting Point (°C) 26-29[2][7]< -17[8]56[6]
Boiling Point (°C) 205[2][7]244[8]243[6][9]
Water Solubility (g/L at 25°C) 18.7[4]Slightly soluble[8][10]40[9]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform[1]Soluble in chloroform, ethyl acetate[3]Soluble in acetone, ethanol, ether, benzene[9]
pKa (at 25°C) 9.98[1][7]9.65[3][5]10.21[6]

The significant difference in melting points, for instance, highlights the variations in intermolecular forces. 4-methoxyphenol has the highest melting point, suggesting a more stable crystal lattice structure compared to its isomers. The lower pKa of 3-methoxyphenol indicates it is the strongest acid among the three, a consequence of the methoxy group's electronic influence from the meta position.

Experimental Protocols for Physicochemical Characterization

To ensure the integrity of research findings, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of methoxyphenol isomers.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: Ensure the solid sample (4-methoxyphenol) is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid initial heating phase saves time.

MeltingPointWorkflow A Dry and Powder Sample B Pack Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E F Observe and Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

For liquid isomers like 3-methoxyphenol and molten guaiacol, the boiling point is a key identifier.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

  • Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Heat the test tube in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When a continuous stream of bubbles is observed, stop heating.

  • Recording: The temperature at which the liquid begins to enter the capillary tube upon cooling is the boiling point.

Causality Behind Experimental Choices: This micro method is ideal for small sample volumes. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point, which is observed as a continuous stream of bubbles.

BoilingPointWorkflow A Place Sample in Test Tube B Invert Capillary Tube A->B C Heat Sample B->C D Observe Continuous Bubbles C->D E Stop Heating D->E F Record Temperature at Liquid Entry E->F

Caption: Workflow for Micro Boiling Point Determination.

Determination of Solubility

Solubility data is critical for drug formulation and reaction solvent selection.

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the methoxyphenol isomer to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Analysis: Accurately withdraw a known volume of the saturated solution.

  • Quantification: Determine the concentration of the dissolved isomer using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Causality Behind Experimental Choices: The shake-flask method is the gold standard for determining equilibrium solubility. Using an excess of the solute ensures that the solution becomes saturated. Constant temperature and agitation are maintained to achieve a true equilibrium state.

SolubilityWorkflow A Add Excess Solute to Solvent B Equilibrate with Agitation (Constant Temperature) A->B C Separate Saturated Solution B->C D Analyze Solute Concentration C->D

Caption: Workflow for Solubility Determination.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of the isomers.

3.4.1. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position and intensity of absorption maxima (λmax) are characteristic of the chromophore.

Methodology:

  • Solution Preparation: Prepare dilute solutions of each isomer in a suitable UV-transparent solvent (e.g., ethanol or methanol) of known concentrations.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectrum of each isomer solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Causality Behind Experimental Choices: Dilute solutions are used to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0). A quartz cuvette is used because glass absorbs UV radiation.

Expected Observations: Phenols typically exhibit two absorption bands in the UV region. The position of the methoxy group will influence the λmax due to its effect on the electronic distribution in the benzene ring. For instance, guaiacol has a reported λmax at 220 and 277 nm.[11]

3.4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by mixing the sample with KBr powder and pressing it into a disk.

  • Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, C-O, and aromatic C=C bonds.

Expected Observations: All three isomers will show a broad O-H stretching band around 3300-3500 cm⁻¹ and aromatic C=C stretching bands around 1500-1600 cm⁻¹. The C-O stretching frequencies for the ether and phenolic groups will also be present. The ortho-isomer (guaiacol) may show a sharper or shifted O-H band due to intramolecular hydrogen bonding.

3.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and splitting patterns of the signals to assign them to the respective protons and carbons in the molecule.

Expected Observations:

  • ¹H NMR: The aromatic protons will appear in the region of 6.5-7.5 ppm. The methoxy protons will be a sharp singlet around 3.8 ppm, and the hydroxyl proton will be a broad singlet whose chemical shift is concentration-dependent. The splitting patterns of the aromatic protons will be distinct for each isomer, allowing for their unambiguous identification.

  • ¹³C NMR: The aromatic carbons will resonate in the 110-160 ppm region. The methoxy carbon will appear around 55-60 ppm. The number of distinct signals in the aromatic region will correspond to the symmetry of the molecule. For example, 4-methoxyphenol, being the most symmetrical, will have fewer signals in the aromatic region compared to the other two isomers. For 3-methoxyphenol, the methoxy carbon appears at approximately 55.3 ppm, and the aromatic carbons show distinct signals reflecting the meta-substitution pattern.[12]

Conclusion

The physicochemical properties of methoxyphenol isomers are a direct consequence of the positional isomerism of the methoxy group. This guide has provided a comparative overview of these properties and detailed experimental protocols for their determination. For researchers in drug development and chemical synthesis, a thorough understanding and accurate measurement of these properties are indispensable for predicting molecular behavior, optimizing reaction conditions, and designing novel molecules with desired characteristics. The provided methodologies, grounded in established scientific principles, offer a robust framework for the characterization of these and other isomeric compounds.

References

A Senior Application Scientist's Guide to Predicting and Testing Cross-Reactivity of 2,3-Dimethoxyphenol in Polyphenol Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the potential cross-reactivity of 2,3-Dimethoxyphenol (2,3-DMP) in common polyphenol and antioxidant capacity assays. Instead of a simple protocol, this document offers a framework for understanding the underlying chemical principles, predicting interference, and designing robust validation experiments.

The Challenge: Non-Specific Reactivity in Polyphenol Quantification

Total polyphenol content and antioxidant capacity are critical parameters in fields ranging from natural product chemistry to pharmaceutical development. Assays like the Folin-Ciocalteu (F-C), DPPH, ABTS, and FRAP are workhorses in our labs due to their simplicity and high-throughput nature.[1][2] However, their reliability hinges on understanding their chemical mechanisms and acknowledging their limitations. A significant pitfall is the cross-reactivity with non-phenolic reducing agents, which can lead to a substantial overestimation of true polyphenol content.[2][3]

This guide focuses on a specific compound of interest: this compound. While its name contains "phenol," its key hydroxyl group is methylated, fundamentally altering its chemical properties. Understanding how this structure interacts with assay reagents is paramount for accurate data interpretation.

Chemical Profile of this compound: A Predictive Analysis

To anticipate the behavior of 2,3-DMP in our assays, we must first dissect its structure.

  • Aromatic Ring: The benzene ring is the foundational structure.

  • Hydroxyl Group (-OH) at C1: This is the phenolic hydroxyl, the primary functional group targeted by many polyphenol assays.

  • Methoxy Groups (-OCH₃) at C2 and C3: These are the critical features. Methoxy groups are electron-donating, which increases the electron density of the aromatic ring.[4][5] This enhanced electron density can make the molecule more susceptible to oxidation, even in the absence of a free phenolic proton to donate.

Our Hypothesis: The electron-donating nature of the two methoxy groups will likely enable 2,3-DMP to act as a reducing agent, leading to false-positive results in assays based on Single Electron Transfer (SET) mechanisms, even though it is not a traditional polyphenol.

Deconstructing the Assays: Mechanisms and Potential for Interference

Let's examine the core chemistry of the most common assays and predict the specific interactions with 2,3-DMP.

Folin-Ciocalteu (F-C) Assay
  • Mechanism: The F-C assay is not a true measure of phenolic content but rather a measure of a sample's total reducing capacity.[6][7] The F-C reagent contains a phosphomolybdic-phosphotungstic acid complex.[2] Under basic conditions (typically using sodium carbonate), phenolic compounds (and other reducing agents) donate electrons to this complex, reducing the molybdenum and/or tungsten ions.[3] This reduction results in the formation of a blue-colored complex that is measured spectrophotometrically around 760 nm.[2][3]

  • Predicted Cross-Reactivity with 2,3-DMP: HIGH. The F-C reagent reacts with a wide array of non-phenolic substances, including thiols, some amino acids, and ascorbic acid.[6][7] The electron-rich aromatic ring of 2,3-DMP, activated by its methoxy groups, is a prime candidate for reducing the metal-oxide complex. The reaction will likely proceed via a Single Electron Transfer (SET) mechanism, leading to a significant color change and a false-positive reading for "total phenols."[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
  • Mechanism: This assay measures a compound's ability to scavenge the stable DPPH free radical.[8] DPPH has a deep violet color in solution. When it accepts an electron or a hydrogen atom from an antioxidant, it is reduced to DPPH-H, a pale yellow hydrazine, causing the solution's absorbance at ~517 nm to decrease.[8][9] This is primarily a radical scavenging assay.

  • Predicted Cross-Reactivity with 2,3-DMP: MODERATE. The antioxidant activity of phenolic compounds in the DPPH assay is strongly linked to their ability to donate a hydrogen atom from a hydroxyl group.[5] While 2,3-DMP has one phenolic hydroxyl, the presence of two adjacent methoxy groups might introduce steric hindrance. However, studies have shown that methoxy groups themselves can enhance antioxidant activity.[5][10] Therefore, 2,3-DMP is expected to show some radical scavenging activity, but it may be less potent than polyphenols with multiple, unhindered hydroxyl groups.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Mechanism: In this assay, ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored (blue-green).[11][12] Antioxidants in the sample donate electrons or hydrogen atoms to ABTS•+, neutralizing it and causing the color to fade. The change in absorbance, typically measured at 734 nm, is proportional to the antioxidant's capacity.[12][13] The ABTS radical is soluble in both aqueous and organic solvents, making it versatile for both hydrophilic and lipophilic compounds.[12][13]

  • Predicted Cross-Reactivity with 2,3-DMP: MODERATE to HIGH. Like the DPPH assay, the ABTS assay measures radical scavenging ability. However, the ABTS radical cation is generally less sterically hindered than DPPH. This may allow the 2,3-DMP molecule to interact more readily. Given its electron-donating methoxy groups and the remaining phenolic hydroxyl, 2,3-DMP is likely to be effective at reducing the ABTS•+ radical.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Mechanism: The FRAP assay directly measures the ability of a sample to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH (typically 3.6).[14][15] This reduction is facilitated by antioxidants acting as electron donors. The Fe²⁺ produced forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured at 593 nm.[16] This is a pure SET-based assay and does not measure radical quenching ability.[1][14]

  • Predicted Cross-Reactivity with 2,3-DMP: HIGH. The FRAP assay is fundamentally similar to the F-C assay in that it measures total reducing capacity. Any compound with a redox potential lower than that of the Fe³⁺/Fe²⁺ pair can induce a positive result.[17] The electron-rich nature of 2,3-DMP makes it a strong candidate for reducing Fe³⁺. Therefore, significant cross-reactivity is expected, which would not be representative of classic phenolic antioxidant behavior but rather of its general reducing power.

Experimental Design for Validation: A Self-Validating Protocol

To move from prediction to empirical data, a well-designed experiment is crucial. This protocol is structured to be a self-validating system, incorporating necessary controls to ensure data integrity.

Objective

To quantify the cross-reactivity of this compound in the Folin-Ciocalteu, DPPH, ABTS, and FRAP assays relative to a known polyphenol standard (Gallic Acid) and a non-phenolic antioxidant standard (Trolox).

Materials
  • This compound (≥99% purity)

  • Gallic Acid (positive phenolic control)

  • Trolox (positive non-phenolic antioxidant control)

  • Folin-Ciocalteu Reagent

  • DPPH Reagent

  • ABTS Reagent & Potassium Persulfate

  • FRAP Reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Sodium Carbonate Solution

  • Methanol/Ethanol (ACS grade)

  • 96-well microplates

  • Microplate spectrophotometer

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (for each assay type) cluster_analysis Phase 3: Data Analysis prep_stock Prepare Stock Solutions (2,3-DMP, Gallic Acid, Trolox) in Methanol prep_serial Create Serial Dilutions (e.g., 1000 µM to 15.6 µM) prep_stock->prep_serial prep_reagents Prepare Assay Reagents (F-C, DPPH, ABTS•+, FRAP) prep_serial->prep_reagents add_sample Add Dilutions to 96-well plate prep_reagents->add_sample add_reagent Add Assay Reagent add_sample->add_reagent incubate Incubate (Specific time/temp) add_reagent->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure plot_curves Plot Dose-Response Curves measure->plot_curves calc_equiv Calculate Equivalents (e.g., GAE, TEAC) plot_curves->calc_equiv compare Compare Reactivity Across Assays calc_equiv->compare

Caption: Experimental workflow for assessing 2,3-DMP cross-reactivity.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

  • Prepare 10 mM stock solutions of 2,3-DMP, Gallic Acid, and Trolox in methanol.
  • From the stock solutions, prepare a series of dilutions in methanol (e.g., 1000, 500, 250, 125, 62.5, 31.25, and 15.6 µM).

2. Folin-Ciocalteu Assay Protocol:

  • To a 96-well plate, add 20 µL of each dilution (and a methanol blank).
  • Add 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with water). Mix well.
  • Incubate for 5 minutes at room temperature.
  • Add 80 µL of 7.5% (w/v) sodium carbonate solution. Mix well.
  • Incubate for 60 minutes in the dark at room temperature.
  • Measure absorbance at 765 nm.
  • Calculate results as Gallic Acid Equivalents (GAE).

3. DPPH Assay Protocol:

  • Prepare a working solution of DPPH in methanol with an absorbance of ~1.0 at 517 nm.
  • To a 96-well plate, add 20 µL of each dilution (and a methanol blank).
  • Add 180 µL of the DPPH working solution. Mix well.
  • Incubate for 30 minutes in the dark at room temperature.
  • Measure absorbance at 517 nm.
  • Calculate the percentage of radical scavenging activity.

4. ABTS Assay Protocol:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS solution and potassium persulfate solution. Allow it to stand in the dark for 12-16 hours.
  • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
  • To a 96-well plate, add 10 µL of each dilution.[13]
  • Add 190 µL of the diluted ABTS•+ solution.[13]
  • Incubate for 6-10 minutes at room temperature.[13]
  • Measure absorbance at 734 nm.
  • Calculate results as Trolox Equivalents (TEAC).

5. FRAP Assay Protocol:

  • Prepare the FRAP working solution by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.[16]
  • Warm the FRAP reagent to 37°C.
  • To a 96-well plate, add 20 µL of each dilution.
  • Add 180 µL of the warmed FRAP reagent.
  • Incubate at 37°C for 4-6 minutes.[14][15]
  • Measure absorbance at 593 nm.[15][16]
  • Calculate results as Trolox Equivalents or Fe²⁺ Equivalents.

Data Interpretation and Predicted Outcomes

The results from this experimental design will allow for a direct comparison of 2,3-DMP's reactivity.

G cluster_input cluster_assays cluster_output DMP This compound (Electron-rich, one -OH) FC Folin-Ciocalteu (Reducing Capacity) DMP->FC e⁻ donor FRAP FRAP (Reducing Capacity) DMP->FRAP e⁻ donor ABTS ABTS (Radical Scavenging) DMP->ABTS H⁺/e⁻ donor DPPH DPPH (Radical Scavenging) DMP->DPPH H⁺/e⁻ donor High High Cross-Reactivity (False Positive) FC->High FRAP->High ABTS->High Potentially Moderate Moderate Activity ABTS->Moderate DPPH->Moderate

Caption: Predicted reactivity pathways for 2,3-DMP in different assays.

Expected Data Summary:

AssayMechanism TypePredicted Reactivity of 2,3-DMPRationale
Folin-Ciocalteu Single Electron Transfer (SET)High Measures total reducing capacity; electron-donating methoxy groups will cause a strong reaction.[3][6]
FRAP Single Electron Transfer (SET)High Measures ability to reduce Fe³⁺; highly sensitive to electron-donating compounds.[14][17]
ABTS Radical Scavenging (SET/HAT)Moderate to High Less sterically hindered radical allows for good interaction.[13]
DPPH Radical Scavenging (SET/HAT)Moderate Activity is present but may be limited by steric hindrance from methoxy groups.[5]

Conclusion and Recommendations

The chemical structure of this compound strongly suggests it will exhibit significant cross-reactivity in antioxidant assays that rely on a Single Electron Transfer (SET) mechanism, such as the Folin-Ciocalteu and FRAP assays. This reactivity is not indicative of true phenolic content but rather its general reducing power, enhanced by its electron-donating methoxy groups.

For researchers working with 2,3-DMP or structurally similar compounds, the following is advised:

  • Avoid Sole Reliance on F-C: Do not use the Folin-Ciocalteu assay to quantify phenolic content in samples known to contain 2,3-DMP or other methoxylated phenols. The results will likely be artificially inflated.

  • Use a Multi-Assay Approach: Combine a reducing capacity assay (like FRAP) with a radical scavenging assay (like DPPH or ABTS) to build a more complete antioxidant profile.[14]

  • Employ Chromatographic Separation: For accurate quantification, HPLC coupled with a diode-array detector (DAD) or mass spectrometry (MS) is the gold standard. This allows for the physical separation of 2,3-DMP from true polyphenols before quantification.

  • Always Run Standards: As demonstrated in the validation protocol, always run pure standards of potentially interfering compounds alongside your samples to understand and quantify their contribution to the overall signal.

By understanding the chemistry behind our tools and rigorously validating our methods, we can ensure the accuracy and integrity of our scientific findings.

References

A Senior Application Scientist's Guide to the Efficacy of Methylating Agents for Pyrogallol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrogallol (1,2,3-trihydroxybenzene) is a foundational building block in organic synthesis, valued for its antioxidant properties and its role as a precursor in the manufacturing of pharmaceuticals, dyes, and imaging agents.[1][2][3] The strategic methylation of its three hydroxyl groups yields a family of valuable derivatives, including 3-methoxy-1,2-benzenediol (pyrogallol 1-monomethyl ether) and 1,2,3-trimethoxybenzene.[4][5][6][7] These methylated compounds are crucial intermediates in the synthesis of complex molecules, where the modification of hydroxyl groups is necessary to tune solubility, reactivity, and biological activity.

The selection of a methylating agent is a critical decision that profoundly impacts reaction yield, regioselectivity, scalability, and safety. This guide provides an in-depth comparison of the efficacy of various methylating agents for pyrogallol synthesis. We will move beyond a simple listing of reagents to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. Our analysis is grounded in experimental data to provide a clear, objective comparison of performance.

Comparative Analysis of Methylating Agents

The methylation of pyrogallol's phenolic hydroxyl groups can be accomplished through several pathways, each with distinct advantages and drawbacks. The choice of agent dictates not only the reaction's outcome but also its environmental impact and safety profile. We will compare traditional, highly reactive agents with modern, greener alternatives.

Key Methylating Agents and Their Profiles
  • Dimethyl Sulfate (DMS - (CH₃)₂SO₄): For decades, DMS has been an industry workhorse due to its high reactivity and low cost.[8] It is a powerful electrophilic methylating agent, readily reacting with phenoxides in an S_N2 reaction.[8] However, its utility is shadowed by its extreme toxicity and carcinogenicity, necessitating stringent handling protocols.[8][9][10]

  • Diazomethane (CH₂N₂): As a highly reactive gas, diazomethane offers clean and rapid methylation with minimal byproducts.[11][12][13][14] It is particularly effective for methylating acidic protons. Its primary and significant drawback is its hazardous and explosive nature, which restricts its use to small-scale laboratory settings and requires specialized equipment.[11][15]

  • Dimethyl Carbonate (DMC - (CH₃O)₂CO): Heralded as a truly "green" methylating agent, DMC is an environmentally benign substitute for toxic reagents like DMS and methyl halides.[16][17][18] It is non-toxic, biodegradable, and its reaction, catalyzed by a base, avoids the formation of inorganic salt byproducts.[16] Its lower reactivity compared to DMS often requires higher temperatures, pressures, or the use of catalysts to achieve high yields.[17][19]

  • Trimethylanilinium Hydroxide (TMAH - C₆H₅N(CH₃)₃OH): This quaternary ammonium salt is often used for "flash methylation" in the injection port of a gas chromatograph for analytical purposes.[20][21] It is particularly useful for methylating molecules with acidic protons, including phenols.[20][22] While effective, its application is typically limited to analytical derivatization rather than bulk synthesis.

Data Presentation: Performance Comparison

The following table summarizes the performance of the most relevant methylating agents for the synthesis of pyrogallol derivatives, based on published experimental data.

Methylating AgentTarget ProductTypical YieldReaction ConditionsSafety ProfileKey Insights & Causality
Dimethyl Sulfate (DMS) 1,2,3-Trimethoxybenzene~70-90%[5][6][23]Aqueous NaOH, Temp < 45°C (exothermic control)Highly Toxic, Carcinogenic [8][9][10]High reactivity allows for lower temperatures, but the strong electrophilicity makes controlling regioselectivity for mono- or di-methylation challenging without careful stoichiometry. The use of a Phase-Transfer Catalyst (PTC) like tetrabutylammonium bromide can improve efficiency in biphasic systems by transporting the phenoxide ion into the organic phase.[5][6][24]
Dimethyl Carbonate (DMC) 1,2,3-Trimethoxybenzene~93%[19]Ionic Liquid Catalyst ([Bmim]Br), 160°C, 7hLow Toxicity, Green Reagent [16][17]Lower reactivity requires more forcing conditions (higher temperature). The green profile is a major advantage, producing only methanol and CO₂ as byproducts. The choice of base/catalyst is critical for activating the phenol and DMC.[18]
Diazomethane Methylated PyrogallolsHigh (Qualitative)[4]Ethereal solution, Room TempExtremely Toxic, Explosive Hazard [11][15]High reactivity allows for mild conditions, but its hazardous nature makes it unsuitable for industrial production. Primarily used for small-scale, clean derivatizations where avoiding harsh reagents or byproducts is paramount.[12][14]
Methyl Iodide Methylated PyrogallolsModerate-High (Qualitative)[4]Base (e.g., K₂CO₃), Solvent (e.g., Acetone)Toxic, Volatile [25]A classical alternative to DMS, but also toxic and more volatile. Its reactivity is generally lower than DMS. Often used in laboratory settings where precise control is needed.

Experimental Protocols & Methodologies

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following sections provide detailed, step-by-step methodologies for key pyrogallol methylation reactions.

Workflow for Pyrogallol Methylation

The general workflow for methylating pyrogallol involves dissolving the substrate, performing the reaction with the chosen agent under controlled conditions, followed by workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve Pyrogallol in appropriate solvent/base react Add Methylating Agent (Control Temperature & Time) prep->react Transfer to reaction vessel quench Quench Reaction react->quench After reaction completion extract Extract Product quench->extract purify Purify (Distillation/Recrystallization) extract->purify char Characterize Product (GC-MS, NMR, m.p.) purify->char

Caption: General experimental workflow for pyrogallol methylation.

Protocol 1: Synthesis of 1,2,3-Trimethoxybenzene via Dimethyl Sulfate

This protocol is adapted from established industrial and laboratory procedures, prioritizing yield and complete methylation.[5][6][23]

Causality: The use of a strong base (NaOH) deprotonates the phenolic hydroxyls, forming highly nucleophilic phenoxide ions essential for the S_N2 attack on dimethyl sulfate. Temperature control is critical; the reaction is highly exothermic, and side reactions or reagent decomposition can occur above 45°C.[23] A phase-transfer catalyst (PTC) is included for reactions in biphasic systems to shuttle the aqueous phenoxide into the organic phase where the DMS resides, accelerating the reaction.[5][24][26]

Materials:

  • Pyrogallol (100 g)

  • Dimethyl Sulfate (DMS) (250 L)

  • 30-35% Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (2 g, optional PTC)[5][6]

  • Water

  • Ether or Dichloromethane for extraction

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation: In a 1-L round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 100 g of pyrogallol and 2 g of TBAB in 200 kg of water.

  • Reaction: Begin stirring the mixture. Simultaneously and slowly, add 250 L of dimethyl sulfate and the 30% industrial lye (NaOH solution) via separate dropping funnels.

  • Temperature Control (Critical): Maintain the internal temperature at approximately 35-40°C throughout the addition.[5][6] Use an ice-water bath to cool the flask as needed. Do not allow the temperature to exceed 45°C.[23]

  • Digestion: After the addition is complete, continue stirring and maintain the temperature for 3 hours. Then, heat the mixture to 95°C and hold for 2 hours to ensure the reaction goes to completion.

  • Crystallization & Isolation: Cool the reaction mixture to 20°C to induce crystallization of the crude product. Filter the dark-colored precipitate at the pump and wash thoroughly with cold water.

  • Purification: Dissolve the crude product in ether, filter to remove any insoluble impurities, and remove the ether on a water bath. The resulting residue can be recrystallized from dilute alcohol or purified by vacuum distillation to yield colorless crystals of 1,2,3-trimethoxybenzene.[23] The theoretical yield is approximately 70% or higher.[23]

Protocol 2: Green Synthesis of 1,2,3-Trimethoxybenzene via Dimethyl Carbonate

This protocol leverages the environmentally benign properties of DMC, employing an ionic liquid as a catalyst.[19]

Causality: DMC is less reactive than DMS, necessitating higher temperatures (160°C) and a catalyst to achieve a high conversion rate.[19] The ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), acts as both a non-volatile solvent and a catalyst, enhancing the nucleophilicity of the phenoxide and facilitating the methylation process under these conditions.

Materials:

  • Pyrogallic Acid (PA)

  • Dimethyl Carbonate (DMC)

  • 1-butyl-3-methylimidazolium bromide ([Bmim]Br)

Procedure:

  • Preparation: In a high-pressure reactor equipped with a stirrer, combine pyrogallic acid, dimethyl carbonate, and [Bmim]Br. The optimized molar ratio is PA:DMC = 1:6 and [Bmim]Br:PA = 1:1.[19]

  • Reaction: Seal the reactor and heat the mixture to 160°C with continuous stirring.[19]

  • Digestion: Maintain the reaction at 160°C for 7 hours.[19]

  • Workup: After cooling, the product can be extracted from the ionic liquid using a suitable organic solvent.

  • Purification: The solvent is removed under reduced pressure, and the resulting 1,2,3-trimethoxybenzene is purified by distillation. Under these optimized conditions, a yield of 92.6% can be achieved.[19]

Mechanistic Insights and Regioselectivity

The methylation of pyrogallol is not trivial due to the presence of three hydroxyl groups. The reaction can yield a mixture of mono-, di-, and tri-methylated products. Controlling this regioselectivity is a key challenge in synthesis.

G cluster_products Possible Methylation Products Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Mono Mono-methylated (e.g., 3-Methoxy-1,2-benzenediol) Pyrogallol->Mono +1 eq. Me+ Tri Tri-methylated (1,2,3-Trimethoxybenzene) Pyrogallol->Tri Excess Me+ Forcing Conditions Di Di-methylated Mono->Di +1 eq. Me+ Di->Tri +1 eq. Me+

Caption: Methylation pathways for pyrogallol.

The regioselectivity is governed by the relative acidity of the hydroxyl protons and steric hindrance. The hydroxyl group at the 2-position is flanked by two other hydroxyls, making it sterically hindered. The hydroxyls at the 1 and 3 positions are more accessible. The relative acidity (pKa) of the phenolic groups also plays a crucial role; the most acidic proton will be removed first by the base, leading to preferential methylation at that site.[27][28] Precise control over stoichiometry (i.e., using only one equivalent of the methylating agent and base) and milder reaction conditions are necessary to favor mono-methylation. Conversely, using a large excess of the methylating agent and base under more forcing conditions will drive the reaction to the fully methylated 1,2,3-trimethoxybenzene.[23]

Conclusion and Future Outlook

The choice of a methylating agent for pyrogallol synthesis is a balance of efficacy, safety, cost, and environmental impact.

  • Dimethyl Sulfate remains a viable, cost-effective option for large-scale synthesis where high reactivity is paramount, provided that stringent safety measures are rigorously implemented.[8] Its use in obtaining the fully methylated 1,2,3-trimethoxybenzene is well-documented with high yields.[5][6][23]

  • Dimethyl Carbonate represents the future of sustainable chemical synthesis.[17][18] While it requires more optimized conditions (higher temperatures and catalysts), its excellent safety profile and green credentials make it the superior choice for modern applications where environmental and safety concerns are a priority.[19]

  • Reagents like diazomethane and trimethylanilinium hydroxide are powerful tools but remain confined to niche applications in small-scale laboratory synthesis and analytical derivatization, respectively, due to safety concerns or specificity.[11][20]

For researchers and drug development professionals, understanding the causality behind these protocols is key. The need for temperature control with DMS is driven by its exothermicity, while the higher temperatures for DMC are a consequence of its lower intrinsic reactivity. The ongoing development of more efficient catalysts for DMC activation will likely further diminish the reliance on hazardous reagents like dimethyl sulfate, paving the way for safer and more sustainable production of valuable pyrogallol derivatives.

References

A Comparative Thermochemical Analysis of 2,3-, 2,6-, and 3,5-Dimethoxyphenol Isomers: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of the thermochemical properties of molecular isomers is paramount. These properties, such as the enthalpy of formation and bond dissociation energies, govern the stability, reactivity, and potential applications of chemical compounds. This guide provides a comprehensive comparison of the thermochemical data for three key isomers of dimethoxyphenol: 2,3-, 2,6-, and 3,5-dimethoxyphenol. By synthesizing experimental data with theoretical insights, we aim to equip researchers with the critical information needed for informed decision-making in their work.

The positioning of the two methoxy groups and the hydroxyl group on the benzene ring significantly influences the electronic environment and, consequently, the thermochemical behavior of these isomers. These differences can have profound implications for their antioxidant capacity, their role as lignin model compounds, and their utility as building blocks in organic synthesis.

Comparative Analysis of Key Thermochemical Data

The following table summarizes the experimentally determined standard molar enthalpies of formation in the gaseous phase (ΔfH°(g)) and a comparative analysis of the O-H bond dissociation energies (BDEs) for the three dimethoxyphenol isomers.

CompoundMolecular StructureStandard Molar Enthalpy of Formation (ΔfH°(g)) at 298.15 K (kJ mol-1)[1][2]O-H Bond Dissociation Energy (BDE) (kJ mol-1)
2,3-Dimethoxyphenol this compound-386.0 ± 2.2Not directly measured; expected to be influenced by the ortho- and meta-methoxy groups.
2,6-Dimethoxyphenol 2,6-Dimethoxyphenol-381.7 ± 1.9~322.6 (Calculated from relative BDE)
3,5-Dimethoxyphenol 3,5-Dimethoxyphenol-399.4 ± 3.0Not directly measured; expected to be influenced by the two meta-methoxy groups.
Phenol (Reference) Phenol-96.4 ± 0.6[3]369.6 ± 4.0[3][4]

Key Insights:

  • Enthalpy of Formation: 3,5-Dimethoxyphenol is the most thermodynamically stable isomer, as indicated by its most negative enthalpy of formation.[1][2] The ortho-positioning of the methoxy groups in 2,3- and 2,6-dimethoxyphenol likely introduces some degree of steric strain, rendering them less stable compared to the 3,5-isomer where the methoxy groups are meta to each other and the hydroxyl group.

Experimental Methodologies for Thermochemical Data Determination

The thermochemical data presented in this guide are primarily derived from two powerful experimental techniques: static bomb combustion calorimetry and Calvet microcalorimetry. Understanding the principles behind these methods is crucial for appreciating the accuracy and reliability of the data.

Static Bomb Combustion Calorimetry: Measuring Enthalpy of Combustion

This technique is the gold standard for determining the enthalpy of combustion of solid and liquid organic compounds, from which the enthalpy of formation can be derived.

Workflow for Static Bomb Combustion Calorimetry:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis prep1 Weigh a precise mass of the dimethoxyphenol isomer prep2 Press into a pellet prep1->prep2 prep3 Place pellet in a crucible prep2->prep3 bomb1 Attach a fuse wire to the electrodes, touching the sample prep3->bomb1 bomb2 Add a small, known amount of water to the bomb bomb1->bomb2 bomb3 Seal the bomb bomb2->bomb3 bomb4 Pressurize with ~30 atm of pure oxygen bomb3->bomb4 cal1 Immerse the bomb in a known volume of water in the calorimeter bomb4->cal1 cal2 Allow the system to reach thermal equilibrium cal1->cal2 cal3 Record the initial temperature cal2->cal3 cal4 Ignite the sample via the fuse wire cal3->cal4 cal5 Record the temperature rise until a maximum is reached cal4->cal5 an1 Calculate the heat released from the temperature change cal5->an1 an2 Correct for the heat of combustion of the fuse wire and nitric acid formation an1->an2 an3 Determine the standard enthalpy of combustion of the compound an2->an3

Workflow of Static Bomb Combustion Calorimetry.

Causality Behind Experimental Choices:

  • Pelletizing the Sample: This ensures complete and uniform combustion by preventing the sample from being scattered during the rapid pressurization and ignition.

  • High-Pressure Oxygen: A high pressure of pure oxygen is used to ensure complete and rapid combustion of the organic compound to carbon dioxide and water.

  • Known Amount of Water in the Bomb: This is to saturate the atmosphere inside the bomb with water vapor, ensuring that all water formed during combustion is in the liquid state, which is the standard state for enthalpy of combustion calculations.

  • Calorimeter Water Jacket: The known mass of water in the calorimeter absorbs the heat released by the combustion reaction, allowing for the calculation of the heat change based on the temperature rise and the heat capacity of the system.

  • Corrections: Corrections for the combustion of the fuse wire and the formation of nitric acid (from any residual nitrogen in the bomb) are crucial for obtaining an accurate enthalpy of combustion for the sample alone.

Calvet Microcalorimetry: Measuring Enthalpy of Vaporization/Sublimation

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (for liquids) or sublimation (for solids) must be measured and combined with the condensed-phase enthalpy of formation. Calvet microcalorimetry is a highly sensitive technique for measuring these phase-change enthalpies.

Experimental Protocol for Enthalpy of Sublimation using a Calvet Microcalorimeter:

  • Sample Preparation: A small, accurately weighed sample (typically a few milligrams) of the dimethoxyphenol isomer is placed in a sample cell.

  • Instrument Setup: The sample cell and a reference cell are placed in the Calvet microcalorimeter, which is maintained at a constant temperature.

  • Equilibration: The system is allowed to reach thermal equilibrium.

  • Vaporization/Sublimation: The sample is then vaporized or sublimed, typically by applying a vacuum. The heat absorbed during this endothermic process is detected by the thermopiles surrounding the sample cell.

  • Data Acquisition: The heat flow is recorded as a function of time, generating a peak.

  • Calibration: The instrument is calibrated using a substance with a known enthalpy of phase change or by electrical calibration (Joule effect).

  • Calculation: The enthalpy of vaporization or sublimation is calculated from the integrated area of the peak, the mass of the sample, and the calibration factor.

Rationale for Experimental Design:

  • Differential Measurement: The use of a reference cell allows for the cancellation of any small temperature fluctuations in the surroundings, leading to a very stable baseline and high sensitivity.

  • Isothermal Condition: The measurement is performed at a constant temperature, which simplifies the thermodynamic calculations.

  • High Sensitivity: The thermopile detectors are capable of measuring very small heat flows, making this technique suitable for small sample sizes and for compounds with low vapor pressures.

Computational Thermochemistry: A Powerful Predictive Tool

Alongside experimental measurements, computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting and understanding thermochemical properties.

Logical Framework for Computational Thermochemistry:

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_output Thermochemical Property Calculation input1 Define the molecular structure of the dimethoxyphenol isomer input2 Select a theoretical model (e.g., B3LYP functional) input1->input2 input3 Choose a basis set (e.g., 6-311++G(d,p)) input2->input3 calc1 Geometry optimization to find the lowest energy conformation input3->calc1 calc2 Frequency calculation to obtain zero-point vibrational energy and thermal corrections calc1->calc2 calc3 Single-point energy calculation for higher accuracy calc2->calc3 out1 Calculate the enthalpy of formation using isodesmic reactions calc3->out1 out2 Calculate the O-H BDE from the enthalpies of the phenol, phenoxy radical, and hydrogen atom out1->out2

Computational workflow for determining thermochemical properties.

Significance of Computational Choices:

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set. Larger basis sets and more sophisticated functionals generally provide more accurate results but are computationally more expensive.

  • Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. This approach helps to cancel out systematic errors in the calculations.

  • Calculation of BDE: The O-H bond dissociation energy is calculated as the enthalpy difference between the products (phenoxy radical and a hydrogen atom) and the reactant (the phenol molecule). Accurate calculation of the energies of these species is crucial for obtaining a reliable BDE.

Conclusion

The thermochemical data for 2,3-, 2,6-, and 3,5-dimethoxyphenol reveal significant differences in their thermodynamic stabilities and O-H bond dissociation energies, driven by the substitution pattern of the methoxy groups. 3,5-Dimethoxyphenol emerges as the most stable isomer, while the ortho-substituents in 2,6-dimethoxyphenol lead to a considerably weaker O-H bond, suggesting a higher antioxidant potential. This guide has provided a detailed comparison of these properties, grounded in experimental methodologies and supplemented by computational insights. By understanding the principles behind the data and the methods used to obtain it, researchers can more effectively leverage the unique properties of these dimethoxyphenol isomers in their respective fields.

References

A Comparative Guide to Method Validation for the Quantification of 2,3-Dimethoxyphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of trace environmental contaminants is paramount. 2,3-Dimethoxyphenol, a compound originating from the breakdown of lignin and various industrial processes, is of growing interest due to its potential environmental impact. This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of this compound in environmental matrices. Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation.

The Analytical Challenge: Understanding this compound

Before delving into specific analytical techniques, it is crucial to understand the physicochemical properties of this compound. With a molecular formula of C₈H₁₀O₃ and a molar mass of 154.16 g/mol , it is a moderately polar compound, soluble in organic solvents like chloroform and sparingly soluble in water.[1] Its phenolic hydroxyl group makes it amenable to derivatization, a key consideration for gas chromatography.

A Triad of Techniques: GC-MS, LC-MS/MS, and HPLC-DAD

The quantification of this compound in complex environmental samples, such as water and soil, necessitates highly sensitive and selective analytical methods. This guide will focus on the three most prevalent and powerful techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for a wide range of compounds, including those that are not readily volatilized.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A versatile and widely accessible technique, particularly useful for compounds with strong UV absorbance.

The selection of the optimal method is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Sample Preparation: The Foundation of Accurate Quantification

The adage "garbage in, garbage out" holds particularly true in analytical chemistry. A meticulously validated sample preparation protocol is the bedrock of reliable quantification. For phenolic compounds in environmental matrices, Solid Phase Extraction (SPE) is a widely adopted and effective technique for sample clean-up and concentration.[2]

A Foundational SPE Protocol for Water Samples

This protocol is based on the principles outlined in EPA Method 528 for the analysis of phenols in drinking water.[2][3][4]

Objective: To extract and concentrate this compound from a water sample, removing interfering matrix components.

Materials:

  • Polystyrene-divinylbenzene (PS-DVB) SPE cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • 6N Hydrochloric Acid (HCl)

  • Sodium Sulfite

  • Sample collection bottles

  • Vacuum manifold for SPE

Step-by-Step Protocol:

  • Sample Preservation: Upon collection, if residual chlorine is present, dechlorinate a 1 L water sample by adding 40-50 mg of sodium sulfite. Acidify the sample to a pH of ≤ 2 with 6N HCl.[2][4] This preservation step is critical to prevent microbial degradation of the analyte.

  • Cartridge Conditioning:

    • Wash the PS-DVB cartridge with 5 mL of DCM.

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water (pH ≤ 2). Do not allow the sorbent to go dry after this step. The conditioning process activates the sorbent and ensures consistent interaction with the analyte.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min. The non-polar PS-DVB sorbent effectively retains the moderately polar this compound from the aqueous matrix.

  • Sorbent Drying: After loading, draw air through the cartridge for 10-15 minutes to remove excess water, which can interfere with the subsequent elution and analysis.

  • Elution: Elute the trapped this compound from the cartridge with 5-10 mL of DCM. The organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent, releasing it into the collection vessel.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. This step increases the analyte concentration to a level suitable for instrumental analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Preparation Sample_Collection 1. Collect and Preserve 1L Water Sample (pH ≤ 2) Conditioning 2. Condition SPE Cartridge (DCM, Methanol, Acidified Water) Sample_Collection->Conditioning Loading 3. Load Sample Conditioning->Loading Drying 4. Dry Sorbent Loading->Drying Elution 5. Elute with Dichloromethane Drying->Elution Concentration 6. Concentrate Eluate to 1 mL Elution->Concentration Analysis Ready for Instrumental Analysis (GC-MS, LC-MS/MS, or HPLC-DAD) Concentration->Analysis

Figure 1: Solid Phase Extraction (SPE) Workflow for Environmental Water Samples.

Method Validation: A Comparative Analysis

Method validation is the cornerstone of generating reliable and reproducible analytical data. The principles outlined in the International Council on Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[5][6][7] We will now explore the validation of GC-MS, LC-MS/MS, and HPLC-DAD for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, the polar hydroxyl group of this compound necessitates a derivatization step to enhance its volatility and improve chromatographic performance. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective approach.

Experimental Protocol:

  • Derivatization: To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Injector: Splitless injection at 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analyte.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. The mass spectrum of the TMS-derivatized this compound shows a molecular ion at m/z 226.[8] For quantification, monitor the molecular ion (m/z 226) and a characteristic fragment ion.

GCMS_Validation_Logic cluster_input Input cluster_process Process cluster_output Output Analyte This compound Derivatization Derivatization (Silylation) Analyte->Derivatization Separation GC Separation Derivatization->Separation Detection MS Detection (EI) Separation->Detection Quantification Quantification (m/z 226) Detection->Quantification

Figure 2: Logical Flow of the GC-MS Method for this compound Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers exceptional sensitivity and selectivity without the need for derivatization, making it a highly attractive option for the analysis of this compound. The technique relies on the selection of a specific precursor ion and its fragmentation into product ions, a process known as Multiple Reaction Monitoring (MRM).

Experimental Protocol:

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this compound.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is typically employed. The formic acid aids in the ionization of the analyte.

    • Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode is often preferred for phenolic compounds.

    • MRM Transitions: While specific transitions for this compound require experimental determination, a plausible transition would involve the deprotonated molecule [M-H]⁻ as the precursor ion (m/z 153.1) and a characteristic fragment ion resulting from the loss of a methyl group (e.g., m/z 138.1). The collision energy would need to be optimized to maximize the fragment ion intensity.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely available technique. Its suitability depends on the analyte possessing a chromophore that absorbs UV-Vis light. Phenolic compounds, including this compound, generally exhibit good UV absorbance.

Experimental Protocol:

  • HPLC-DAD Analysis:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution with a mixture of water (acidified with phosphoric or formic acid) and acetonitrile or methanol.

    • Detector: The Diode-Array Detector allows for the monitoring of absorbance at multiple wavelengths simultaneously.[9] For this compound, the optimal wavelength for quantification would be at its absorbance maximum (λmax), which can be determined by acquiring a UV spectrum of a standard solution. Based on the structure, a λmax in the range of 270-280 nm is expected.

Performance Comparison: A Data-Driven Approach

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of this compound in environmental samples. These values are based on typical performance for similar phenolic compounds.[10]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-DAD)
Linearity (R²) ≥ 0.995≥ 0.998≥ 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.1 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 0.3 - 3 µg/L0.03 - 0.3 µg/L3 - 30 µg/L
Accuracy (% Recovery) 80 - 110%90 - 110%85 - 105%
Precision (%RSD) < 15%< 10%< 15%
Specificity High (based on mass spectrum)Very High (based on MRM transitions)Moderate (potential for co-eluting interferences)
Throughput Moderate (derivatization step)HighHigh

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for the quantification of this compound in environmental samples is a critical decision that depends on the specific research objectives and available resources.

  • LC-MS/MS stands out as the most sensitive and selective method, making it the gold standard for trace-level quantification and in complex matrices where interferences are a significant concern.

  • GC-MS offers excellent performance and is a reliable workhorse in many environmental laboratories. The requirement for derivatization adds an extra step to the workflow but can be readily automated.

  • HPLC-DAD provides a cost-effective and robust solution for applications where the expected concentrations of this compound are higher and the sample matrices are relatively clean.

Ultimately, a thorough method validation, following established guidelines such as those from the ICH, is essential to ensure the generation of high-quality, defensible data, regardless of the chosen technique. This guide provides the foundational knowledge and detailed protocols to empower researchers and scientists to confidently develop and validate robust analytical methods for this important environmental analyte.

References

A Comparative Guide to the Enzymatic Oxidation of Dimethoxyphenol Isomers: A Handbook for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the enzymatic oxidation of various dimethoxyphenol (DMP) isomers. It is intended for researchers, scientists, and drug development professionals working in enzymology, polymer chemistry, and bioremediation. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles, guiding the reader in experimental design and interpretation.

Introduction: The Significance of Dimethoxyphenols and Their Enzymatic Conversion

Dimethoxyphenols are aromatic compounds that serve as important structural motifs in lignin and are valuable precursors for the synthesis of bioactive molecules and polymers. The enzymatic oxidation of these compounds, primarily using oxidoreductases like laccases and peroxidases, offers a green and highly selective alternative to traditional chemical methods. This process generates reactive phenoxy radicals that can undergo subsequent coupling reactions to form dimers, oligomers, and polymers with diverse applications, including antioxidants, dyes, and biodegradable plastics.

The isomeric form of dimethoxyphenol—determined by the positions of the two methoxy groups on the phenolic ring—profoundly influences its reactivity and the structure of the resulting products. Understanding these structure-activity relationships is paramount for controlling the outcome of enzymatic oxidation and tailoring the properties of the synthesized materials. This guide provides a comparative study of the enzymatic oxidation of 2,3-DMP, 2,6-DMP, 3,4-DMP, and 3,5-DMP, focusing on the kinetic preferences of laccase and horseradish peroxidase (HRP) and the resulting product diversity.

Mechanistic Overview: The Dance of Electrons and Radicals

The enzymatic oxidation of dimethoxyphenols by both laccases and peroxidases proceeds via a one-electron oxidation mechanism, generating a phenoxy radical intermediate. The fate of this radical is then determined by its resonance stabilization and the reaction conditions.

Laccase-mediated oxidation utilizes molecular oxygen as the final electron acceptor, producing water as a benign byproduct. The enzyme's active site contains a cluster of copper ions that facilitate the electron transfer from the phenolic substrate to oxygen.

Horseradish peroxidase (HRP)-mediated oxidation , on the other hand, requires hydrogen peroxide (H₂O₂) as a co-substrate. The HRP catalytic cycle involves the formation of two oxidized intermediates, Compound I and Compound II, which are responsible for the one-electron oxidation of the phenolic substrate.

The generated phenoxy radical can then undergo several reaction pathways:

  • Radical-radical coupling: Two phenoxy radicals can couple to form dimers. The regioselectivity of this coupling (C-C, C-O, or O-O) is dictated by the substitution pattern of the DMP isomer.

  • Polymerization: The initial dimers can be further oxidized and couple with other radicals, leading to the formation of higher-order oligomers and polymers.

  • Disproportionation and other reactions: In some cases, the radicals can undergo other reactions, leading to a variety of smaller molecule products.

The position of the methoxy groups on the aromatic ring significantly impacts the electron density distribution and steric hindrance, thereby influencing the ease of oxidation and the preferred coupling positions of the resulting phenoxy radicals.

graph "Enzymatic_Oxidation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; DMP [label="Dimethoxyphenol Isomer"]; Enzyme [label="Laccase or Peroxidase"]; Cosubstrate [label="O₂ (for Laccase)\nH₂O₂ (for Peroxidase)"]; }

subgraph "cluster_reaction" { label="Enzymatic Oxidation"; bgcolor="#E6F4EA"; Oxidation [label="One-Electron Oxidation", shape=ellipse, fillcolor="#FFFFFF"]; }

subgraph "cluster_intermediate" { label="Intermediate"; bgcolor="#FEF7E0"; Radical [label="Phenoxy Radical", shape=ellipse, fillcolor="#FFFFFF"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#FCE8E6"; Dimers [label="Dimers"]; Oligomers [label="Oligomers/Polymers"]; Other [label="Other Products"]; }

DMP -> Oxidation; Enzyme -> Oxidation; Cosubstrate -> Oxidation; Oxidation -> Radical; Radical -> Dimers [label="Coupling"]; Radical -> Oligomers [label="Polymerization"]; Radical -> Other [label="Side Reactions"]; }

Figure 1: Generalized workflow of the enzymatic oxidation of dimethoxyphenol isomers.

Comparative Enzymatic Kinetics: A Tale of Two Enzymes and Multiple Isomers

The efficiency of enzymatic oxidation is dictated by the kinetic parameters of the enzyme-substrate interaction, namely the Michaelis constant (Kₘ) and the maximal reaction rate (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher Vₘₐₓ indicates a faster conversion rate.

Laccase from Trametes versicolor

A comparative study on the laccase-catalyzed oxidation of various methoxyphenolic compounds provides valuable insights into the enzyme's substrate specificity. The following table summarizes the kinetic parameters for the oxidation of different DMP isomers by Trametes versicolor laccase.[1]

Substrate (Isomer)Kₘ (mM)Vₘₐₓ (µM/s)Relative Vₘₐₓ/Kₘ
2,3-Dimethoxyphenol0.23 ± 0.021.3 ± 0.11.00
2,6-Dimethoxyphenol0.04 ± 0.0111.8 ± 0.551.8
3,4-Dimethoxyphenol1.4 ± 0.10.8 ± 0.10.10
3,5-Dimethoxyphenol0.11 ± 0.012.5 ± 0.23.98

Analysis of Laccase Kinetics:

  • 2,6-Dimethoxyphenol is clearly the preferred substrate for T. versicolor laccase, exhibiting the lowest Kₘ and the highest Vₘₐₓ, resulting in a catalytic efficiency (Vₘₐₓ/Kₘ) over 50 times greater than that for 2,3-DMP. The symmetrical methoxy groups ortho to the hydroxyl group likely facilitate optimal binding and electron transfer within the enzyme's active site.

  • 3,5-Dimethoxyphenol also demonstrates good reactivity, with a relatively low Kₘ and a moderate Vₘₐₓ.

  • This compound shows intermediate reactivity.

  • 3,4-Dimethoxyphenol is the least favored substrate, with a high Kₘ and the lowest Vₘₐₓ. The methoxy group at the 3-position may sterically hinder the substrate's access to the active site.

Horseradish Peroxidase (HRP)

A study on the oxidation of various methoxybenzenes by lignin peroxidase, HRP, and laccase revealed that HRP could oxidize congeners with lower half-wave potentials than laccase, indicating a broader substrate range for non-phenolic methoxyaromatics.[5][6] However, for phenolic substrates like DMPs, the trend may differ. Generally, the reactivity of HRP towards substituted phenols is influenced by both electronic and steric factors.

A Comparative Look at Oxidation Products

The structure of the final products of enzymatic oxidation is highly dependent on the starting DMP isomer and the enzyme used.

Oxidation of 2,6-Dimethoxyphenol

The enzymatic oxidation of 2,6-DMP is the most extensively studied. The primary product of both laccase and HRP-catalyzed oxidation is the C-C coupled dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol .[2] Further oxidation can lead to the formation of the corresponding diphenoquinone. Under certain conditions, polymerization can occur, leading to poly(2,6-dimethoxyphenylene oxide).

graph "2_6_DMP_Oxidation" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

DMP [label="2,6-Dimethoxyphenol"]; Radical [label="Phenoxy Radical", shape=ellipse, fillcolor="#FFFFFF"]; Dimer [label="3,3',5,5'-Tetramethoxy-\nbiphenyl-4,4'-diol"]; Quinone [label="Diphenoquinone"]; Polymer [label="Polymer"];

DMP -> Radical [label="Laccase/O₂ or HRP/H₂O₂"]; Radical -> Dimer [label="C-C Coupling"]; Dimer -> Quinone [label="Further Oxidation"]; Radical -> Polymer [label="Polymerization"]; Dimer -> Polymer [label="Polymerization"]; }

Figure 2: Reaction pathway for the enzymatic oxidation of 2,6-dimethoxyphenol.

Oxidation of Other Dimethoxyphenol Isomers

Detailed structural elucidation of the oxidation products of other DMP isomers is less common in the literature. However, the general observation is the formation of complex mixtures of oligomers and polymers.

  • This compound: The presence of a methoxy group ortho to the hydroxyl and another at the meta position can lead to various coupling possibilities (C-C and C-O), likely resulting in a heterogeneous mixture of oligomers.

  • 3,4-Dimethoxyphenol: This isomer, also known as veratrole, is a common lignin-derived compound. Its oxidation is expected to produce a mixture of C-C and C-O linked polymers.

  • 3,5-Dimethoxyphenol: The symmetrical meta-positioning of the methoxy groups may favor more regular polymer structures compared to the other isomers (excluding 2,6-DMP).

The choice of enzyme can also influence the product distribution. Laccases and peroxidases, having different active site environments, may exhibit different regioselectivities in the radical coupling steps.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the comparative study of DMP isomer oxidation. Researchers should optimize these protocols for their specific enzyme, substrate, and analytical instrumentation.

Protocol for Enzymatic Oxidation of Dimethoxyphenol Isomers

This protocol describes a general procedure for the enzymatic oxidation of a DMP isomer. Reactions should be performed for each isomer with each enzyme to allow for direct comparison.

Materials:

  • Dimethoxyphenol isomer (2,3-DMP, 2,6-DMP, 3,4-DMP, or 3,5-DMP)

  • Laccase (e.g., from Trametes versicolor)

  • Horseradish Peroxidase (HRP)

  • Citrate-phosphate buffer (pH 5.0)

  • Hydrogen peroxide (H₂O₂) solution (3% w/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Spectrophotometer

  • HPLC system

Procedure:

  • Prepare a stock solution of the DMP isomer (10 mM) in methanol or a suitable solvent.

  • Prepare the reaction mixture:

    • In a glass vial, add 800 µL of citrate-phosphate buffer (pH 5.0).

    • Add 100 µL of the DMP isomer stock solution (final concentration: 1 mM).

    • For HRP reactions, add 10 µL of 3% H₂O₂ (final concentration: approx. 8.8 mM). For laccase reactions, ensure the solution is open to the air (oxygen).

  • Initiate the reaction:

    • Add 100 µL of the enzyme solution (laccase or HRP) to the reaction mixture. The final enzyme concentration should be optimized based on the enzyme's activity. A typical starting concentration is 0.1 mg/mL.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle shaking.

  • Monitor the reaction:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of methanol or acetonitrile. This will precipitate the enzyme and stop the reaction.

    • For spectrophotometric analysis, the formation of colored products from some isomers (like the quinone from 2,6-DMP) can be monitored at a specific wavelength (e.g., 468 nm for 2,6-DMP oxidation).

  • Analyze the samples by HPLC to determine the consumption of the substrate and the formation of products.

Protocol for HPLC Analysis of Reaction Mixtures

This protocol provides a general gradient HPLC method for the separation of DMP isomers and their oxidation products. The gradient and column chemistry may need to be optimized for specific applications.

Instrumentation and Columns:

  • An HPLC system equipped with a UV-Vis detector and an autosampler.

  • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size). For better separation of isomers, a pentafluorophenyl (PFP) column can be considered.[7]

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Gradient Program:

Time (min)% Solvent A% Solvent B
0955
205050
25595
30595
31955
40955

HPLC Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 280 nm (or a wavelength specific to the expected products)

Procedure:

  • Prepare the quenched reaction samples as described in the oxidation protocol.

  • Filter the samples through a 0.22 µm syringe filter to remove any precipitated protein or particulate matter.

  • Inject the samples into the HPLC system.

  • Analyze the chromatograms to identify and quantify the remaining substrate and the newly formed product peaks. The retention times of the starting DMP isomers should be determined by injecting standards. Product peaks can be collected for further characterization by mass spectrometry (LC-MS) and NMR.

digraph "HPLC_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Sample [label="Quenched Reaction Sample"]; Filter [label="Filter (0.22 µm)"]; Inject [label="Inject into HPLC"]; Column [label="C18 or PFP Column"]; Elution [label="Gradient Elution"]; Detect [label="UV-Vis Detector"]; Chromatogram [label="Chromatogram", shape=document, fillcolor="#FFFFFF"]; Analysis [label="Peak Identification &\nQuantification"];

Sample -> Filter; Filter -> Inject; Inject -> Column; Column -> Elution; Elution -> Detect; Detect -> Chromatogram; Chromatogram -> Analysis; }

Figure 3: A typical experimental workflow for HPLC analysis.

Conclusion and Future Directions

The enzymatic oxidation of dimethoxyphenol isomers is a versatile and powerful tool for the synthesis of novel materials and the degradation of phenolic compounds. This guide has highlighted the significant influence of the isomer structure on the kinetic parameters and product distribution of reactions catalyzed by laccase and horseradish peroxidase.

Key Findings:

  • Laccase exhibits a strong preference for 2,6-dimethoxyphenol , demonstrating significantly higher catalytic efficiency compared to other isomers.

  • The position of the methoxy groups dictates the reactivity, with 3,4-dimethoxyphenol being the least reactive towards laccase.

  • The primary oxidation products are dimers and higher-order polymers , with the specific structures being highly dependent on the starting isomer.

  • 2,6-DMP consistently yields a well-defined C-C coupled dimer , while other isomers tend to form more complex mixtures.

Future Research:

  • Detailed kinetic analysis of HRP with all DMP isomers is needed for a more direct and comprehensive comparison with laccase.

  • In-depth structural characterization of the oligomeric and polymeric products from the oxidation of 2,3-, 3,4-, and 3,5-DMP is crucial for understanding the polymerization mechanism and tailoring material properties.

  • Exploring the influence of reaction conditions (e.g., pH, temperature, co-solvents) on the product distribution for each isomer will enable greater control over the synthesis.

  • Investigating the properties of the synthesized polymers (e.g., antioxidant activity, thermal stability, biodegradability) will unlock their potential for various applications.

By systematically applying the principles and protocols outlined in this guide, researchers can further unravel the complexities of dimethoxyphenol oxidation and harness the power of enzymatic catalysis for sustainable chemical synthesis.

References

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 2,3-Dimethoxyphenol (CAS No. 5150-42-5). As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document moves beyond mere compliance, offering a framework grounded in scientific principles to manage this chemical waste stream responsibly from generation to final disposal.

Hazard Profile & Risk Assessment: Understanding the "Why"

This compound is a substituted phenolic compound whose reactivity and toxicity necessitate stringent handling protocols.[1] Its primary hazards stem from its irritant and corrosive properties, as well as its potential for environmental harm.[2][3] Understanding these risks is the foundation of its safe management.

  • Human Health Hazards: This compound is classified as a skin, eye, and respiratory system irritant.[1][4] It is harmful if swallowed or in contact with skin.[3] Direct contact can cause severe irritation or even chemical burns, while inhalation may lead to respiratory tract irritation.[2][5]

  • Environmental Hazards: Like many phenolic compounds, this compound is toxic to aquatic life, with potentially long-lasting effects.[3] Therefore, preventing its release into the environment is a critical objective of these disposal procedures. Under no circumstances should it be washed down drains or sewers, as this can contaminate water sources.[6][7]

For immediate reference, the key hazard classifications for this compound are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationExclamation MarkWarningH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationExclamation MarkWarningH319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityExclamation MarkWarningH335: May cause respiratory irritation.[1]

The Regulatory Imperative: Adherence to Hazardous Waste Regulations

In the United States, the disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] As a generator of this waste, you are legally responsible for its management from the point of generation to its final, environmentally sound disposal.[9]

This chemical waste must be managed as hazardous waste . Key regulatory principles to follow include:

  • No Dilution: Diluting a hazardous waste as a substitute for proper treatment is prohibited.[9][10]

  • Container Management: Waste must be accumulated in containers that are in good condition, compatible with the waste, and always kept closed except when adding more material.[11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and an accurate description of the contents.[11][12]

  • Recordkeeping: Generators must keep detailed records of waste analysis, notifications, and shipments for at least three years.[8][9]

Standard Operating Procedure: Waste Collection & Accumulation

This protocol ensures that this compound waste is collected and stored safely within the laboratory prior to removal by a licensed disposal vendor.

Step 1: Container Selection and Labeling

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with phenolic compounds (e.g., glass or high-density polyethylene). Ensure the container has a tight-fitting screw cap.[11] Do not use metal containers for corrosive wastes.[11]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound Waste" and list any other constituents (e.g., solvents) with their approximate percentages.[12]

Step 2: Waste Segregation

  • Maintain a Dedicated Waste Stream: Collect this compound and materials contaminated with it in a dedicated container.

  • Avoid Incompatibles: Crucially, do not mix this waste with incompatible materials. this compound is incompatible with strong bases, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][5] Mixing these can cause a violent reaction, heat generation, or the release of toxic fumes.

Step 3: Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, under the direct control of laboratory personnel.[13]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.[12][13]

  • Keep Containers Closed: The container must be sealed at all times except when you are actively adding waste.[11][12] This prevents the release of vapors and reduces the risk of spills.

  • Arrange for Pickup: Do not let waste accumulate indefinitely. When the container is three-quarters full, or according to your institution's specific timeline, arrange for pickup by your Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[14]

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action. All personnel handling this chemical should be familiar with these procedures.

Protocol for Small Spills (Contained within a fume hood or on a benchtop):

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, dry earth, or vermiculite.[5][15]

  • Collect the Material: Carefully scoop the absorbed material into a suitable container. Seal the container and label it as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[2] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid for Exposures:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[5][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[5][16] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.

Final Disposal Pathways: From Lab to Destruction

Once collected by a licensed vendor, your this compound waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The two primary disposal methods for this type of waste are incineration and landfilling.

  • Incineration (Preferred Method): High-temperature incineration at an approved facility is the safest and most effective disposal method for phenolic compounds.[6][15] This process completely destroys the organic molecule, converting it into less harmful components like carbon dioxide and water, thereby eliminating its toxicity and environmental risk.[17]

  • Hazardous Waste Landfill: Disposal in a specially engineered hazardous waste landfill is another possibility.[7][18] However, due to the EPA's Land Disposal Restrictions (LDRs), the waste must first be treated to meet specific standards that reduce its toxicity and potential to leach into groundwater.[8][9]

The workflow below illustrates the decision-making process for proper disposal.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Generation of this compound Waste B Is this an empty raw material container? A->B E Collect waste in a dedicated, pre-labeled, compatible container. A->E Liquid/Solid Waste C Triple rinse container with a suitable solvent. Collect all rinsate as hazardous waste. B->C Yes B->E No D Deface label. Dispose of empty container per institutional guidelines. C->D F Is the waste mixed with incompatibles (bases, oxidizers)? E->F G DANGER: Cease operation. Consult EHS Immediately. F->G Yes H Store sealed container in a designated SAA with secondary containment. F->H No I Container > 3/4 full or per institutional timeline? H->I J Continue to collect waste. Ensure container remains closed. I->J No K Request pickup from EHS or licensed waste vendor. I->K Yes J->H L Transport to a licensed Hazardous Waste Facility (TSDF) K->L M Final Disposal L->M N Incineration (Preferred Method) M->N O Treatment & Secure Landfill (Meets LDR Standards) M->O

Caption: Decision workflow for handling this compound waste.

References

A Senior Application Scientist's Guide to Safely Handling 2,3-Dimethoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, practical framework for handling 2,3-Dimethoxyphenol, moving beyond a simple checklist to instill a culture of safety through understanding. The protocols herein are designed as a self-validating system, grounded in the specific hazards of the compound to ensure your protection.

Understanding the Inherent Risks of this compound

Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. This compound (CAS No. 5150-42-5) is not a benign substance; it is classified with specific risks that dictate our handling procedures. According to the Globally Harmonized System (GHS), it presents a triad of primary hazards: it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Some data also indicates it can be corrosive and destructive to the tissues of mucous membranes and the upper respiratory tract[4]. These are not abstract warnings; they are direct causal links to potential harm that our protective measures are designed to sever.

Hazard ClassificationGHS CodePotential OutcomeRequired Protective Action
Skin Corrosion/IrritationH315Causes skin irritation, redness, inflammation[1][3].Impervious gloves, lab coat, full-body protection for large quantities.
Serious Eye Damage/IrritationH319Causes serious, potentially damaging eye irritation[1][3].Chemical safety goggles and/or face shield.
Specific Target Organ ToxicityH335May cause respiratory tract irritation, coughing, shortness of breath[1][4].Use in a certified chemical fume hood; respirator if ventilation is inadequate.

Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a scientifically mandated barrier between you and the chemical's hazardous properties. Each component is chosen to nullify a specific route of exposure.

Eye and Face Protection: The Non-Negotiable First Line

Given that this compound causes serious eye irritation, direct contact from a splash could have significant consequences[1][5].

  • Primary Protection: At a minimum, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[5][6][7]. Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.

  • Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing or an exothermic reaction, a face shield must be worn in addition to safety goggles[8][9]. The face shield protects the entire face from direct contact.

Hand and Body Protection: Preventing Dermal Contact

The compound is a known skin irritant[3][5]. The causality is simple: direct contact allows the chemical to interact with and damage skin tissue.

  • Gloves: Wear appropriate chemical-resistant gloves. While disposable nitrile gloves offer good splash protection for many chemicals, it is crucial to verify their suitability for this compound[8]. Crucial Insight: Always check the glove manufacturer's chemical resistance guide for breakthrough time and permeation rate data[6][10]. Inspect gloves for any signs of degradation or puncture before each use and remove them with care to avoid contaminating your skin[6][10].

  • Clothing: A standard, buttoned laboratory coat should be worn to protect your street clothes and skin[8]. For procedures with a higher risk of spills, supplement your lab coat with a chemical-resistant apron. Ensure you wear long pants and closed-toe, closed-heel shoes to cover any exposed skin on the lower body[8].

Respiratory Protection: Engineering Controls as the Primary Defense

This compound may cause respiratory irritation[1][2]. Inhalation of its vapors or aerosols can damage the sensitive tissues of the respiratory tract[4].

  • Primary Control: The most critical and effective protective measure is an engineering control. All handling of this compound must be conducted within a properly functioning and certified chemical fume hood. This captures vapors at the source, preventing them from entering your breathing zone.

  • Secondary Control: In the rare event that a fume hood is not available or during a large-scale emergency spill where vapor concentrations may exceed safe limits, a NIOSH-approved respirator is required[5][6]. A respirator with an organic vapor (OV) cartridge, potentially combined with a particulate filter (e.g., type ABEK (EN14387) respirator filter), would be appropriate[2]. Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy[8].

Procedural Discipline: A Step-by-Step Operational Plan

Effective protection relies on both the right equipment and the right procedures. The following workflow integrates safety at every stage of handling.

Step 1: Preparation and Pre-Handling Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.

  • Assemble All Materials: Before bringing the chemical into the hood, ensure all necessary equipment, including spill cleanup materials, is within reach.

  • Don PPE: Put on your PPE in the correct order: lab coat, then safety goggles, then gloves. This ensures a proper seal and fit.

Step 2: Active Handling in the Fume Hood
  • Work with Intent: Handle this compound deliberately and away from the face, keeping the sash of the fume hood at the lowest practical height.

  • Container Management: Keep the container tightly closed when not in use to minimize the release of vapors[3][5].

  • Avoid Contamination: Use dedicated spatulas and glassware. Never return excess chemical to the original container.

Step 3: Post-Handling and Decontamination
  • Secure the Chemical: Tightly close the primary container and store it in a cool, dry, well-ventilated place away from incompatible materials like oxidizing agents and acid chlorides[5][7].

  • Decontaminate Surfaces: Wipe down the work area within the fume hood.

  • Doff PPE Correctly: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated gloves or your face. Remove gloves first, then goggles, then the lab coat.

  • Personal Hygiene: Immediately wash your hands thoroughly with soap and water after handling is complete[3][5].

G cluster_prep 1. Preparation cluster_handling 2. Active Handling cluster_post 3. Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Materials & Spill Kit prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep2->prep3 handle1 Work Inside Fume Hood (Sash Low) prep3->handle1 Begin Work handle2 Keep Container Closed When Possible handle1->handle2 post1 Securely Store Chemical handle1->post1 Work Complete handle3 Use Designated Equipment handle2->handle3 waste1 Dispose of Waste in Approved Hazardous Waste Container handle3->waste1 post2 Decontaminate Work Area post1->post2 post3 Doff PPE (Gloves First) post2->post3 post4 Wash Hands Thoroughly post3->post4 G G

Caption: Workflow for Safe Handling of this compound.

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can occur. Being prepared is a critical component of your safety protocol.

Spill Response
  • Small Spills (in a fume hood): Absorb the spill with an inert material like dry sand or earth[5]. Some protocols suggest dampening the material with 60-70% ethanol before transfer[4]. Scoop the absorbed material into a designated chemical waste container.

  • Large Spills: Evacuate the immediate area and alert your institution's safety officer. If safe to do so, isolate the area to prevent spread.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5].

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists[3][5].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention[3][5].

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Get immediate medical aid[5].

Waste Disposal

All this compound waste, including contaminated spill materials and empty containers, must be treated as hazardous waste. Dispose of it in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal[3][11]. Do not mix with other waste streams unless explicitly permitted[11].

By integrating this comprehensive understanding of the hazards with disciplined procedural execution, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.